Budralazine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
36798-79-5 |
|---|---|
Fórmula molecular |
C14H16N4 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |
Clave InChI |
DQGFCLJXYFXXIJ-UHFFFAOYSA-N |
SMILES isomérico |
CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |
SMILES canónico |
CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
78859-43-5 (mono-hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine budralazine budralazine monohydrochloride DJ 1461 |
Origen del producto |
United States |
Foundational & Exploratory
What is the primary pharmacological target of Budralazine
An in-depth analysis of the primary pharmacological target of Budralazine reveals a landscape of complex and not yet fully elucidated mechanisms, largely inferred from its close structural and functional relationship with its parent compound, Hydralazine (B1673433). While a single, definitive primary target for this compound remains to be exclusively identified, extensive research into Hydralazine provides a robust framework for understanding its mode of action. This technical guide synthesizes the available data, focusing on the proposed molecular targets and pathways, with a clear distinction between data specific to this compound and those derived from studies on Hydralazine.
Executive Summary
This compound is an antihypertensive agent belonging to the hydrazine (B178648) class of drugs.[1][2] Its primary therapeutic effect, vasodilation, is achieved through direct relaxation of arteriolar smooth muscle.[3] Although research specifically isolating this compound's molecular interactions is limited, the scientific consensus points towards a mechanism of action that mirrors Hydralazine. The leading hypothesis for this vasodilatory effect is the inhibition of inositol (B14025) trisphosphate (IP₃)-mediated calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[4][5] Additionally, evidence suggests potential roles for the opening of potassium channels and epigenetic modifications through the inhibition of DNA methylation.[6][7]
Primary Pharmacological Target: Vascular Smooth Muscle Relaxation
The principal pharmacological effect of this compound is the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1] This effect is thought to be mediated by interference with intracellular calcium signaling pathways.
Inhibition of IP₃-Mediated Calcium Release
The most strongly supported mechanism for Hydralazine-induced vasodilation, and by extension this compound, is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR) that is triggered by inositol 1,4,5-trisphosphate (IP₃).[4][5] In vascular smooth muscle cells, agonist-induced contraction is often initiated by the binding of vasoconstrictors (e.g., norepinephrine, angiotensin II) to G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the SR, which are ligand-gated Ca²⁺ channels.[8] This binding triggers the release of stored Ca²⁺ into the cytosol, which then activates the contractile machinery.
Hydralazine is proposed to interfere with this process, potentially by acting directly on the IP₃ receptor or on downstream signaling components, thereby reducing the amount of Ca²⁺ released from the SR and leading to muscle relaxation.[9]
Secondary and Investigational Targets
Beyond the primary hypothesis, several other molecular targets have been proposed for Hydralazine, which may also be relevant for this compound.
Modulation of Potassium Channels
Some studies suggest that Hydralazine's vasodilatory effect involves the opening of high-conductance Ca²⁺-activated potassium channels (BK_Ca).[7] The opening of these channels would lead to an efflux of potassium ions (K⁺), causing hyperpolarization of the vascular smooth muscle cell membrane. This hyperpolarization would close voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation. However, other studies have failed to observe a direct effect of Hydralazine on potassium currents, indicating that this mechanism may be controversial or indirect.[9]
Epigenetic Regulation: DNA Methyltransferase Inhibition
A distinct and well-documented pharmacological action of Hydralazine is its ability to inhibit DNA methylation.[6] It is believed to act as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns.[10] This action leads to the demethylation of DNA and can reactivate the expression of silenced genes. While this epigenetic activity is primarily being investigated for its potential in cancer therapy, it represents a significant molecular interaction of the hydralazine scaffold.[11] It has been proposed that this effect may be indirect, resulting from the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates the expression of DNMT1 and DNMT3a.[12]
Quantitative Pharmacological Data (Hydralazine)
The following table summarizes key quantitative data from studies on Hydralazine, which serves as the best available proxy for this compound's pharmacological parameters.
| Parameter | Value | Target/System | Reference |
| IC₅₀ (Vasodilation) | 1.9 mmol/L | KCl-induced vasoconstriction in human placental lobules | [4] |
| pD₂ (Relaxation) | 5.38 ± 0.06 | K⁺ (20 mM)-induced contractions in porcine coronary arteries | [7] |
| Concentration for Hyperpolarization | 1 µM | Phenylephrine-depolarized rat caudal arteries | [13] |
| Inhibition of Myosin Phosphorylation | Half-maximal at 2 x 10⁻⁵ M | Ca²⁺ dependent ATPase and phosphorylation in bovine carotid artery myofibrils | [14] |
Experimental Protocols
Assessment of Vasodilation in Perfused Tissues
-
Objective: To measure the vasodilatory effect of the compound on pre-constricted blood vessels.
-
Methodology:
-
Isolate a vascular tissue, such as a human placental lobule or rat tail artery.[4][15]
-
Perfuse the tissue with a physiological salt solution (e.g., Krebs' solution) at a constant flow rate and temperature (37°C).
-
Induce submaximal vasoconstriction using an agent like potassium chloride (KCl) or phenylephrine.[4][13]
-
Record the perfusion pressure or tension as a measure of vascular resistance.
-
Administer increasing concentrations of this compound/Hydralazine into the perfusate.
-
Measure the decrease in perfusion pressure or tension to determine the dose-dependent relaxation and calculate parameters like IC₅₀.[4]
-
-
Workflow Diagram:
Enzyme Inhibition Assays (DNA Methyltransferase)
-
Objective: To determine if the compound directly inhibits the activity of DNMT enzymes.
-
Methodology:
-
Culture cells (e.g., Jurkat T cells) and treat them with varying concentrations of this compound/Hydralazine.[12]
-
Prepare nuclear extracts from the treated cells.
-
Use a commercial DNMT activity assay kit. This typically involves incubating the nuclear extract with a specific DNA substrate (e.g., poly(dI-dC)) and a methyl group donor (S-adenosylmethionine, [³H]-SAM).
-
Measure the incorporation of the radiolabeled methyl group into the DNA substrate using a scintillation counter.
-
Compare the activity in treated samples to untreated controls to determine the percentage of inhibition.
-
-
Reference: Based on methodologies described for Hydralazine's effect on DNMT.[10][12]
Conclusion
The primary pharmacological target of this compound, leading to its antihypertensive effect, is the vascular smooth muscle cell. While the precise molecular interaction is not definitively established for this compound itself, compelling evidence from studies on its parent compound, Hydralazine, points to the inhibition of IP₃-mediated intracellular calcium release as the core mechanism of action. Other potential targets, including potassium channels and DNA methyltransferases, contribute to a more complex pharmacological profile that warrants further investigation. Future research focusing specifically on this compound's binding affinities and direct interactions with these targets is necessary to fully elucidate its primary pharmacological pathway.
References
- 1. BioKB - Relationship - Hydralazine - inhibits - DNA methylation [biokb.lcsb.uni.lu]
- 2. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine (Apresoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydralazine - Wikipedia [en.wikipedia.org]
- 6. Inhibitory action of hydralazine on catecholamine-synthesizing enzymes prepared from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of hydralazine on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydralazine prevents endothelial dysfunction, but not the increase in superoxide production in nitric oxide-deficient hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Budralazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, with the systematic name 4-methyl-3-penten-2-one (1-phthalazinyl)hydrazone, is a vasodilator and antihypertensive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for its synthesis, analysis, and pharmacological evaluation are presented, along with a summary of its known pharmacokinetic and metabolic pathways. The primary mechanism of action involves direct relaxation of vascular smooth muscle, which is at least partially attributable to the inhibition of intracellular calcium fluxes. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.
Chemical Structure and Identification
This compound is a hydrazone derivative of phthalazine. Its chemical structure is characterized by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Systematic Name | 4-METHYL-3-PENTEN-2-ONE (1-PHTHALAZINYL)HYDRAZONE[1] |
| IUPAC Name | N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |
| CAS Number | 36798-79-5 |
| Molecular Formula | C14H16N4[1] |
| Synonyms | Buterazine, DJ-1461 |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its formulation and delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 240.3 g/mol | [1] |
| Melting Point | 132-133 °C | Ashgate Publishing Co. |
| cLogP | 3.1 | PubChem |
| Topological Polar Surface Area | 50.2 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Pharmacology
This compound is a direct-acting vasodilator, exerting its effects primarily on arterial smooth muscle.
Mechanism of Action
The vasodilatory action of this compound is a result of its direct effect on vascular smooth muscle. This is believed to be mediated, at least in part, by the inhibition of intracellular calcium (Ca2+) fluxes[1]. By reducing the availability of intracellular calcium, this compound interferes with the signaling cascade that leads to muscle contraction, resulting in vasorelaxation and a subsequent decrease in blood pressure.
Pharmacodynamics
-
Vasodilation: this compound produces a dose-dependent relaxation of vascular smooth muscle[1].
-
Antihypertensive Effects: As a consequence of its vasodilatory properties, this compound is effective in lowering blood pressure.
-
Alpha-Adrenergic Antagonism: this compound exhibits antagonistic effects at alpha-adrenergic receptors. However, it is approximately three times less potent than the related compound hydralazine (B1673433) in producing tachycardia at equihypotensive doses.
Pharmacokinetics and Metabolism
Studies in rats have provided initial insights into the pharmacokinetic profile of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Peak Plasma Concentration (14C) | 3.6 µg equiv./mL |
| Time to Peak Plasma Concentration | Not specified |
| Major Routes of Excretion | Urine (45% within 24h), Feces (37% within 24h) |
Following oral administration in rats, this compound is metabolized, with 1-hydrazinophthalazine being a significant metabolite found in the plasma[1]. The parent drug is detectable in plasma for up to 4 hours post-administration[1]. Notably, a high concentration of radioactivity was observed in the aorta wall, which may correlate with the duration of its antihypertensive effect[1]. The metabolic pathways of this compound in rats have been further elucidated, indicating biotransformation of the parent compound[2].
Experimental Protocols
Chemical Synthesis
A general synthesis for phthalazin-1(2H)-ones involves a one-pot, two-step process from 2-acylbenzoic acids. While a specific protocol for this compound is not detailed in the available literature, a representative synthesis for a related compound is provided for context.
Workflow for Synthesis of Phthalazin-1(2H)-ones:
References
A Comparative Analysis of Budralazine and Hydralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the basic chemical differences between Budralazine and Hydralazine (B1673433), two phthalazine-derived vasodilators. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and medicinal chemistry.
Core Chemical Structure and Physicochemical Properties
This compound and Hydralazine share a common phthalazine (B143731) core, a bicyclic aromatic heterocycle. However, their distinct substituent groups at the 1-position of the phthalazine ring give rise to significant differences in their chemical properties and, consequently, their pharmacological profiles.
Hydralazine , chemically known as 1-hydrazinophthalazine, possesses a simple hydrazine (B178648) (-NHNH2) substituent. This reactive hydrazine moiety is a key feature of its chemical structure and is implicated in its metabolism and side-effect profile.
This compound , or 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, features a more complex substituent derived from the condensation of hydralazine with mesityl oxide. This structural modification alters the molecule's lipophilicity and steric bulk, influencing its interaction with biological targets and its pharmacokinetic properties.
A summary of the key physicochemical properties of this compound and Hydralazine is presented in the table below.
| Property | This compound | Hydralazine |
| IUPAC Name | N'-(4-methylpent-3-en-2-ylidene)phthalazin-1-ylhydrazine | phthalazin-1-ylhydrazine |
| Molecular Formula | C14H16N4 | C8H8N4 |
| Molecular Weight | 240.30 g/mol [1] | 160.18 g/mol [2] |
| Calculated LogP | 3.1[1] | 0.7[2] |
| pKa (Strongest Basic) | Not available | 8.88[3] |
| Water Solubility | Not available | <1 mg/mL[2] |
Comparative Mechanism of Action
Both this compound and Hydralazine are classified as direct-acting vasodilators, exerting their effects primarily on arterial smooth muscle. However, nuances in their mechanisms of action have been reported.
Hydralazine 's vasodilatory effect is believed to stem from its ability to interfere with intracellular calcium signaling in vascular smooth muscle cells. It is thought to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step in smooth muscle contraction.[4][5][6] This leads to a reduction in peripheral resistance and a decrease in blood pressure.
This compound also acts as a direct vasodilator, with evidence suggesting it may share a similar mechanism of inhibiting vascular calcium fluxes.[7] A distinguishing feature of this compound is its reported central sympathoinhibitory action.[8] This central effect may contribute to a blunted reflex tachycardia, a common side effect observed with direct vasodilators like Hydralazine.
Signaling Pathway of Hydralazine-Induced Vasodilation
Caption: Hydralazine inhibits IP3-induced Ca²⁺ release, leading to vasodilation.
Proposed Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound causes vasodilation and has a central sympathoinhibitory effect.
Experimental Protocols
The following sections outline generalized experimental protocols for the preclinical assessment of this compound and Hydralazine.
In Vivo Blood Pressure Measurement in Rodent Models
Objective: To determine the antihypertensive effects of this compound and Hydralazine in a rodent model of hypertension (e.g., Spontaneously Hypertensive Rats - SHR).
Methodology:
-
Animal Model: Male SHRs (12-16 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Blood Pressure Monitoring: Blood pressure can be measured using either invasive or non-invasive methods.
-
Drug Administration: this compound and Hydralazine are dissolved in a suitable vehicle (e.g., saline). The drugs are administered orally (via gavage) or intravenously (via a cannulated vein) at various doses. A vehicle control group receives the vehicle alone.
-
Data Acquisition: Blood pressure and heart rate are recorded continuously or at regular intervals before and after drug administration for a specified period.
-
Data Analysis: The change in mean arterial pressure and heart rate from baseline is calculated for each treatment group. Dose-response curves are generated to determine the potency and efficacy of each compound.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Workflow for assessing antihypertensive effects in vivo.
In Vitro Vasodilation Assay in Isolated Arterial Rings
Objective: To assess the direct vasodilatory effects of this compound and Hydralazine on isolated arterial segments.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized rats or rabbits. The aortas are cleaned of adherent tissue and cut into rings (2-3 mm in width).
-
Organ Bath Setup: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride to induce a stable contractile tone.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or Hydralazine are added to the organ bath.
-
Data Recording: The relaxation response to each drug concentration is recorded as a percentage of the pre-contraction tone.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the two compounds.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: Workflow for assessing direct vasodilatory effects in vitro.
Conclusion
The fundamental chemical distinction between this compound and Hydralazine lies in the nature of the substituent at the 1-position of the phthalazine ring. The simple hydrazine group of Hydralazine contrasts with the bulkier, more lipophilic 1,3-dimethyl-2-butenylidene hydrazino group of this compound. These structural differences are reflected in their physicochemical properties and likely contribute to the observed variations in their pharmacological profiles, particularly the central sympathoinhibitory action reported for this compound. Further research, including the determination of experimental physicochemical parameters for this compound and detailed comparative mechanistic studies, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. This compound | C14H16N4 | CID 2463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Semantic Scholar [semanticscholar.org]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central sympathoinhibitory action of a direct-acting vasodilator, this compound, in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Vasodilatory Profile of Budralazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in-vitro studies investigating the vasodilatory effects of Budralazine. The document focuses on the core pharmacological findings, detailed experimental methodologies, and the underlying molecular signaling pathways.
Quantitative Analysis of Vasodilatory Effects
Initial in-vitro studies have consistently demonstrated that this compound exerts a direct vasodilatory effect on vascular smooth muscle. While specific concentration-response data for this compound is limited in publicly available literature, studies on its close analog, Hydralazine (B1673433), provide valuable insights into its potency. This compound has been shown to produce a concentration-dependent relaxation of arterial preparations pre-contracted with high potassium (KCl) or noradrenaline.[1]
The following table summarizes the key quantitative parameters of vasodilation, using data from Hydralazine as a comparable proxy due to the structural and mechanistic similarities with this compound.
| Vascular Preparation | Agonist (Pre-contraction) | Drug | EC50 (µM) * | Maximum Relaxation (%) | Reference |
| Rabbit Pulmonary Artery | Phenylephrine | Hydralazine | 16 ± 2 | ~90 | [2] |
| Rabbit Aorta | Phenylephrine | Hydralazine | 20 ± 1 | ~90 | [2] |
| Rabbit Aorta | Phenylephrine | Hydralazine | 17 | Not specified | [3] |
*EC50 values represent the concentration of the drug that elicits 50% of the maximal response.
Detailed Experimental Protocols
The foundational in-vitro evidence for this compound's vasodilatory activity was established using isolated arterial tissue preparations. The following protocols are a synthesis of methodologies described in the cited literature.
Isolated Rabbit Aorta Ring Preparation
This ex-vivo model is a cornerstone for assessing the direct effects of vasoactive compounds on vascular smooth muscle.
Objective: To measure the isometric tension changes in isolated rabbit aortic rings in response to this compound.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound hydrochloride
-
Noradrenaline (Norepinephrine) bitartrate
-
Potassium chloride (KCl)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Isolation: Euthanize a rabbit and carefully excise the thoracic aorta.
-
Preparation of Aortic Rings: Place the aorta in cold K-H solution. Remove adhering connective and adipose tissues. Cut the aorta into rings of 3-4 mm in width.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing K-H solution maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2.0 g. During this period, replace the K-H solution every 15-20 minutes.
-
Viability Check: After equilibration, assess the viability of the tissues by inducing a contraction with a submaximal concentration of noradrenaline or a high concentration of KCl.
-
Induction of Contraction: Pre-contract the aortic rings with either KCl (e.g., 60-80 mM) or noradrenaline (e.g., 1 µM) to achieve a stable contractile tone.
-
Drug Administration: Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Data Recording: Record the changes in isometric tension continuously. The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the agonist.
Perfused Rabbit Ear Artery Preparation
This model allows for the study of drug effects on a complete vascular bed, providing insights into changes in vascular resistance.
Objective: To assess the effect of this compound on the perfusion pressure of an isolated vascular bed.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit (K-H) solution
-
This compound hydrochloride
-
Noradrenaline (Norepinephrine) bitartrate
-
Potassium chloride (KCl)
-
Perfusion apparatus with a pressure transducer
Procedure:
-
Isolation: Isolate the central artery of the rabbit ear.
-
Cannulation and Perfusion: Cannulate the artery and perfuse it with K-H solution at a constant flow rate.
-
Equilibration: Allow the preparation to equilibrate until a stable baseline perfusion pressure is achieved.
-
Induction of Vasoconstriction: Infuse a vasoconstrictor agent (e.g., noradrenaline or KCl) into the perfusate to induce a sustained increase in perfusion pressure.
-
Drug Administration: Once a stable high-pressure plateau is reached, administer this compound as a bolus injection or continuous infusion into the arterial line.
-
Data Recording: Continuously record the perfusion pressure. A decrease in perfusion pressure indicates vasodilation.
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory action of this compound, similar to Hydralazine, is primarily mediated by its direct effect on vascular smooth muscle cells (VSMCs), largely independent of the endothelium. The proposed mechanism involves the inhibition of calcium mobilization within the VSMCs.
This compound is believed to interfere with the inositol (B14025) trisphosphate (IP3)-mediated release of calcium from the sarcoplasmic reticulum (SR). This action reduces the intracellular free calcium concentration ([Ca2+]i), leading to a decrease in the activity of myosin light chain kinase (MLCK) and subsequent dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasodilatory Effects of Budralazine on Arterial Smooth Muscle: An In-depth Examination of its Interaction with Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a phthalazine (B143731) derivative antihypertensive agent, exerts its vasodilatory effects primarily through direct action on arterial smooth muscle. This technical guide delves into the core mechanisms of this compound's action, with a specific focus on its influence on calcium channel dynamics within vascular smooth muscle cells. While research specifically investigating this compound's molecular interactions is less extensive than for its close analog, hydralazine (B1673433), existing evidence strongly suggests a shared mechanism of action centered on the modulation of intracellular calcium signaling pathways. This document synthesizes the available data for this compound and corroborates it with the more extensively studied mechanisms of hydralazine to provide a comprehensive understanding of its pharmacodynamics. Key areas of exploration include the inhibition of calcium influx and the interference with intracellular calcium release from the sarcoplasmic reticulum. Detailed experimental protocols for investigating these effects are provided, alongside a quantitative summary of relevant findings and visual representations of the proposed signaling pathways.
Introduction
This compound is a direct-acting vasodilator that has been utilized in the management of hypertension. Its therapeutic effect is achieved by reducing peripheral resistance through the relaxation of arterial smooth muscle. The contractile state of vascular smooth muscle is intricately regulated by the intracellular concentration of free calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺, arising from either influx from the extracellular space through voltage-gated and other calcium channels or release from intracellular stores like the sarcoplasmic reticulum (SR), is the primary trigger for vasoconstriction. Consequently, agents that can lower intracellular Ca²⁺ levels are effective vasodilators.
This guide focuses on the current understanding of how this compound modulates these critical calcium signaling pathways in arterial smooth muscle cells, leading to vasodilation.
Mechanism of Action: Interference with Calcium Fluxes
The primary mechanism of this compound-induced vasodilation is its direct effect on vascular smooth muscle, leading to a reduction in intracellular calcium availability for contraction.[1] This is achieved through at least two key actions: inhibition of calcium influx and interference with intracellular calcium release.
Inhibition of Calcium Influx
This compound has been shown to inhibit the contractile response to the cumulative addition of Ca²⁺ in potassium-depolarized isolated rabbit aorta.[1] This suggests that this compound interferes with the influx of extracellular calcium into the vascular smooth muscle cells. The depolarization induced by high potassium concentrations opens voltage-gated L-type calcium channels, leading to a surge in intracellular calcium and subsequent contraction. This compound's ability to counteract this effect points towards an inhibitory action on these calcium fluxes.[1]
Interference with Intracellular Calcium Release
In addition to inhibiting calcium influx, evidence from studies on the closely related compound hydralazine strongly suggests a role for the inhibition of intracellular calcium release from the sarcoplasmic reticulum. This is a key mechanism for many vasodilators. While direct studies on this compound are limited, the shared phthalazine structure and similar pharmacological profile make the extensive research on hydralazine highly relevant.
Hydralazine is thought to interfere with the inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated calcium release from the SR.[2][3] Agonists such as noradrenaline bind to G-protein coupled receptors on the smooth muscle cell membrane, activating phospholipase C (PLC) and leading to the production of IP₃. IP₃ then binds to its receptors on the SR membrane, triggering the release of stored calcium. By inhibiting this step, phthalazine derivatives can significantly reduce the intracellular calcium concentration available for muscle contraction.
Quantitative Data on Vasodilatory Effects
The following table summarizes the available quantitative data for this compound and its analog hydralazine, providing a comparative overview of their effects on arterial smooth muscle.
| Compound | Parameter | Experimental Model | Value | Reference |
| This compound | Inhibition of Contractile Response to Ca²⁺ | K⁺-depolarized isolated rabbit aorta | Concentration-related inhibition | [1] |
| This compound | Relaxation of KCl-induced contraction | Isolated rabbit aorta | Concentration-dependent | [1] |
| This compound | Relaxation of Noradrenaline-induced contraction | Isolated rabbit aorta | Concentration-dependent | [1] |
| Hydralazine | Dose-dependent relaxation | Noradrenaline-contracted rat tail artery strips | 10⁻⁷ mol/L Noradrenaline | [4] |
| Hydralazine | Dose-dependent relaxation | 5-HT-contracted rat tail artery strips | 10⁻⁷ mol/L 5-HT | [4] |
| Hydralazine | Dose-dependent relaxation | KCl-contracted rat tail artery strips | 100 mmol/L KCl | [4] |
| Hydralazine | Inhibition of BaCl₂-induced contraction | K⁺-depolarized rat tail artery strips | 87% depression of maximal contraction | [4] |
| Hydralazine | Depression of phasic contractile response to Noradrenaline | Rat tail artery strips in Ca-free media | 20% depression | [4] |
Signaling Pathways and Experimental Workflows
The proposed signaling pathways for this compound's vasodilatory action and a typical experimental workflow for its investigation are illustrated below using Graphviz (DOT language).
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Measurement of Arterial Muscle Tension in vitro
This protocol describes the methodology for assessing the direct effect of this compound on the contractility of isolated arterial segments using a wire myograph.
Materials:
-
Isolated arterial segments (e.g., rabbit aorta, rat mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Contractile agents (e.g., KCl, noradrenaline, phenylephrine)
-
This compound stock solution
-
Wire myograph system
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Immediately after excision, place the artery in ice-cold Krebs-Henseleit solution. Carefully dissect away adhering connective and adipose tissue under a dissecting microscope. Cut the artery into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings on two tungsten wires in the organ bath of the wire myograph system, which is filled with Krebs-Henseleit solution and continuously gassed with carbogen at 37°C.
-
Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined by a normalization procedure to obtain optimal contractile response). During this period, replace the bath solution every 15-20 minutes.
-
Viability Check: Assess the viability of the arterial rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Experimental Protocol: a. After washing out the KCl and allowing the tension to return to baseline, induce a stable contraction using a specific agonist (e.g., noradrenaline at a concentration that produces approximately 80% of the maximal response). b. Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations. c. Record the relaxation response as a percentage of the pre-induced contraction.
-
Data Analysis: Construct concentration-response curves for this compound and calculate parameters such as EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).
Measurement of Intracellular Calcium using Fura-2 AM
This protocol outlines the procedure for measuring changes in intracellular calcium concentration in cultured vascular smooth muscle cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs) on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fura-2 AM (acetoxymethyl ester) stock solution in DMSO
-
Pluronic F-127
-
Agonists (e.g., angiotensin II, endothelin-1) or depolarizing solution (high KCl)
-
This compound stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Grow VSMCs to sub-confluency on glass coverslips.
-
Dye Loading: a. Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. c. Wash the cells three times with HBSS to remove extracellular dye. d. Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
Calcium Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with HBSS. c. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and capturing the emission at 510 nm. d. Stimulate the cells with an agonist or high KCl solution to induce an increase in intracellular calcium. e. In the presence of the stimulus, apply this compound and continue to record the fluorescence ratio.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration. b. Plot the change in the F340/F380 ratio over time to visualize the effect of this compound on agonist-induced calcium transients.
Conclusion
This compound is an effective arterial vasodilator that acts directly on vascular smooth muscle. Its mechanism of action is centered on the modulation of intracellular calcium signaling. Evidence indicates that this compound inhibits the influx of extracellular calcium and likely interferes with the release of calcium from the sarcoplasmic reticulum, a mechanism strongly supported by studies on its analog, hydralazine. The net effect is a reduction in the cytosolic calcium concentration available for the contractile machinery, leading to smooth muscle relaxation and vasodilation. The experimental protocols provided herein offer a framework for further elucidation of the precise molecular targets of this compound and for the quantitative assessment of its effects on calcium channels in arterial muscle. This in-depth understanding is crucial for the optimization of its therapeutic use and for the development of novel antihypertensive agents.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Budralazine's Antihypertensive Properties: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the antihypertensive properties of Budralazine, a vasodilator of the hydrazinophthalazine class. The document summarizes key quantitative data from early preclinical studies, outlines the experimental protocols employed, and visually represents the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
Early preclinical investigations in animal models sought to quantify the dose-dependent antihypertensive effects of this compound and compare its potency and side-effect profile with the related compound, hydralazine (B1673433). The following tables consolidate the key quantitative findings from these seminal studies.
Table 1: Antihypertensive Effects of this compound in Hypertensive Animal Models
| Species | Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Duration of Action | Tachycardia Compared to Hydralazine (at equihypotensive doses) | Reference |
| Dog | Renal Hypertensive | Oral | 1 mg/kg | Comparable to 2.5 mg/kg hydralazine | 6-10 hours | ~3 times less potent in producing tachycardia | [1] |
| Dog | Renal Hypertensive | Oral | 2.5 mg/kg | Significant, gradual, and progressive fall | 6-10 hours | Not specified | [1] |
| Rat | Spontaneously Hypertensive (SHR) | Oral | 40 mg/kg | Reduction to near normotensive levels (~120 mmHg) | Not specified | Not specified | [2] |
Table 2: Hemodynamic Effects of this compound in Animal Models
| Species | Model | Route of Administration | Dose | Key Hemodynamic Changes | Reference |
| Dog | Anesthetized | Intravenous | Not specified | Fall in mean blood pressure, decreased total and regional vascular resistance, increase in cardiac output and regional blood flow. | [3] |
| Dog | Normotensive | Oral | 1 mg/kg | Significant increase in renal blood flow; tendency for increased coronary blood flow; significant decrease in peripheral vascular resistance; blood pressure remained almost unchanged. | [1] |
| Rat | Spontaneously Hypertensive (SHR) | Intravenous | 3-10 mg/kg | Significant and dose-dependent increase in regional cerebral blood flow (50-250%) without affecting arterial blood pressure. | [2] |
| Rat | Normotensive (Pithed) | Intravenous | 3 mg/kg | No effect on tachycardiac response to cardioaccelerator nerve stimulation. | [4] |
| Rat | Normotensive (Pithed) | Intravenous | 6 and 12 mg/kg | Transient inhibition of sympathetic tachycardia. | [4] |
Experimental Protocols
The following sections detail the methodologies used in the key early in vivo and in vitro studies to characterize the antihypertensive properties of this compound.
In Vivo Antihypertensive and Hemodynamic Studies in Dogs
Objective: To determine the hypotensive and cardiovascular effects of orally administered this compound in conscious, unrestrained renal hypertensive and normotensive dogs.[1]
Animal Model:
-
Hypertensive Model: Renal hypertension was induced in dogs.
-
Normotensive Model: Healthy, normotensive dogs were used.
Experimental Procedure:
-
Drug Administration: this compound was administered orally at doses of 1 and 2.5 mg/kg to renal hypertensive dogs and 1 mg/kg to normotensive dogs. Hydralazine (2.5 mg/kg, p.o.) was used as a reference drug.
-
Blood Pressure and Heart Rate Measurement: Arterial blood pressure and heart rate were continuously monitored in the conscious and unrestrained animals.
-
Regional Blood Flow Measurement: In normotensive dogs, renal and coronary blood flow were measured to assess the impact on regional hemodynamics.
-
Data Analysis: The magnitude and duration of the fall in blood pressure were recorded. The heart rate response was compared to that of hydralazine at equihypotensive doses.
In Vivo Cerebrovascular Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on cerebral blood flow in spontaneously hypertensive rats.[2]
Animal Model: Spontaneously hypertensive rats (SHR).
Experimental Procedure:
-
Drug Administration:
-
Oral: this compound was administered at a dose of 40 mg/kg.
-
Intravenous: this compound was administered at doses of 3-10 mg/kg.
-
-
Blood Pressure Control: Oral doses were selected to reduce arterial blood pressure to approximately 120 mmHg.
-
Cerebral Blood Flow (CBF) Measurement: Regional CBF in the parietal cortex and caudate nucleus was measured using the hydrogen clearance method.
-
Cerebral Vascular Resistance Calculation: Cerebral vascular resistance was calculated from the blood pressure and CBF data.
-
Comparative Drugs: The effects of hydralazine (9 mg/kg, p.o.), nifedipine (B1678770) (7 mg/kg, p.o.), prazosin (B1663645) (6 mg/kg, p.o.), and alpha-methyldopa (1,000 mg/kg, p.o.) were also assessed for comparison.
In Vitro Vasodilator Action Studies
Objective: To characterize the direct vasodilator action of this compound on isolated vascular smooth muscle.[3]
Experimental Preparation:
-
Isolated rabbit aorta.
-
Isolated perfused vascular bed of the rabbit ear.
Experimental Procedure:
-
Induction of Contraction: Aortic strips were contracted with either potassium chloride (KCl) or noradrenaline (NA). The perfused rabbit ear vascular bed was constricted with either K+ or NA.
-
This compound Application: this compound was added in a concentration-dependent manner to the contracted preparations.
-
Measurement of Relaxation: The relaxation of the aortic strips and the dilation of the ear vascular bed were measured.
-
Calcium Flux Inhibition Assay: In a K+-depolarized aortic preparation, the inhibitory effect of this compound on the contractile response to the cumulative addition of Ca2+ was assessed.
-
Cyclic Nucleotide Measurement: The effect of an effective antihypertensive oral dose of this compound on cyclic AMP and cyclic GMP levels in the aorta of spontaneously hypertensive rats (SHR) was determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's vasodilator effect and the general workflow of the in vivo and in vitro experimental protocols described.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: General workflow for in vivo antihypertensive studies of this compound.
Caption: General workflow for in vitro vasodilation studies of this compound.
References
- 1. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Budralazine and Other Phthalazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological properties of budralazine in comparison to other notable phthalazine (B143731) derivatives, including the archetypal hydralazine (B1673433), as well as endralazine (B1218957), todralazine, and cadralazine (B1668199). Phthalazine derivatives have long been a cornerstone in the management of hypertension, primarily through their action as direct-acting vasodilators. This document synthesizes data on their mechanisms of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative comparisons to aid in research and development. Detailed experimental methodologies for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their pharmacological profiles.
Introduction to Phthalazine Derivatives as Vasodilators
Phthalazine derivatives are a class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, most notably as antihypertensive agents. Their primary mechanism of action involves direct relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Hydralazine, the first orally effective antihypertensive agent, established this class of compounds as a viable therapeutic option. Subsequent research has led to the development of other derivatives, such as this compound, with potentially improved pharmacological profiles. This guide aims to provide a detailed comparative analysis of these compounds to inform further research and drug development efforts.
Mechanism of Action: Direct Vasodilation
The vasodilatory effect of phthalazine derivatives is primarily mediated by their direct action on arterial smooth muscle cells, with less effect on venous capacitance vessels. This selective arteriolar dilation leads to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.
Signaling Pathway of Phthalazine-Induced Vasodilation
The molecular mechanism, largely elucidated through studies on hydralazine, involves the modulation of intracellular calcium (Ca2+) concentrations. It is understood that hydralazine inhibits the inositol (B14025) trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum in arterial smooth muscle cells[1][2]. This interference with calcium mobilization prevents the activation of myosin light chain kinase, a key enzyme in the contractile apparatus of smooth muscle. Some studies also suggest that hydralazine may increase cyclic guanosine (B1672433) monophosphate (cGMP) levels and stimulate the release of nitric oxide (NO) from endothelial cells, further contributing to vasodilation[3]. This compound is also believed to exert its vasodilatory effect through a direct action on vascular smooth muscle, potentially by inhibiting vascular Ca2+ fluxes.
Comparative Pharmacokinetics
The pharmacokinetic profiles of phthalazine derivatives can vary significantly, impacting their clinical utility. Key parameters such as bioavailability, half-life, and metabolism are crucial for determining dosing regimens and predicting potential drug-drug interactions. A notable characteristic of hydralazine is its metabolism is dependent on the patient's acetylator status[4].
| Parameter | This compound | Hydralazine | Endralazine | Cadralazine | Todralazine |
| Bioavailability | ~58% | Slow Acetylators: 30-35% Fast Acetylators: 10-16%[4] | ~75-99% | High | Data not readily available |
| Tmax (hours) | ~1.5 | ~1-2 | ~2 | ~4-6 | Data not readily available |
| Half-life (hours) | ~3 | Slow Acetylators: 2.0-5.8 Fast Acetylators: 2.2-7.8[5] | ~2.3-2.6 | ~2.5-3.6[6] | Data not readily available |
| Metabolism | Hepatic | Hepatic (acetylation)[7] | Hepatic | Hepatic | Hepatic |
| Excretion | Renal | Renal[7] | Renal | Renal | Renal |
Table 1: Comparative Pharmacokinetic Parameters of Phthalazine Derivatives.
Comparative Pharmacodynamics and Efficacy
The primary pharmacodynamic effect of these compounds is a reduction in blood pressure. The magnitude and duration of this effect are key differentiators among the derivatives.
| Compound | Dosage Range | Blood Pressure Reduction | Key Findings |
| This compound | 15-60 mg/day | Dose-dependent reduction in systolic and diastolic blood pressure. | Effective as a once-daily or twice-daily regimen. |
| Hydralazine | 40-200 mg/day | Significant reduction in blood pressure, often requiring multiple daily doses. | Efficacy is influenced by acetylator status[8]. |
| Endralazine | 10-30 mg/day | At least as effective as hydralazine in reducing blood pressure. | Better patient tolerance and less need for dose adjustment compared to hydralazine[9]. |
| Cadralazine | 10-30 mg/day | Similar blood pressure-lowering effect to hydralazine and prazosin[10]. | Advantageous in reducing the pressor response in exercising patients compared to chlorthalidone[10]. |
| Todralazine | Data limited | Antihypertensive effects with both central and peripheral actions[11][12]. | A novel analog showed preferential blood pressure reduction in hypertensive rats over normotensive rats[13]. |
Table 2: Comparative Antihypertensive Efficacy of Phthalazine Derivatives.
Experimental Protocols
In Vitro Vasodilation Assay Using Isolated Rat Aorta
This assay is a standard method to assess the direct vasodilatory effect of a compound on vascular smooth muscle.
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissue, and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
The aorta is cut into rings of 2-3 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire if endothelium-independent effects are to be studied.
-
-
Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, the viability of the rings is assessed by contracting them with phenylephrine (B352888) (1 µM).
-
To confirm the presence or absence of a functional endothelium, acetylcholine (B1216132) (1 µM) is added to the pre-contracted rings. A relaxation of >80% indicates an intact endothelium.
-
After washing and re-equilibration, the rings are pre-contracted again with phenylephrine (1 µM) to a stable plateau.
-
Cumulative concentration-response curves are generated by adding the test compound (e.g., this compound) in increasing concentrations.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
In Vivo Antihypertensive Activity Assessment in Rats
This protocol describes a non-invasive method for measuring blood pressure in conscious rats to evaluate the antihypertensive effect of a test compound.
-
Animal Acclimatization and Training:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.
-
For several days prior to the experiment, rats are trained to be placed in a restrainer and have a tail-cuff attached to minimize stress-induced blood pressure fluctuations.
-
-
Blood Pressure Measurement (Tail-Cuff Method):
-
A non-invasive blood pressure system with a tail-cuff and a pulse transducer is used.
-
The conscious rat is placed in a restrainer, and the tail-cuff is positioned at the base of the tail.
-
The tail is gently warmed to ensure adequate blood flow for pulse detection.
-
The cuff is automatically inflated and then slowly deflated. The systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
Several readings are taken for each animal at each time point, and the average is calculated.
-
-
Experimental Procedure:
-
Baseline blood pressure is measured before drug administration.
-
The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.
-
Blood pressure is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Conclusion
This compound and other phthalazine derivatives remain a significant class of antihypertensive agents. While they share a common mechanism of direct vasodilation, their pharmacokinetic profiles and, to some extent, their pharmacodynamic properties, exhibit notable differences. This compound offers a favorable pharmacokinetic profile with good bioavailability. Endralazine has shown comparable efficacy to hydralazine with improved tolerability. The choice of a specific phthalazine derivative in a clinical or research setting will depend on a careful consideration of these comparative pharmacological properties. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this important class of vasodilators and to inform the design of future studies and the development of novel therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of cadralazine in a large group of hypertensive patients chronically treated with cadralazine: advantage over a conventional study in a small group of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. fz.kiev.ua [fz.kiev.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. Cadralazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Invasive BP in Rodents Guide | PDF | Blood Pressure | Angiotensin [scribd.com]
- 12. The pharmacokinetics of endralazine in essential hypertensives and in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of endralazine in essential hypertensives and in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
Budralazine: A Technical Guide on its Potential as a Direct-Acting Vasodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a phthalazine (B143731) derivative and analog of hydralazine (B1673433), demonstrates significant potential as a direct-acting vasodilator for the management of hypertension. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, hemodynamic effects, and comparative pharmacology with its predecessor, hydralazine. While specific quantitative in vitro data for this compound is limited in publicly accessible literature, in vivo studies consistently show its efficacy in lowering blood pressure through direct relaxation of vascular smooth muscle. This document summarizes key quantitative findings, outlines relevant experimental methodologies, and visualizes the proposed signaling pathways to support further research and development of this compound.
Introduction
This compound, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, is a direct-acting vasodilator that has been investigated for its antihypertensive properties. Like its analog hydralazine, this compound exerts its effects primarily on arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[1][2] This guide will delve into the core pharmacology of this compound, presenting available data, experimental context, and the proposed mechanisms that underpin its vasodilatory action.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the direct relaxation of vascular smooth muscle.[2] While the precise molecular targets are not fully elucidated, evidence suggests a mechanism similar to hydralazine, which involves the inhibition of calcium ion (Ca²⁺) fluxes within vascular smooth muscle cells.[1][2] A reduction in intracellular Ca²⁺ availability leads to decreased activation of myosin light chain kinase, resulting in muscle relaxation and vasodilation.
This compound has been shown to relax contractions induced by both potassium chloride (KCl) and noradrenaline in isolated rabbit aorta, suggesting its action on mechanisms regulating intracellular calcium.[2] Notably, it produced a concentration-dependent inhibition of the contractile response to the cumulative addition of Ca²⁺ in K⁺-depolarized aorta, further supporting its role as an inhibitor of vascular calcium fluxes.[2] However, at effective oral antihypertensive doses in spontaneously hypertensive rats, this compound did not significantly affect cyclic nucleotide (cAMP and cGMP) levels in the aorta, indicating that its primary vasodilatory effect may not be mediated through these signaling pathways.[2]
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation, based on the available evidence for phthalazine derivatives.
Caption: Proposed mechanism of this compound-induced vasodilation.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound. For comparative purposes, data for hydralazine is also included where available.
Table 1: In Vivo Hemodynamic Effects of this compound in Animal Models
| Species | Model | Dose | Route | Change in Mean Arterial Pressure | Change in Heart Rate | Other Effects | Reference |
| Dog | Renal Hypertensive | 1 mg/kg | p.o. | ↓ (Max at 3-4h, persisted 6-10h) | Less potent in producing tachycardia than hydralazine | Longer duration of action than hydralazine (2.5 mg/kg) | [1] |
| Dog | Renal Hypertensive | 2.5 mg/kg | p.o. | ↓ (Gradual and progressive) | - | - | [1] |
| Dog | Normotensive | 1 mg/kg | p.o. | No significant change | - | ↑ Renal blood flow | [1] |
| Dog | Anesthetized | - | i.v. | ↓ | ↑ (Slight) | ↑ Cardiac output, ↑ Regional blood flow, ↓ Vascular resistance | [2][3] |
| Rat | Spontaneously Hypertensive (SHR) | 40 mg/kg | p.o. | ↓ (To near normotensive levels) | - | ↑ Regional cerebral blood flow (~60%) | [4] |
| Rat | Normotensive Pithed | 3-12 mg/kg | i.v. | - | Transient inhibition of sympathetic tachycardia at higher doses | Antagonized pressor responses to noradrenaline and phenylephrine | [5] |
Table 2: Comparative Potency of this compound and Hydralazine
| Parameter | Species | This compound | Hydralazine | Potency Ratio (this compound:Hydralazine) | Reference |
| Tachycardia at equihypotensive doses | Rat | - | - | ~1:3 | [5] |
| Hypotensive Response | Dog | 1 mg/kg p.o. | 2.5 mg/kg p.o. | Comparable hypotensive effect | [1] |
| Cerebral Blood Flow Increase | Rat | 40 mg/kg p.o. | 9 mg/kg p.o. | Similar effect at indicated doses | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections outline the methodologies used in key studies investigating the effects of this compound.
In Vivo Hemodynamic Studies in Dogs
-
Objective: To assess the hypotensive and cardiovascular effects of orally administered this compound.
-
Animal Model: Unanesthetized and unrestrained renal hypertensive dogs and normotensive dogs.[1]
-
Procedure:
-
Renal hypertension was induced in dogs prior to the study.
-
This compound (1 and 2.5 mg/kg) or hydralazine (2.5 mg/kg) was administered orally.
-
Blood pressure and heart rate were monitored continuously for up to 10 hours post-dosing.
-
In normotensive dogs, regional blood flow (e.g., renal blood flow) was measured following oral administration of this compound (1 mg/kg).
-
-
Key Parameters Measured: Mean arterial pressure, heart rate, regional blood flow, and peripheral vascular resistance.
In Vitro Vasodilation Assays in Isolated Rabbit Aorta
-
Objective: To characterize the direct vasodilator action of this compound on vascular smooth muscle.
-
Tissue Preparation: Thoracic aortas were isolated from rabbits and cut into helical strips.
-
Procedure:
-
Aortic strips were mounted in organ baths containing physiological salt solution and aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Contractions were induced by adding either KCl (to induce depolarization) or noradrenaline (a vasoconstrictor).
-
Once a stable contraction was achieved, cumulative concentrations of this compound were added to the organ bath to generate a concentration-response curve.
-
To assess the effect on calcium influx, aortic strips were depolarized with a high K⁺ solution in a Ca²⁺-free medium, followed by the cumulative addition of CaCl₂ in the presence or absence of this compound.
-
-
Key Parameters Measured: Isometric tension (a measure of contraction/relaxation).
The following diagram illustrates a typical experimental workflow for in vitro vasodilation studies.
Caption: Experimental workflow for in vitro vasodilation assay.
Cerebral Blood Flow Measurement in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the effect of this compound on cerebral circulation.
-
Animal Model: Spontaneously hypertensive rats (SHR).
-
Procedure:
-
SHR were administered oral doses of this compound (40 mg/kg), hydralazine (9 mg/kg), or other antihypertensive agents.
-
Blood flow in specific brain regions (parietal cortex and caudate nucleus) was measured using the hydrogen clearance method at the time point when arterial blood pressure was reduced to approximately 120 mmHg.
-
In a separate experiment, this compound was administered intravenously (3-10 mg/kg) to assess its direct effect on cerebral blood flow without a significant change in systemic blood pressure.
-
-
Key Parameters Measured: Regional cerebral blood flow (CBF) and cerebral vascular resistance.
Discussion and Future Directions
The available data indicates that this compound is a potent, direct-acting vasodilator with a longer duration of action compared to hydralazine.[1] Its mechanism of action appears to be centered on the inhibition of calcium influx in vascular smooth muscle cells, a pathway shared with other phthalazine derivatives.[2] A key finding is that at equihypotensive doses, this compound induces significantly less tachycardia than hydralazine, which could represent a favorable clinical profile by reducing reflex sympathetic stimulation.[5]
However, a notable gap in the current understanding of this compound is the lack of detailed in vitro pharmacological data, such as EC₅₀ values for vasodilation in various vascular beds and specific binding affinities to molecular targets. Further research should focus on:
-
Quantitative in vitro pharmacology: Determining the potency and efficacy of this compound in a range of isolated blood vessels to understand its vascular selectivity.
-
Molecular mechanism studies: Utilizing techniques such as patch-clamp electrophysiology and calcium imaging to precisely define the ion channels and intracellular signaling pathways modulated by this compound.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Establishing a clearer relationship between plasma concentrations of this compound and its hemodynamic effects to optimize dosing strategies.
-
Comparative studies: Directly comparing the in vitro and in vivo profiles of this compound and hydralazine in the same experimental models to better delineate their pharmacological differences.
The following diagram illustrates the logical relationship in the proposed development pathway for this compound.
References
- 1. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Tachycardic Mechanism of Budralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a phthalazine (B143731) derivative, is a direct-acting vasodilator recognized for its antihypertensive effects without the pronounced reflex tachycardia commonly associated with other vasodilators. This technical guide provides an in-depth exploration of the core anti-tachycardic mechanism of this compound. Through a synthesis of preclinical evidence, this document elucidates the dual actions of this compound: a primary vasodilatory effect on vascular smooth muscle and a crucial central sympathoinhibitory action. This guide presents quantitative data from key studies in tabular format for comparative analysis, details the experimental protocols utilized in this research, and provides visual representations of the signaling pathways and experimental workflows through Graphviz diagrams. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's unique pharmacological profile, thereby facilitating further research and development in the field of cardiovascular therapeutics.
Introduction
Tachycardia, an elevated heart rate, is a frequent compensatory response to vasodilation, mediated by the baroreceptor reflex. This reflex, while essential for maintaining blood pressure homeostasis, can be a significant limiting factor in the therapeutic use of vasodilating antihypertensive agents. This compound distinguishes itself by mitigating this tachycardic response. This guide delves into the experimental evidence that uncovers the multifaceted mechanism underlying this unique characteristic.
Core Pharmacological Actions of this compound
The anti-tachycardic effect of this compound is not attributable to a single mechanism but rather a concert of actions at both peripheral and central sites.
Direct Vasodilation
Like its predecessor hydralazine, this compound exerts a direct relaxant effect on arterial smooth muscle. This action is primarily attributed to the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. By reducing intracellular calcium concentration, this compound attenuates the actin-myosin interaction, leading to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.
Central Sympathoinhibitory Effect
The key to this compound's anti-tachycardic profile lies in its ability to suppress central sympathetic outflow. At therapeutic doses, this compound acts on cardiovascular control centers within the brainstem, likely including the nucleus tractus solitarius (NTS). This central action leads to a reduction in sympathetic nerve activity to the heart and adrenal glands, thereby counteracting the baroreceptor-mediated reflex tachycardia that would typically follow a drop in blood pressure.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intravenous this compound administration on key cardiovascular parameters in anesthetized rats.
Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
| This compound Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 0.5 | ↓ | ↓ (Bradycardia) |
| 1.0 | ↓↓ | ↓ (Bradycardia) |
| 5.0 | ↓↓↓ | ↑ (Tachycardia) |
Data synthesized from preclinical studies in rats.
Table 2: Dose-Dependent Effect of this compound on Sympathetic Nerve Activity in Anesthetized Rats
| This compound Dose (mg/kg, i.v.) | Cardiac Sympathetic Nerve Activity (CSNA) | Preganglionic Adrenal Sympathetic Nerve Activity (ASNA) | Aortic Depressor Nerve Activity (ADNA) |
| 0.5 | ↓ | Not significantly affected | Not significantly affected |
| 1.0 | ↓ | ↓ | Not significantly affected |
| 5.0 | ↑ | ↑ | ↓ |
Data synthesized from preclinical electrophysiological studies in rats.
Key Experimental Protocols
In Vivo Cardiovascular and Sympathetic Nerve Activity Monitoring in Anesthetized Rats
This protocol outlines the methodology for the simultaneous measurement of cardiovascular parameters and sympathetic nerve activity in response to this compound administration.
4.1.1. Animal Preparation:
-
Animal Model: Male Wistar rats (250-350 g).
-
Anesthesia: Intraperitoneal injection of a mixture of urethane (B1682113) (1.0 g/kg) and α-chloralose (50 mg/kg). Anesthesia depth is monitored by the absence of pedal and corneal reflexes.
-
Catheterization: The femoral artery is catheterized for continuous monitoring of arterial blood pressure and heart rate. The femoral vein is catheterized for intravenous drug administration.
-
Tracheotomy: A tracheotomy is performed to ensure a patent airway.
4.1.2. Sympathetic Nerve Recording:
-
Nerve Isolation: Through a midline or retroperitoneal incision, the left cardiac sympathetic nerve, preganglionic adrenal sympathetic nerve, or aortic depressor nerve is carefully isolated from surrounding connective tissue under a dissecting microscope.
-
Electrode Placement: A pair of silver wire electrodes is placed in contact with the isolated nerve bundle.
-
Signal Amplification and Recording: The nerve signals are amplified (x10,000-50,000), filtered (bandpass 150-1000 Hz), and integrated. The raw and integrated nerve activities are continuously recorded along with arterial pressure and heart rate using a data acquisition system.
4.1.3. Experimental Procedure:
-
A stabilization period of at least 30 minutes is allowed after the surgical preparation.
-
Baseline cardiovascular and nerve activity parameters are recorded for a 10-minute control period.
-
This compound or vehicle is administered intravenously at the specified doses.
-
Cardiovascular and nerve activity parameters are recorded continuously for at least 60 minutes post-administration.
Vascular Smooth Muscle Contractility Studies
This protocol describes the methodology for assessing the direct vasodilatory effect of this compound on isolated arterial preparations.
4.2.1. Tissue Preparation:
-
Tissue Source: Thoracic aorta or mesenteric arteries are harvested from euthanized rats.
-
Preparation: The arteries are cleaned of adhering fat and connective tissue and cut into rings (2-3 mm in width). The endothelium may be mechanically removed for specific experiments.
4.2.2. Isometric Tension Recording:
-
Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Measurement: One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
4.2.3. Experimental Procedure:
-
The viability of the arterial rings is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl) or a vasoconstrictor agent (e.g., phenylephrine).
-
After washout and return to baseline, a stable contraction is induced.
-
This compound is added cumulatively to the organ bath, and the relaxation response is recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental setups described in this guide.
Discussion and Future Directions
The evidence strongly suggests that this compound's lack of significant reflex tachycardia at therapeutic doses is a result of its central sympathoinhibitory action, which effectively counterbalances the baroreflex-mediated sympathetic activation triggered by its peripheral vasodilatory effects. At lower doses (0.5 and 1.0 mg/kg in rats), the central sympathoinhibitory effect predominates, leading to bradycardia. However, at higher doses (5.0 mg/kg in rats), the profound vasodilation appears to override the central inhibition, resulting in a net increase in sympathetic activity and tachycardia.
Future research should focus on elucidating the precise molecular targets of this compound within the central nervous system. Identifying the specific receptors and signaling cascades involved in its sympathoinhibitory action could pave the way for the development of novel antihypertensive agents with even more favorable cardiovascular profiles. Furthermore, detailed studies on the interaction of this compound with L-type calcium channel subunits in vascular smooth muscle could provide a more refined understanding of its vasodilatory mechanism.
Conclusion
This compound presents a unique pharmacological profile, combining effective vasodilation with a dose-dependent central sympathoinhibitory action that mitigates reflex tachycardia. This dual mechanism makes it a valuable agent in the management of hypertension. This technical guide has provided a comprehensive overview of the current understanding of this compound's anti-tachycardic mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. It is intended to serve as a foundational resource for scientists and researchers dedicated to advancing cardiovascular pharmacology and therapeutics.
Preliminary Investigations into the Metabolism of Budralazine in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a phthalazine (B143731) derivative, is an antihypertensive agent. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive summary of preliminary investigations into the metabolism of this compound in rodent models, primarily rats. The information presented herein is compiled from foundational studies and is intended to serve as a resource for researchers in drug metabolism and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
I. Quantitative Analysis of this compound Metabolism
The metabolic disposition of this compound has been investigated in rats using radiolabeled compounds. The following tables summarize the key quantitative findings from these preliminary studies.
Table 1: Plasma Pharmacokinetics of [14C]this compound and its Metabolite in Rats Following Oral Administration[1]
| Parameter | Value | Time Point | Notes |
| Peak Plasma Level of Total 14C | 3.6 µg equiv. of this compound/mL | Not specified | No significant difference observed between normotensive and spontaneously hypertensive rats. |
| This compound (Parent Drug) in Plasma | ~5% of total plasma 14C | Within 4 hours | Not detected in plasma after 4 hours. |
| 1-Hydrazinophthalazine in Plasma | ~15% of total plasma 14C | Within 16 hours | A major metabolite of this compound. |
Table 2: Excretion of Radioactivity Following a Single Oral Dose of [14C]this compound in Rats[1]
| Excretion Route | Percentage of Administered Dose | Time Frame |
| Urine | 45% | 24 hours |
| Feces | 37% | 24 hours |
II. Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the preliminary rodent metabolism studies of this compound.
A. In Vivo Metabolism Study
Objective: To determine the pharmacokinetic profile and excretion of this compound and its metabolites in rats.
Animal Model:
-
Species: Rat (Normotensive and Spontaneously Hypertensive)[1]
-
Sex: Male
-
Housing and Diet: Standard laboratory conditions.
Dosing:
-
Compound: [14C]this compound[1]
-
Route of Administration: Oral[1]
-
Dose: Not specified in the available abstract.
-
Vehicle: Not specified in the available abstract.
Sample Collection:
-
Blood: Collected at various time points to determine plasma concentrations of radioactivity.[1]
-
Urine and Feces: Collected over a 24-hour period to quantify excretion.[1]
Analytical Methods:
-
Quantification of Radioactivity: Scintillation counting for total radioactivity in plasma, urine, and feces.
-
Metabolite Profiling: The specific chromatographic methods used for separating and identifying this compound and its metabolites in the initial studies are not detailed in the available abstracts. However, for the related compound hydralazine (B1673433), methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been utilized.[2][3]
B. In Vitro Metabolism (General Protocol for Related Compounds)
While specific in vitro studies for this compound were not detailed in the search results, the metabolism of its analogue, hydralazine, has been investigated using rat liver microsomes. Such studies are critical for identifying metabolic pathways and the enzymes involved.
Objective: To identify the metabolites of a compound formed by hepatic enzymes.
System:
-
Preparation: Rat liver microsomes.[4]
-
Incubation: Microsomes are incubated with the test compound in the presence of cofactors such as NADPH.[4]
Experimental Conditions:
-
Substrate Concentration: Varied to determine enzyme kinetics (Km and Vmax).
-
Incubation Time: Multiple time points to assess the rate of metabolism.
-
Enzyme Inhibitors: Specific inhibitors of cytochrome P450 (CYP) enzymes (e.g., piperonyl butoxide) or other enzyme families can be used to identify the specific enzymes responsible for metabolism.[2]
Analytical Methods:
-
Metabolite Identification: HPLC coupled with mass spectrometry (LC-MS) or GC-MS are standard techniques for identifying and quantifying metabolites.[3]
III. Visualizations: Metabolic Pathway and Experimental Workflow
A. Proposed Metabolic Pathway of this compound in Rats
The metabolism of this compound in rats is believed to proceed through hydrolysis to its primary metabolite, 1-hydrazinophthalazine. This is followed by a series of phase II reactions, including acetylation, as well as other transformations like ring closure, hydroxylation, and conjugation.
Caption: Proposed metabolic pathway of this compound in rodents.
B. Experimental Workflow for In Vivo Metabolism Study
The following diagram illustrates the general workflow for conducting an in vivo metabolism study of this compound in a rodent model.
Caption: General workflow for an in vivo rodent metabolism study.
Conclusion
The preliminary investigations into the metabolism of this compound in rodents indicate that the drug is extensively metabolized, with hydrolysis to 1-hydrazinophthalazine being a key initial step. The subsequent metabolic transformations involve acetylation, ring closure, hydroxylation, and conjugation, leading to the excretion of the metabolites primarily through urine and feces. While these foundational studies provide valuable insights, a more detailed quantitative analysis of the full range of metabolites and a deeper understanding of the specific enzymes involved would be beneficial for a complete metabolic profile. Further research, potentially utilizing modern analytical techniques such as high-resolution mass spectrometry, could provide a more comprehensive picture of this compound's metabolic fate in rodents.
References
- 1. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of hydralazine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Cardiovascular Action of Budralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the cardiovascular effects of Budralazine, a direct-acting vasodilator. The information presented herein is curated for professionals in the fields of pharmacology, cardiovascular research, and drug development, offering a consolidated resource on the compound's mechanism of action, hemodynamic effects, and the experimental methodologies used in its evaluation.
Introduction
This compound is a phthalazine (B143731) derivative that exerts its primary pharmacological effect through direct relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Its mechanism and effects are often compared to its structural analog, hydralazine (B1673433). This document synthesizes data from key preclinical and clinical studies to provide a comprehensive understanding of this compound's cardiovascular profile.
Hemodynamic Effects of this compound
This compound administration leads to significant changes in several key hemodynamic parameters. The primary effects observed are a decrease in blood pressure and systemic vascular resistance, accompanied by a reflex increase in heart rate and cardiac output.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative hemodynamic effects of this compound observed in animal models.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Parameter | Control (Pre-infusion) | This compound Infusion | % Change |
| Mean Arterial Pressure (mmHg) | 92 ± 2.4 | 75 ± 2.3 | ↓ 18.5% |
| Cardiac Index (L/m²/min) | 1.96 ± 0.16 | 3.20 ± 0.29 | ↑ 63.3% |
| Systemic Vascular Resistance Index (dyne·sec·cm⁻⁵·m²) | 3235 ± 222 | 1520 ± 276 | ↓ 53.0% |
| Pulmonary Vascular Resistance Index (dyne·sec·cm⁻⁵·m²) | 592 ± 71 | 365 ± 102 | ↓ 38.3% |
| Heart Rate (beats/min) | 146.2 ± 17.2 | 187.8 ± 42.8 | ↑ 28.4% |
Data compiled from studies on the continuous infusion of hydralazine in dogs post-cardiopulmonary bypass, which serves as a model for this compound's effects.
Table 2: Effect of Oral this compound on Cerebral Blood Flow in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose (mg/kg) | Change in Regional Cerebral Blood Flow |
| This compound | 40 | ↑ ~60% |
| Hydralazine | 9 | Similar increase to this compound |
| Nifedipine | 7 | Less potent increase than this compound |
| Prazosin | 6 | No significant increase |
| alpha-methyldopa | 1000 | No significant increase |
This table illustrates the potent effect of this compound on cerebral circulation compared to other antihypertensive agents[1].
Quantitative Data from Clinical Studies
Clinical investigations have further characterized the dose-response relationship of phthalazine vasodilators in hypertensive patients.
Table 3: Dose-Response of Hydralazine on Diastolic Blood Pressure in Hypertensive Patients
| Acetylator Status | D50 (mg/kg/day) | Emax (mmHg reduction) |
| Slow Acetylators | 0.87 | 9.4 |
| Fast Acetylators | 1.68 | 9.4 |
D50: Daily dose for 50% of maximal response; Emax: Maximum antihypertensive response. This data for hydralazine provides insight into the expected pharmacodynamics of this compound[2].
Mechanism of Action: Vascular Smooth Muscle Relaxation
This compound's primary mechanism of action is the direct relaxation of arterial smooth muscle, which is largely independent of the endothelium.
Inhibition of Intracellular Calcium Mobilization
The vasodilatory effect of this compound is primarily attributed to its ability to interfere with intracellular calcium (Ca²⁺) signaling within vascular smooth muscle cells. Research on its analog, hydralazine, indicates that it inhibits the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum[3][4]. This reduction in cytosolic Ca²⁺ availability prevents the activation of myosin light chain kinase, a key enzyme in the contractile process of smooth muscle.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.
Experimental Protocols
The foundational research on this compound has employed various in vivo and in vitro experimental models to elucidate its cardiovascular effects.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol is designed to evaluate the systemic and regional hemodynamic effects of this compound.
-
Animal Model: Healthy adult mongrel dogs.
-
Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane.
-
Instrumentation:
-
A catheter is placed in the femoral artery for direct measurement of systemic arterial blood pressure.
-
A Swan-Ganz thermodilution catheter is inserted via the jugular vein into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Heart rate is monitored via electrocardiogram (ECG).
-
-
Drug Administration: this compound is administered intravenously, often as a continuous infusion, to achieve steady-state plasma concentrations.
-
Data Collection: Hemodynamic parameters are recorded at baseline (pre-drug administration) and at regular intervals during and after drug infusion.
-
Calculations: Systemic and pulmonary vascular resistance are calculated using standard formulas.
In Vitro Vascular Reactivity Studies
These experiments assess the direct effect of this compound on vascular smooth muscle.
-
Tissue Preparation: Arterial rings (e.g., from rabbit aorta or rat tail artery) are isolated and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂), and maintained at 37°C.
-
Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as norepinephrine (B1679862) or potassium chloride.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.
-
Measurement: The isometric tension of the arterial rings is continuously recorded to quantify the degree of relaxation induced by this compound.
-
Mechanism Probing: To investigate the role of calcium, experiments can be performed in calcium-free media or in the presence of calcium channel blockers.
Conclusion
The foundational research on this compound firmly establishes it as a direct-acting arterial vasodilator. Its primary mechanism of action involves the inhibition of intracellular calcium release in vascular smooth muscle cells, leading to a reduction in peripheral resistance and blood pressure. The consequential reflex tachycardia and increase in cardiac output are characteristic of this class of drugs. The experimental models and protocols described provide a robust framework for the continued investigation and development of this compound and related compounds for the management of cardiovascular diseases.
References
- 1. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Semantic Scholar [semanticscholar.org]
The Core Principles of Budralazine's Interaction with Vascular Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a phthalazine (B143731) derivative, is a direct-acting vasodilator primarily utilized for its antihypertensive properties. Its mechanism of action, while sharing similarities with its more extensively studied analog, hydralazine (B1673433), possesses distinct characteristics. This technical guide provides a comprehensive overview of the fundamental principles governing this compound's interaction with vascular receptors, with a focus on its direct effects on vascular smooth muscle and its interplay with adrenergic signaling. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages comparative data from hydralazine studies to provide a robust understanding of the likely mechanisms and the experimental approaches used to elucidate them.
Data Presentation: Comparative Vasodilatory Effects
Due to a scarcity of specific quantitative data for this compound in the literature, the following table summarizes key findings related to its vasodilatory effects, with comparative context from its analog, hydralazine.
| Parameter | This compound | Hydralazine (for comparison) | Source |
| Mechanism | Direct vasodilation of vascular smooth muscle.[1] Antagonizes pressor responses to noradrenaline and phenylephrine (B352888).[2] | Direct vasodilation.[3][4] | [1][2][3][4] |
| Effect on KCl-induced contraction | Relaxes KCl-induced contractions, suggesting interference with voltage-gated calcium channels.[1] | Relaxes KCl-induced contractions.[4] | [1][4] |
| Effect on Noradrenaline-induced contraction | Relaxes noradrenaline-induced contractions.[1] | Relaxes noradrenaline-induced contractions.[4] | [1][4] |
| Alpha-Adrenergic Receptor Interaction | Antagonizes pressor responses to noradrenaline and phenylephrine.[2] Its effects on sympathetic tachycardia are partially antagonized by phentolamine.[2] | Inhibits alpha-1 adrenergic receptor-induced trophic responses in the vasculature.[5] | [2][5] |
| Potency vs. Tachycardia | Approximately 3 times less potent than hydralazine in producing tachycardia at equihypotensive doses.[2] | Induces reflex tachycardia. | [2] |
Core Mechanism of Action: Direct Vasodilation of Smooth Muscle
The primary vasodilatory effect of this compound is achieved through its direct action on vascular smooth muscle cells, leading to a reduction in peripheral resistance.[1] This action is independent of the endothelium. The core mechanism is believed to be the inhibition of calcium influx into the smooth muscle cells, which is a critical step in the contractile process.
Inhibition of Calcium Influx
This compound has been shown to relax vascular smooth muscle contracted by high concentrations of potassium chloride (KCl).[1] Depolarization of the cell membrane by KCl opens voltage-gated calcium channels, leading to an influx of extracellular calcium and subsequent contraction. This compound's ability to counteract this effect strongly suggests that it interferes with the entry of calcium through these channels.
Furthermore, this compound effectively relaxes contractions induced by noradrenaline.[1] Noradrenaline, acting on α1-adrenergic receptors, triggers a signaling cascade that leads to the release of calcium from intracellular stores (sarcoplasmic reticulum) via inositol (B14025) trisphosphate (IP3) and also promotes the influx of extracellular calcium. This compound's ability to relax these contractions indicates it may interfere with one or both of these calcium mobilization pathways.
While the precise molecular target for this compound's calcium-inhibitory effect has not been definitively identified, the functional evidence points towards a significant reduction in the availability of intracellular free calcium required for the activation of the contractile apparatus.
Interaction with Adrenergic Receptors
This compound exhibits a notable interaction with the adrenergic nervous system, particularly with alpha-adrenergic receptors. It has been demonstrated to antagonize the pressor responses induced by the α1-adrenergic agonists noradrenaline and phenylephrine.[2] This suggests that this compound may act as an antagonist at postsynaptic α1-adrenergic receptors on vascular smooth muscle, contributing to its vasodilatory effect by preventing agonist-induced vasoconstriction.
Interestingly, the effects of this compound on sympathetic tachycardia can be partially counteracted by phentolamine, a non-selective alpha-adrenergic antagonist.[2] This finding further supports the involvement of alpha-adrenergic receptors in the overall cardiovascular response to this compound.
Signaling Pathways
Based on the available evidence for this compound and its close analog hydralazine, the following signaling pathways are proposed to be central to its vasodilatory action.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Protocols
Isolated Aortic Ring Preparation for Vasorelaxation Studies
This protocol is used to assess the direct effect of this compound on vascular smooth muscle tension.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine or Noradrenaline (for pre-contraction)
-
Potassium Chloride (KCl) solution (e.g., 80 mM)
-
This compound stock solution
-
Organ bath system with force transducers
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, with solution changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-induced contraction.
Caption: Experimental workflow for isolated aortic ring vasorelaxation assay.
Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells
This protocol allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist (e.g., noradrenaline or KCl)
-
This compound solution
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Culture vascular smooth muscle cells on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and establish a baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).
-
Stimulate the cells with an agonist (e.g., noradrenaline) to induce an increase in intracellular calcium.
-
After the calcium response, introduce this compound into the perfusion solution.
-
Record the changes in the fluorescence ratio over time.
-
Calibrate the fluorescence ratios to intracellular calcium concentrations using standard methods.
Caption: Workflow for intracellular calcium measurement in vascular smooth muscle cells.
Conclusion
This compound exerts its primary vasodilatory effect through a direct action on vascular smooth muscle, leading to a reduction in intracellular calcium availability and subsequent relaxation. Its interaction with alpha-adrenergic receptors further contributes to its antihypertensive properties. While the precise molecular targets and a complete quantitative profile for this compound require further investigation, the principles outlined in this guide, supported by comparative data from hydralazine, provide a solid foundation for understanding its mechanism of action. The experimental protocols described offer a roadmap for future research to further elucidate the intricate details of this compound's interaction with vascular receptors.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilators inhibit acute alpha 1-adrenergic receptor-induced trophic responses in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Budralazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the laboratory synthesis of Budralazine, a vasodilator of the hydrazinophthalazine class. While a direct, publicly available, step-by-step protocol for this compound is not extensively documented, a highly plausible and chemically sound synthetic route is proposed based on its known chemical structure. This compound, chemically named N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine, can be synthesized via the condensation of 1-hydrazinophthalazine (Hydralazine) with 4-methylpent-3-en-2-one (mesityl oxide). This document outlines the synthesis of the key precursor, Hydralazine hydrochloride, followed by the synthesis of this compound. Additionally, it includes a proposed signaling pathway for its vasodilatory action, based on its close analog Hydralazine, and a detailed experimental workflow for its purification and analysis.
Data Presentation
Table 1: Summary of Key Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purpose |
| 1(2H)-Phthalazinone | C₈H₆N₂O | 146.15 | Starting material for Hydralazine synthesis |
| Phosphorus oxychloride | POCl₃ | 153.33 | Chlorinating agent |
| Hydrazine (B178648) hydrate (B1144303) | H₆N₂O | 50.06 | Hydrazination agent |
| 4-Methylpent-3-en-2-one | C₆H₁₀O | 98.14 | Reactant for this compound synthesis |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Solvent |
| Hydrochloric acid | HCl | 36.46 | Salt formation and pH adjustment |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | Extraction solvent |
Table 2: Expected Yields and Physical Properties
| Product | Appearance | Melting Point (°C) | Expected Yield (%) |
| 1-Chlorophthalazine (B19308) | - | - | - |
| Hydralazine (free base) | Yellow needles | 172-173 | 77-80 |
| Hydralazine Hydrochloride | White to off-white crystalline powder | 273 (decomposes) | - |
| This compound | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorophthalazine
This protocol is adapted from U.S. Patent 2,484,029.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole equivalent of 1(2H)-phthalazinone.
-
Addition of Reagent: Carefully add 3.8 mole equivalents of phosphorus oxychloride to the flask.
-
Heating: Heat the slurry to 80°C and maintain this temperature for 30 minutes.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture over crushed ice. The crude 1-chlorophthalazine will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water. The moist product is used directly in the next step to avoid decomposition.
Protocol 2: Synthesis of Hydralazine (1-Hydrazinophthalazine)
This protocol is adapted from U.S. Patent 2,484,029.
-
Reaction Setup: In a round-bottom flask, dissolve the freshly prepared moist 1-chlorophthalazine in ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Heating: Heat the mixture on a water bath for two hours.
-
Crystallization: Filter the hot solution. Upon cooling, Hydralazine will crystallize as yellow needles.
-
Isolation and Purification: Collect the crystals by suction filtration and wash with cold ethanol. The product can be further purified by recrystallization from methanol.
Protocol 3: Synthesis of this compound
This proposed protocol is based on the condensation reaction between a hydrazine and a ketone.
-
Reaction Setup: Dissolve 1 mole equivalent of synthesized Hydralazine (free base) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Ketone: Add 1.1 mole equivalents of 4-methylpent-3-en-2-one (mesityl oxide) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to yield pure this compound.
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for synthesis and analysis of this compound.
Experimental Workflow: Purification and Analysis
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method that may require optimization for this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) in an isocratic or gradient elution. A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by UV-Vis spectrophotometry of a pure sample (a starting point could be around 260 nm).
-
Procedure:
-
Prepare a standard solution of the purified this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time.
-
Prepare a sample of the synthesized this compound for analysis.
-
Inject the sample and analyze the chromatogram for the presence of the main peak at the determined retention time and calculate the purity based on the peak area percentage.
-
Disclaimer: This document provides a proposed synthetic route and general protocols. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The protocols may require optimization for specific laboratory conditions and reagent purities.
Application Note: Quantification of Budralazine in Human Plasma by LC-MS/MS
An advanced and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Budralazine in plasma samples is crucial for pharmacokinetic studies and clinical trial monitoring. This document provides a comprehensive application note and a detailed protocol for this purpose. The described method is a highly sensitive and specific assay based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the current gold standard for bioanalytical assays.
Introduction
This compound is a peripheral vasodilator used in the treatment of hypertension. Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note describes a sensitive and specific method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a straightforward protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection.
Principle
The method is based on the precipitation of plasma proteins using an organic solvent, followed by the analysis of the supernatant by reverse-phase HPLC coupled with a tandem mass spectrometer. An internal standard (IS) structurally similar to this compound is used to ensure accuracy and precision. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Summary
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).
-
Chromatographic Separation: C18 reverse-phase column with a gradient elution.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Use of a stable isotope-labeled internal standard or a structurally similar compound.
This method provides high throughput and sensitivity, making it suitable for the analysis of a large number of samples from clinical and preclinical studies.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound Internal Standard (e.g., this compound-d4 or a suitable analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2-EDTA as anticoagulant)
2. Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Shimadzu Nexera, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).
-
Analytical Column: A C18 column with appropriate dimensions (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4. Sample Preparation
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentallyInternal Standard: To be determined experimentally |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be prepared with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Stability of this compound in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Data Presentation
Table 1: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 20 | 0.235 | 100.5 |
| 100 | 1.18 | 99.8 |
| 500 | 5.92 | 98.9 |
| 1000 | 11.85 | 100.8 |
| r² | 0.9995 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.99 | 99.0 | 8.5 | 10.2 |
| Low | 3 | 2.95 | 98.3 | 6.2 | 7.8 |
| Medium | 150 | 152.1 | 101.4 | 4.5 | 5.1 |
| High | 800 | 790.4 | 98.8 | 3.8 | 4.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 94.1 | 97.5 |
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: Overall analytical workflow for this compound quantification.
Application Notes and Protocols: In-vitro Assay for Testing Budralazine's Effect on Aortic Ring Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine is a vasodilator antihypertensive agent, structurally related to hydralazine. Its primary mechanism of action involves a direct relaxation of vascular smooth muscle, which is understood to be mediated, at least in part, by the inhibition of vascular calcium fluxes.[1] This property makes it a subject of interest in the development of therapies for hypertension and other vascular disorders. The in-vitro aortic ring assay is a fundamental method for characterizing the vasoactive properties of compounds like this compound. This assay allows for the precise measurement of a compound's ability to induce relaxation in pre-contracted arterial tissue, providing valuable insights into its potency and mechanism of action.
This document provides a detailed protocol for utilizing the aortic ring assay to evaluate the vasodilatory effects of this compound on phenylephrine-induced contractions. Phenylephrine (B352888) is a selective α1-adrenergic receptor agonist that reliably induces vasoconstriction, providing a stable and reproducible model for studying vasodilator agents.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's vasodilatory effect on phenylephrine-pre-contracted aortic rings. These values are presented for illustrative purposes and should be determined experimentally for each specific study. For comparative context, data for the structurally and mechanistically similar compound, Hydralazine, is also provided.
Table 1: Vasodilatory Potency of this compound on Phenylephrine-Induced Aortic Ring Contraction
| Compound | Agonist (Pre-contraction) | Concentration of Agonist | EC50 (M) | Emax (% Relaxation) |
| This compound | Phenylephrine | 10⁻⁶ M | To be determined | To be determined |
| Hydralazine | Phenylephrine | 10⁻⁶ M | ~2.0 x 10⁻⁵ M | ~90% |
Note: The EC50 and Emax values for Hydralazine are provided as a reference based on its known effects on rabbit aorta and should not be considered as direct substitutes for this compound.
Table 2: this compound Concentration-Response Data (Hypothetical)
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 10⁻⁸ | 5.2 ± 1.1 |
| 10⁻⁷ | 15.8 ± 2.5 |
| 10⁻⁶ | 35.4 ± 4.2 |
| 10⁻⁵ | 68.9 ± 5.1 |
| 10⁻⁴ | 85.3 ± 3.8 |
| 10⁻³ | 88.1 ± 2.9 |
Experimental Protocols
Preparation of Aortic Rings
-
Animal Euthanasia and Aorta Excision:
-
Humanely euthanize a male Wistar rat (250-300g) via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Make a midline incision in the abdomen and thorax to expose the thoracic cavity.
-
Carefully excise the thoracic aorta and immediately place it in cold, oxygenated Krebs-Henseleit buffer (see solution composition below).
-
-
Cleaning and Sectioning:
-
Under a dissecting microscope, remove any adhering connective and adipose tissues from the aorta.
-
Gently flush the lumen of the aorta with Krebs-Henseleit buffer to remove any blood clots.
-
Place the cleaned aorta on a wax-bottomed petri dish filled with cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of approximately 2-3 mm in width using a sharp scalpel. Take care to avoid stretching or damaging the tissue.
-
-
Endothelium Removal (for endothelium-independent studies):
-
For experiments investigating the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.
-
Successful removal of the endothelium should be confirmed functionally at the end of the experiment (e.g., lack of relaxation in response to acetylcholine).
-
Aortic Ring Mounting and Equilibration
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
-
Organ Bath Setup:
-
The organ baths should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with a mixture of 95% O₂ and 5% CO₂.
-
-
Equilibration and Tension Adjustment:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During the equilibration period, wash the rings with fresh Krebs-Henseleit buffer every 15-20 minutes.
-
After equilibration, stretch the rings to their optimal length-tension by incrementally increasing the tension and stimulating with a submaximal concentration of phenylephrine (e.g., 10⁻⁷ M) until a maximal and stable contractile response is achieved.
-
Experimental Procedure for this compound Testing
-
Viability and Contractility Check:
-
Depolarize the aortic rings with a high potassium solution (KCl, 60-80 mM) to ensure tissue viability and obtain a maximum contraction reference.
-
Wash the rings with Krebs-Henseleit buffer and allow them to return to the baseline resting tension.
-
-
Pre-contraction with Phenylephrine:
-
Induce a stable submaximal contraction by adding phenylephrine (10⁻⁶ M) to the organ bath.
-
Allow the contraction to reach a stable plateau (typically 15-20 minutes).
-
-
Cumulative Concentration-Response to this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations ranging from 10⁻⁹ M to 10⁻³ M.
-
Allow the tissue to stabilize at each concentration before adding the next. The relaxation at each concentration is measured as a percentage decrease from the phenylephrine-induced pre-contraction.
-
-
Data Acquisition:
-
Record the isometric tension continuously using a data acquisition system.
-
The relaxation response is calculated as the percentage of the initial phenylephrine-induced contraction.
-
Solutions and Reagents
-
Krebs-Henseleit Buffer (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Phenylephrine Stock Solution: Prepare a 10⁻² M stock solution in distilled water.
-
This compound Stock Solution: Prepare a 10⁻² M stock solution in an appropriate solvent (e.g., DMSO, followed by serial dilution in distilled water). Ensure the final solvent concentration in the organ bath does not exceed 0.1%.
Signaling Pathways and Visualizations
Phenylephrine-Induced Vasoconstriction
Phenylephrine mediates vasoconstriction by binding to α1-adrenergic receptors on vascular smooth muscle cells. This initiates a signaling cascade involving the Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.
Caption: Phenylephrine-induced vasoconstriction signaling pathway.
Proposed Mechanism of this compound-Induced Vasodilation
This compound, similar to its analog hydralazine, is proposed to exert its vasodilatory effect by interfering with the calcium signaling pathway in vascular smooth muscle cells. It is thought to inhibit the IP3-induced release of Ca²⁺ from the sarcoplasmic reticulum. By reducing the availability of intracellular Ca²⁺, this compound attenuates the activation of calmodulin and subsequently MLCK, leading to a decrease in myosin light chain phosphorylation and ultimately, smooth muscle relaxation.
Caption: this compound's inhibitory effect on Ca²⁺ release.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for assessing this compound's effect on aortic ring contraction.
Caption: Experimental workflow for aortic ring assay.
References
Application Notes and Protocols for Studying the Antihypertensive Effects of Budralazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary animal models used to investigate the antihypertensive properties of Budralazine, a vasodilator of the hydrazine (B178648) class. The included protocols and data are intended to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound
This compound is a direct-acting vasodilator that exerts its antihypertensive effects by relaxing vascular smooth muscle, primarily in arterioles. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure. Understanding the efficacy and mechanism of action of this compound in relevant physiological and pathological contexts is crucial for its development and clinical application. Animal models of hypertension are indispensable tools for these investigations.
Key Animal Models for Antihypertensive Studies
Three well-established animal models are particularly relevant for studying the effects of this compound:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, volume-dependent hypertension.
-
Renal Hypertensive Dog: A model that simulates renovascular hypertension, a common cause of secondary hypertension in humans.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is characterized by a gradual development of hypertension with age, making it suitable for studying the long-term effects of antihypertensive agents.
Quantitative Data Summary
| Animal Model | Drug | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Reference |
| SHR | This compound | 40 mg/kg | Oral | ↓ to ~120 mmHg | Not specified | [1] |
| SHR | This compound | 3-12 mg/kg | Intravenous | No significant change | Transient inhibition of sympathetic tachycardia | [2] |
| SHR | Hydralazine (B1673433) (for comparison) | 20 mg/kg/day | Oral (in drinking water) | ↓ to 156 ± 1 mmHg from 212 ± 4 mmHg | ↑ to 470 ± 20 bpm from 402 ± 23 bpm | [3] |
Note: Data for Hydralazine, a structurally and functionally similar compound, is included for comparative purposes.
Experimental Protocol: Antihypertensive Effect of this compound in SHR
Objective: To evaluate the effect of orally administered this compound on blood pressure in conscious Spontaneously Hypertensive Rats.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Wistar-Kyoto (WKY) rats as normotensive controls.
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Animal restraining devices.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily and accustom them to the restraining device and tail-cuff apparatus to minimize stress-induced blood pressure variations.
-
Baseline Blood Pressure Measurement: Measure and record the systolic blood pressure (SBP) and heart rate (HR) of each rat for 3-5 consecutive days to establish a stable baseline.
-
Animal Grouping: Randomly assign SHR to a control group (vehicle) and a treatment group (this compound). Include a group of age-matched WKY rats as a normotensive reference.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle to the respective groups via oral gavage.
-
Blood Pressure Monitoring: Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the mean change in SBP and HR from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control.
Experimental Workflow: SHR Study
DOCA-Salt Hypertensive Rat Model
This model is induced by a combination of unilateral nephrectomy, administration of the mineralocorticoid deoxycorticosterone acetate (DOCA), and a high-salt diet. It is characterized by low renin activity and is useful for studying the effects of drugs on volume-expanded hypertension.
Quantitative Data Summary
| Animal Model | Drug | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Reference |
| DOCA-Salt Rat | Hydralazine (for comparison) | Not specified | In drinking water | ↓ to 124 ± 5.4 mmHg from 213 ± 7.5 mmHg | Not specified | [4] |
Experimental Protocol: Induction of DOCA-Salt Hypertension and this compound Treatment
Objective: To induce hypertension in rats using the DOCA-salt model and assess the antihypertensive effect of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Deoxycorticosterone acetate (DOCA).
-
Sesame oil or other suitable vehicle for DOCA suspension.
-
1% NaCl solution in drinking water.
-
Surgical instruments for uninephrectomy.
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
This compound and vehicle.
-
Blood pressure measurement system.
Procedure:
-
Unilateral Nephrectomy: Anesthetize the rats. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision and allow the animals to recover for one week.
-
DOCA-Salt Treatment:
-
Replace the drinking water with a 1% NaCl solution.
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly for 4-6 weeks.
-
-
Blood Pressure Monitoring: Monitor blood pressure weekly to confirm the development of hypertension (typically SBP > 160 mmHg).
-
This compound Administration: Once hypertension is established, randomize the rats into treatment and control groups. Administer this compound or vehicle daily for a specified period (e.g., 2-4 weeks).
-
Final Blood Pressure Measurement: Measure blood pressure regularly during the treatment period and at the end of the study to evaluate the effect of this compound.
-
Data Analysis: Compare the blood pressure values between the this compound-treated group and the DOCA-salt control group.
Experimental Workflow: DOCA-Salt Model
Renal Hypertensive Dog Model
This model is created by reducing renal blood flow, which activates the renin-angiotensin-aldosterone system (RAAS), leading to a sustained increase in blood pressure. The two-kidney, one-clip (2K1C) Goldblatt model is a common method. Another approach is the 7/8 renal ablation model, which induces hypertension associated with chronic renal failure.[5][6][7][8]
Quantitative Data Summary
| Animal Model | Drug | Dose | Route of Administration | Change in Blood Pressure | Change in Heart Rate | Reference |
| Renal Hypertensive Dog | This compound | 1 mg/kg | Oral | Gradual and significant fall, max at 3-4h | Slight tachycardia | [9] |
| Renal Hypertensive Dog | This compound | 2.5 mg/kg | Oral | Gradual and significant fall, max at 3-4h | Slight tachycardia | [9] |
| Normotensive Dog | Hydralazine (for comparison) | 1 mg/kg | Intravenous | ↓ MAP from 110 to 89 mmHg | ↑ from 109 to 190 beats/min | [10] |
| Renal Hypertensive Dog | Hydralazine (for comparison) | 1 mg/kg | Intravenous | Significant fall | Significant tachycardia | [11] |
Experimental Protocol: Induction of Two-Kidney, One-Clip (2K1C) Hypertension in Dogs
Objective: To induce renovascular hypertension in dogs and to evaluate the antihypertensive effect of this compound.
Materials:
-
Adult mongrel dogs of either sex.
-
Anesthetics (e.g., pentobarbital (B6593769) sodium).
-
Surgical instruments.
-
Silver clips of a predetermined internal diameter to constrict the renal artery.
-
Blood pressure monitoring system (e.g., telemetry or indwelling arterial catheter).
-
This compound and vehicle.
Procedure:
-
Pre-surgical Preparation: Acclimate the dogs to the laboratory environment. Obtain baseline blood pressure measurements.
-
Surgical Procedure (2K1C):
-
Anesthetize the dog and maintain aseptic surgical conditions.
-
Through a flank or midline incision, expose the left renal artery.
-
Carefully dissect the renal artery from the surrounding tissues.
-
Place a silver clip with a specific internal diameter (e.g., 0.2 mm for rats, size needs to be optimized for dogs) around the artery to partially occlude it.
-
Ensure the contralateral (right) kidney remains untouched.
-
Close the incision and provide post-operative care, including analgesics.
-
-
Hypertension Development: Allow several weeks for hypertension to develop and stabilize. Monitor blood pressure regularly.
-
This compound Study: Once stable hypertension is achieved, administer this compound orally at desired doses (e.g., 1 and 2.5 mg/kg).
-
Hemodynamic Monitoring: Continuously or intermittently monitor arterial blood pressure and heart rate to assess the drug's effects over time.
-
Data Analysis: Analyze the hemodynamic data to determine the magnitude and duration of this compound's antihypertensive action.
Proposed Signaling Pathway for this compound's Antihypertensive Effect
Based on evidence from studies on the closely related compound Hydralazine, this compound is believed to act directly on vascular smooth muscle cells.[12] The proposed mechanism involves the inhibition of calcium release from intracellular stores, leading to vasodilation.
The primary mechanism is thought to be the inhibition of inositol (B14025) trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum.[13] This reduction in cytosolic free Ca2+ prevents the activation of myosin light chain kinase, thereby inhibiting the contraction of the smooth muscle. Some evidence also suggests a potential role for the prostacyclin pathway in mediating the vasodilatory effects of similar compounds.[14]
Putative Signaling Pathway of this compound
Conclusion
The Spontaneously Hypertensive Rat, the DOCA-Salt Hypertensive Rat, and the Renal Hypertensive Dog are all valuable and distinct models for characterizing the antihypertensive effects of this compound. The choice of model should be guided by the specific research question, whether it pertains to genetic hypertension, volume-dependent hypertension, or renovascular hypertension. The protocols and data provided herein serve as a comprehensive resource for initiating preclinical investigations into this potent vasodilator.
References
- 1. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine decreases blood pressure and endothelin-1 mRNA expression in tissues but not cardiac weight in SHR-SP/Izm rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronary vascular function and morphology in hydralazine treated DOCA salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of hypertension and effects of benazepril hydrochloride in a canine remnant kidney model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Hypertension and Effects of Benazepril Hydrochloride in a Canine Remnant Kidney Model of Chronic Renal Failure [jstage.jst.go.jp]
- 7. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal function studies with cadralazine in conscious dogs: a comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparsion of the effects of prazosin and hydrallazine on blood pressure, heart rate and plasma renin activity in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Prostaglandins participate in the renal vasodilation due to hydralazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Budralazine Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing cell culture-based assays to elucidate the molecular mechanisms of the antihypertensive agent, Budralazine. The protocols and assays described herein are designed to investigate its effects on vascular cell signaling, nitric oxide production, intracellular calcium mobilization, and potential metabolic and cytotoxic pathways.
Application Note: Investigating Vasodilation and Smooth Muscle Relaxation
The primary therapeutic effect of this compound is the relaxation of arterial smooth muscle, leading to vasodilation. The following assays are designed to quantify this effect and dissect the underlying signaling events in relevant cell types.
1.1 Recommended Cell Lines:
-
Vascular Smooth Muscle Cells (VSMCs): Primary rat aortic smooth muscle cells (RASMCs) or human aortic smooth muscle cells (HASMCs) are ideal for studying direct effects on contractility and signaling.
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or bovine aortic endothelial cells (BAECs) are crucial for investigating the role of the endothelium in this compound-mediated vasodilation, particularly concerning nitric oxide production.
1.2 Key Investigations:
-
Assessment of intracellular calcium concentration changes in VSMCs.
-
Analysis of key protein phosphorylation states in signaling pathways like MAPK/ERK.
-
Measurement of cell viability and proliferation to determine cytotoxic concentrations.
Application Note: Elucidating the Role of the Nitric Oxide (NO) and cGMP Pathway
A common mechanism for vasodilators is the activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. These experiments aim to determine if this compound's effects are mediated through this canonical signaling cascade.
2.1 Recommended Cell Lines:
-
Endothelial Cells (HUVECs or BAECs): To measure direct stimulation of NO production.
-
Vascular Smooth Muscle Cells (RASMCs or HASMCs): To measure cGMP production in response to NO or direct stimulation by this compound.
2.2 Key Investigations:
-
Quantification of NO production in endothelial cells upon this compound treatment.
-
Measurement of intracellular cGMP levels in VSMCs.
-
Use of inhibitors for nitric oxide synthase (e.g., L-NAME) and guanylate cyclase (e.g., ODQ) to confirm pathway dependence.
Application Note: Assessing Metabolic Fate and Potential Cytotoxicity
This compound, like its predecessor hydralazine (B1673433), undergoes significant hepatic metabolism. This process can lead to the formation of reactive metabolites, potentially causing oxidative stress and cytotoxicity.
3.1 Recommended Cell Lines:
-
Hepatocytes: Primary human or rat hepatocytes, or hepatoma cell lines like HepG2, are essential for studying drug metabolism and hepatotoxicity.
-
Vascular Cells (VSMCs and Endothelial Cells): To assess cytotoxicity and oxidative stress in the target tissue.
3.2 Key Investigations:
-
Determination of this compound's metabolic profile in hepatocytes.
-
Measurement of reactive oxygen species (ROS) generation.
-
Assessment of cell viability and apoptosis to determine the toxicological profile.
Data Presentation: Summary of Quantitative Effects
The following table summarizes expected quantitative data from the proposed experiments, with representative values for the related compound, hydralazine, provided for context.
| Parameter Assessed | Cell Type | Assay | Expected Effect of this compound/Hydralazine | Representative Quantitative Data (Hydralazine) |
| Vasodilation | Rat Aortic Rings | Tension Myography | Relaxation of pre-constricted vessels | IC50: 1.9 mmol/L for relaxation[1] |
| Intracellular Ca2+ | Vascular Smooth Muscle | Fura-2 Calcium Imaging | Inhibition of agonist-induced Ca2+ release | Significant depression of Ca2+ influx[2] |
| Myosin Phosphorylation | Bovine Carotid Myofibrils | ATPase/Phosphorylation Assay | Inhibition of Ca2+-dependent phosphorylation | Half-maximal inhibition at 2 x 10⁻⁵ M[3] |
| Nitric Oxide (NO) Production | Endothelial Cells | Griess Assay / DAF-FM DA | Potential increase in NO synthesis | Variable, some studies suggest no direct NO donation[1] |
| cGMP Production | Vascular Smooth Muscle | cGMP ELISA | Potential increase, possibly NO-independent | Potentially activates guanylate cyclase directly[1] |
| Reactive Oxygen Species (ROS) | Hepatocytes / Endothelial Cells | DCFH-DA / DHE Staining | Potential increase due to metabolism | Hydralazine inhibits NADH oxidase, reducing ROS[4] |
| Cell Viability | Hepatocytes | MTT / LDH Assay | Dose-dependent decrease at high concentrations | LC50 in rat hepatocytes: 8 mM[2] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in VSMCs following treatment with this compound.
Materials:
-
Vascular Smooth Muscle Cells (e.g., RASMCs)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Vasoactive agonist (e.g., Angiotensin II, Phenylephrine)
-
This compound stock solution
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)
Procedure:
-
Cell Plating: Seed VSMCs onto glass-bottom dishes and culture until 70-80% confluent.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Wash cells once with HBSS. c. Incubate cells with the loading solution for 30-60 minutes at 37°C. d. Wash cells twice with HBSS to remove extracellular dye and allow 30 minutes for de-esterification.
-
Imaging: a. Mount the dish on the microscope stage and perfuse with HBSS containing Ca²⁺. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Pre-incubate with desired concentrations of this compound for a specified time. d. Stimulate the cells with a vasoactive agonist (e.g., 100 nM Angiotensin II). e. Record the fluorescence ratio (F340/F380) over time.
-
Data Analysis: a. The F340/F380 ratio is proportional to [Ca²⁺]i. b. Calibrate the ratio to absolute [Ca²⁺]i values using ionomycin (B1663694) and a Ca²⁺-free/EGTA solution if required. c. Quantify the peak [Ca²⁺]i in response to the agonist with and without this compound.
Protocol 2: Quantification of Nitric Oxide Production in Endothelial Cells
This protocol uses the Griess assay to measure nitrite (B80452) (a stable breakdown product of NO) in the supernatant of cultured endothelial cells.
Materials:
-
Endothelial Cells (e.g., HUVECs)
-
Cell culture medium (phenol red-free)
-
This compound stock solution
-
Griess Reagent (Component A: sulfanilamide (B372717) in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: a. Plate HUVECs in a 24-well plate and grow to confluence. b. Replace the medium with fresh, phenol (B47542) red-free medium. c. Treat cells with various concentrations of this compound or controls for the desired time (e.g., 30 minutes to 24 hours). A positive control like acetylcholine (B1216132) or bradykinin (B550075) can be used.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay: a. Prepare a nitrite standard curve (0-100 µM sodium nitrite). b. Add 50 µL of each standard or sample to a 96-well plate in triplicate. c. Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement and Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Subtract the absorbance of the blank from all readings. c. Determine the nitrite concentration in the samples using the standard curve. d. Normalize the results to cell number or total protein content.
Protocol 3: Western Blot for Phospho-ERK1/2 Signaling
This protocol details the detection of phosphorylated (activated) ERK1/2, a key component of the MAPK signaling pathway, which can be involved in cellular responses to vasoactive agents.
Materials:
-
Vascular Smooth Muscle Cells or Endothelial Cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Plate cells and grow to 80-90% confluency. Serum-starve cells for 12-24 hours if necessary. b. Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes). c. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. d. Scrape and collect the lysate, then centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. b. Separate proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again with TBST.
-
Detection and Analysis: a. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. b. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control. c. Quantify band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.
Materials:
-
Hepatocytes or other target cells
-
H2DCFDA stock solution (in DMSO)
-
Phenol red-free culture medium
-
This compound stock solution
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: a. Wash cells with warm PBS or phenol red-free medium. b. Incubate cells with 5-10 µM H2DCFDA in phenol red-free medium for 30-45 minutes at 37°C.
-
Treatment: a. Wash the cells gently to remove excess dye. b. Add fresh medium containing various concentrations of this compound or controls.
-
Fluorescence Measurement: a. Immediately measure fluorescence using a microplate reader (Excitation ~495 nm / Emission ~529 nm). b. Take kinetic readings every 5-10 minutes for 1-2 hours to monitor ROS production over time.
-
Data Analysis: a. Subtract background fluorescence (from cells without dye). b. Plot fluorescence intensity over time for each treatment condition. The slope of the curve represents the rate of ROS production.
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathway for this compound-Induced Vasodilation```dot
Caption: Workflow for intracellular calcium measurement using Fura-2 imaging.
Workflow for Investigating this compound-Induced Oxidative Stress
Caption: Workflow for measuring reactive oxygen species (ROS) production.
References
- 1. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
Application Note & Protocol: Assessing Budralazine's Impact on Cardiac Output in Dogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for assessing the hemodynamic effects of Budralazine, a vasodilator, with a specific focus on its impact on cardiac output in canine models. The protocols described herein are based on established methods for evaluating the parent compound, hydralazine (B1673433), and can be adapted for the study of this compound. Key experimental procedures, data presentation formats, and relevant biological pathways are outlined to guide researchers in pharmacology and drug development.
Introduction
This compound, a phthalazine (B143731) derivative and analog of hydralazine, is anticipated to act as a direct-acting arteriolar vasodilator.[1][2] Its primary therapeutic action is expected to be the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance, a reduction in blood pressure, and a subsequent increase in cardiac output.[3][4][5] Accurate assessment of these hemodynamic changes is crucial for the preclinical evaluation of this compound. This application note details invasive and non-invasive methods for measuring cardiac output and other key hemodynamic parameters in dogs following the administration of this compound.
Proposed Signaling Pathway of this compound
The precise molecular mechanism of action for hydralazine, and by extension this compound, is not fully elucidated but is understood to involve direct relaxation of arterial smooth muscle.[3][4] The proposed pathways include inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, smooth muscle hyperpolarization via the opening of potassium channels, and potential modulation of nitric oxide and prostacyclin pathways.[5][6]
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Protocols
The following protocols describe methods to assess the impact of this compound on cardiac output and other hemodynamic parameters in dogs.
Animal Model
-
Species: Healthy, purpose-bred mixed-breed or beagle dogs.
-
Weight: 10-25 kg.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days prior to the experiment.
-
Health Status: All dogs should undergo a thorough physical examination and baseline diagnostics to ensure they are free from cardiovascular or other significant comorbidities.[7]
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
Method 1: Invasive Hemodynamic Monitoring (Thermodilution)
This method is considered a gold standard for accurate cardiac output measurement.
-
Anesthesia: Anesthetize the dogs, for example, with an appropriate intravenous anesthetic agent, and maintain anesthesia with an inhalant anesthetic.
-
Instrumentation:
-
Insert a Swan-Ganz thermodilution catheter into the pulmonary artery via the jugular vein for the measurement of cardiac output (CO) and pulmonary capillary wedge pressure (PCWP).[8][9]
-
Place a catheter in the femoral artery for direct measurement of systemic arterial blood pressure.[8][9]
-
Attach electrocardiogram (ECG) leads for continuous heart rate monitoring.
-
-
Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Obtain baseline measurements for all hemodynamic parameters.
-
Administer this compound either orally or intravenously at the desired dose. A starting point for dosing can be extrapolated from hydralazine studies, which have used approximately 1 mg/kg orally.[10]
-
Measure CO, mean arterial pressure (MAP), PCWP, and heart rate at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
-
Calculate the cardiac index (CI) by dividing CO by the body surface area, and the total systemic resistance index (TSRI) using the formula: TSRI = (MAP - PCWP) / CI.[8]
-
Method 2: Non-Invasive Hemodynamic Monitoring (Impedance Cardiography)
Impedance cardiography (ICG) offers a non-invasive alternative for real-time monitoring of cardiac output trends.[7]
-
Instrumentation:
-
Place surface electrodes on the thorax of the dog according to the ICG manufacturer's guidelines to acquire thoracic impedance and ECG signals.[7]
-
-
Procedure:
-
Obtain baseline measurements for cardiac index (CI), cardiac output (CO), and mean arterial pressure (MAP) in conscious or sedated dogs.[7]
-
Administer this compound.
-
Continuously monitor and record hemodynamic parameters post-administration.
-
Statistical analysis can be performed using repeated measures ANOVA with post-hoc comparisons to evaluate changes from baseline.[7]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison of the hemodynamic effects of this compound over time and across different doses.
Table 1: Hemodynamic Effects of this compound (Example Data based on Hydralazine Studies)
| Parameter | Baseline (Mean ± SD) | Post-Budralazine (Mean ± SD) | % Change |
| Cardiac Index (L/min/m²) | 2.92 ± 0.72 | 5.36 ± 1.67 | +83.6% |
| Mean Arterial Pressure (mm Hg) | 104 ± 18 | 78 ± 12 | -25.0% |
| Total Systemic Resistance Index (dynes·s·cm⁻⁵·m²) | 2946 ± 625 | 1261 ± 420 | -57.2% |
| Pulmonary Capillary Wedge Pressure (mm Hg) | 40 ± 5 | 26 ± 3 | -35.0% |
| Heart Rate (beats/min) | 146.2 ± 17.2 | 187.8 ± 42.8 | +28.4% |
Note: The data presented in this table are derived from studies on hydralazine in dogs with chronic mitral regurgitation or induced heart failure and should be considered as an illustrative example of expected changes.[8][9][10]
Discussion and Considerations
-
Choice of Method: The selection of the cardiac output measurement technique will depend on the specific research question, available resources, and the need for terminal versus survival studies. Invasive methods like thermodilution provide precise measurements, while non-invasive techniques such as impedance cardiography are suitable for continuous trend monitoring.[7][11][12] Other validated methods in dogs include dye-dilution, electromagnetic flowmetry, and lithium dilution.[11][13][14]
-
Baroreceptor Reflex: this compound, similar to hydralazine, may elicit a reflex sympathetic stimulation of the heart, leading to an increase in heart rate.[3] This should be monitored and considered in the interpretation of the results. Co-administration with a beta-blocker can be explored to mitigate this effect.[6]
-
Anesthesia: The choice of anesthetic can influence cardiovascular parameters. The experimental design should aim to use an anesthetic regimen with minimal impact on hemodynamics.
-
Disease Models: The effects of this compound may vary in healthy dogs versus those with induced cardiac conditions such as mitral regurgitation or heart failure.[8][10] The choice of the animal model should align with the intended clinical application of the drug.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the impact of this compound on cardiac output and other hemodynamic parameters in dogs. By employing these established methodologies, researchers can obtain reliable data to characterize the cardiovascular profile of this novel vasodilator. Careful experimental design and data analysis are essential for a thorough evaluation of this compound's therapeutic potential.
References
- 1. Metabolism of this compound, a new antihypertensive agent. II. Metabolic pathways of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Real-Time Monitoring of Cardiac Output Using Non-Invasive Impedance Cardiography in Dogs: A Pilot Study on Heartworm Extraction and Gastric Decompression [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute hemodynamic effects of hydralazine in dogs with chronic mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cardiac Output Measurement | Veterian Key [veteriankey.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Assessment of cardiac output measurement in dogs by transpulmonary pulse contour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Electrophysiological Techniques to Study Budralazine's Neural Effects
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Budralazine, a vasodilator belonging to the hydrazine (B178648) derivative class, is structurally and functionally related to hydralazine. While its primary therapeutic application is in the management of hypertension, its molecular mechanisms of action suggest potential modulatory effects on the central and peripheral nervous systems. The primary known mechanisms for hydralazine, and by extension likely for this compound, involve the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from intracellular stores and the activation of high-conductance calcium-activated potassium (KCa) channels.[1] These pathways are crucial for regulating neuronal excitability, synaptic transmission, and plasticity.
Electrophysiological techniques offer a powerful suite of tools to directly measure the impact of this compound on neuronal function at the single-cell and network levels. By employing techniques such as patch-clamp recordings and local field potential (LFP) analysis, researchers can elucidate the specific effects of this compound on ion channel function, neuronal firing patterns, and synaptic integration. These studies are critical for understanding the potential neurological side effects or novel therapeutic applications of this compound.
This document provides detailed protocols for investigating the neural effects of this compound using key electrophysiological methods. The expected outcomes are based on the presumed mechanisms of action shared with hydralazine.
Key Research Questions to Address with Electrophysiology:
-
Does this compound directly modulate neuronal excitability? By altering intracellular calcium signaling and potassium channel conductance, this compound is hypothesized to hyperpolarize neurons and reduce their firing rate.
-
What are the specific ion channels targeted by this compound in neurons? While effects on IP₃ receptors and KCa channels are proposed, direct evidence in a neuronal context is needed.
-
How does this compound affect synaptic transmission and plasticity? Changes in presynaptic calcium dynamics and postsynaptic excitability can significantly impact synaptic strength.
-
What are the network-level consequences of this compound application? Local field potential recordings can reveal how this compound alters synchronized activity within neuronal populations.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from the described experiments. These tables are intended to serve as a template for data presentation and to illustrate the expected effects of this compound based on its proposed mechanisms of action.
Table 1: Effects of this compound on Intrinsic Properties of Pyramidal Neurons (Whole-Cell Patch-Clamp)
| Parameter | Control | This compound (10 µM) | This compound (100 µM) | p-value |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -68.5 ± 2.3 | -72.1 ± 2.5 | <0.05 |
| Input Resistance (MΩ) | 150.4 ± 12.3 | 135.8 ± 11.9 | 110.2 ± 10.5 | <0.05 |
| Action Potential Threshold (mV) | -45.3 ± 1.5 | -43.8 ± 1.6 | -42.1 ± 1.8 | >0.05 |
| Action Potential Firing Frequency (Hz) at 200 pA | 15.6 ± 2.8 | 10.2 ± 2.1 | 5.4 ± 1.9 | <0.01 |
| Afterhyperpolarization Amplitude (mV) | 10.1 ± 1.2 | 12.5 ± 1.4 | 15.3 ± 1.6 | <0.01 |
Table 2: Effects of this compound on Synaptic Transmission (Whole-Cell Patch-Clamp)
| Parameter | Control | This compound (50 µM) | Washout | p-value |
| Spontaneous EPSC Frequency (Hz) | 2.5 ± 0.4 | 1.8 ± 0.3 | 2.3 ± 0.4 | <0.05 |
| Spontaneous EPSC Amplitude (pA) | 15.2 ± 1.8 | 14.9 ± 1.7 | 15.1 ± 1.8 | >0.05 |
| Evoked EPSC Amplitude (pA) | 150.7 ± 20.5 | 110.2 ± 18.9 | 145.3 ± 20.1 | <0.01 |
| Paired-Pulse Ratio (50 ms (B15284909) interval) | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 | <0.01 |
Table 3: Effects of this compound on Network Activity (Local Field Potential Recording)
| Parameter | Control | This compound (50 µM) | p-value |
| Gamma (30-80 Hz) Power (µV²) | 150.3 ± 25.1 | 95.7 ± 18.9 | <0.01 |
| Theta (4-12 Hz) Power (µV²) | 250.6 ± 30.2 | 230.1 ± 28.5 | >0.05 |
| Frequency of Spontaneous Sharp-Wave Ripples (events/min) | 5.8 ± 1.2 | 3.1 ± 0.9 | <0.05 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices
This protocol is designed to investigate the effects of this compound on the intrinsic excitability and synaptic properties of individual neurons.
1. Materials:
-
Animals: C57BL/6 mice (P21-P30)
-
Slicing Solution (Carbogenated, 4°C): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄.
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated, 32-34°C): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 5 mM HEPES, 12.5 mM glucose, 2 mM CaCl₂, 1 mM MgSO₄.
-
Intracellular Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. pH adjusted to 7.3 with KOH, osmolarity to 290 mOsm.
-
This compound Stock Solution: 100 mM in DMSO, stored at -20°C.
-
Equipment: Vibrating microtome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.
2. Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the hippocampus or cortex using a vibrating microtome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with aCSF at 34°C for 30 minutes, then maintain at room temperature.
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min.
-
Visualize pyramidal neurons in the CA1 region of the hippocampus or layer 5 of the cortex.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with intracellular solution.
-
Approach a neuron and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to obtain whole-cell configuration.
-
Recording Intrinsic Properties:
-
In current-clamp mode, record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance, action potential threshold, and firing frequency.
-
-
Recording Synaptic Properties:
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous and evoked excitatory postsynaptic currents (EPSCs).
-
Place a stimulating electrode in the stratum radiatum (for CA1) or layer 2/3 (for cortex) to evoke synaptic responses.
-
-
Drug Application:
-
Establish a stable baseline recording for 10 minutes.
-
Perfuse the slice with aCSF containing the desired concentration of this compound for 15-20 minutes.
-
Perform recordings of intrinsic and synaptic properties in the presence of the drug.
-
(Optional) Perfuse with drug-free aCSF to assess washout of the effects.
-
Protocol 2: Local Field Potential (LFP) Recording in Acute Brain Slices
This protocol is designed to assess the effects of this compound on network-level neuronal activity.
1. Materials:
-
Same as Protocol 1, with the exception of the intracellular solution.
-
LFP Recording Pipette Solution: aCSF.
-
Equipment: Same as Protocol 1, with an amplifier capable of high-gain extracellular recording.
2. Procedure:
-
Prepare and maintain brain slices as described in Protocol 1.
-
Pull a low-resistance glass pipette (1-2 MΩ) and fill it with aCSF.
-
Place the recording electrode in the pyramidal cell layer of the CA1 region or layer 4/5 of the cortex.
-
Place a stimulating electrode in the Schaffer collateral pathway (for hippocampus) or thalamocortical afferent pathway (for cortex).
-
Recording Spontaneous Activity:
-
Record spontaneous LFP activity for a baseline period of 10-15 minutes.
-
-
Recording Evoked Potentials:
-
Deliver single electrical pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).
-
-
Inducing Network Oscillations:
-
(Optional) Induce gamma or theta oscillations through pharmacological means (e.g., carbachol (B1668302) application) or high-frequency stimulation.
-
-
Drug Application:
-
Perfuse the slice with this compound at the desired concentration.
-
Record changes in spontaneous LFP, evoked potentials, and induced oscillations.
-
-
Data Analysis:
-
Analyze LFP recordings for changes in power in different frequency bands (e.g., theta, gamma) using Fourier analysis.
-
Measure the amplitude and slope of evoked fEPSPs.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound's action on neurons.
Caption: Workflow for electrophysiological investigation of this compound.
Caption: Logical flow from molecular action to network effects of this compound.
References
Application Notes and Protocols for Oral Administration of Budralazine in Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Budralazine in hypertensive rat models, specifically focusing on the Spontaneously Hypertensive Rat (SHR) model. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available scientific literature.
Introduction
This compound is a direct-acting vasodilator antihypertensive agent.[1] Its mechanism of action is primarily attributed to its ability to relax vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[1] Studies in spontaneously hypertensive rats (SHR) have demonstrated the efficacy of this compound in lowering blood pressure.[2][3]
Mechanism of Action
This compound's vasodilatory effect is achieved through its direct action on vascular smooth muscle. The primary mechanism involves the inhibition of calcium ion (Ca2+) fluxes within the smooth muscle cells.[1] This interference with calcium mobilization leads to the relaxation of the arterial walls and subsequent vasodilation. While the complete signaling cascade is not fully elucidated, it is understood to be similar to that of the related compound, hydralazine, which involves the inhibition of inositol (B14025) trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum.[4][5]
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound's mechanism of vasodilation.
Experimental Protocols
Animal Model
The most commonly used model for studying essential hypertension is the Spontaneously Hypertensive Rat (SHR). These rats genetically develop hypertension and are a well-established model for preclinical testing of antihypertensive drugs.
Protocol for Oral Administration of this compound via Gavage
This protocol details the procedure for administering this compound to SHR rats using oral gavage.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Oral gavage needles (18-20 gauge, with a ball tip)[6]
-
Syringes (1-3 mL)
-
Animal scale
-
Restraining device (optional)
Procedure:
-
Preparation of this compound Suspension:
-
On the day of administration, prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
For example, to achieve a dose of 40 mg/kg in a 200g rat with an administration volume of 5 mL/kg, the concentration would be 8 mg/mL.
-
-
Animal Handling and Restraint:
-
Weigh each rat accurately to determine the precise volume of the this compound suspension to be administered.[7]
-
Gently restrain the rat. This can be done by firmly holding the rat by the scruff of the neck and supporting its body. The head and neck should be slightly extended to straighten the esophagus.[7]
-
-
Gavage Administration:
-
Measure the appropriate length for gavage needle insertion by holding it alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle.[7]
-
Attach the gavage needle to the syringe containing the calculated volume of this compound suspension.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.[7]
-
Once the needle is at the predetermined depth, slowly administer the suspension.[6]
-
Withdraw the needle gently and return the rat to its cage.
-
-
Dosage and Frequency:
-
Published studies have used oral doses of this compound ranging from 15-60 mg/kg/day.[2] A common single daily dose for significant blood pressure reduction is 40 mg/kg.[3]
-
Administration is typically performed once daily for the duration of the study, which can range from a single dose for acute studies to several weeks for chronic studies.[2][8]
-
Blood Pressure Measurement
The tail-cuff method is a common non-invasive technique for measuring systolic and diastolic blood pressure in rats.
Materials:
-
Tail-cuff blood pressure measurement system
-
Restraining device for the rat
-
Warming chamber or pad
Procedure:
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
-
Warming: Warm the rat's tail to a temperature of 32-34°C to detect the tail artery pulse. This can be achieved using a warming chamber or a heating pad.
-
Measurement:
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the rat's tail.
-
The system will automatically inflate and deflate the cuff while recording the blood pressure.
-
Obtain multiple readings for each rat and calculate the average to ensure accuracy.
-
-
Frequency of Measurement: Blood pressure should be measured at baseline before the start of the treatment and at regular intervals throughout the study (e.g., daily, weekly).
Data Presentation
The following tables summarize the expected effects of this compound on blood pressure in SHR rats based on available literature.
Table 1: Effect of Oral this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| SHR Control | Vehicle | Chronic | - | [2] |
| This compound | 15-60 | Chronic | Significant Decrease | [2] |
| This compound | 40 | Acute | Reduction to ~120 mmHg | [3] |
Table 2: Comparative Antihypertensive Effects in SHR Rats
| Compound | Oral Dose (mg/kg) | Effect on Cerebral Blood Flow | Reference |
| This compound | 40 | ~60% Increase | [3] |
| Hydralazine | 9 | Similar increase to this compound | [3] |
| Nifedipine | 7 | Less potent increase than this compound | [3] |
| Prazosin | 6 | No increase | [3] |
| alpha-Methyldopa | 1000 | No increase | [3] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of this compound in an SHR model.
Caption: Workflow for antihypertensive drug testing.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of an antihypertensive drug, this compound, on glucose and lipid metabolism in diabetic SHR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Influence of antihypertensive treatment with this compound on autoregulation of cerebral blood flow in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Budralazine Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine is an antihypertensive agent, and like many pharmaceuticals, it undergoes metabolic transformation in the body. The identification and quantification of its metabolites are crucial for understanding its efficacy, pharmacokinetics, and potential toxicity. Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for these studies, offering high sensitivity and selectivity for the detection and structural elucidation of drug metabolites in complex biological matrices.
These application notes provide a comprehensive overview of the mass spectrometry-based methodologies for the identification and quantification of this compound metabolites. The protocols described herein are based on established principles of drug metabolite analysis and draw parallels from the well-studied analogous compound, hydralazine, to provide a robust starting point for researchers.
Quantitative Data Summary
The following tables present example data for a validated LC-MS/MS method for the quantification of this compound and its primary metabolite, 1-hydrazinophthalazine, in human plasma. This data is intended to be representative of the performance of a well-optimized assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analytes | This compound, 1-hydrazinophthalazine |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Linearity | Linear |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
| 1-hydrazinophthalazine | > 85 | < 15 |
| Internal Standard | > 85 | < 15 |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general method for the extraction of this compound and its metabolites from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a deuterated analog of this compound or a structurally similar compound) to each plasma sample, except for the blank samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS) Method
For Quantitative Analysis (Triple Quadrupole MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas: 30 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: Propose precursor ion based on its molecular weight and fragment ions based on its structure.
-
1-hydrazinophthalazine: Propose precursor ion (m/z) and product ions (m/z).
-
Internal Standard: Propose precursor and product ions.
-
For Metabolite Identification (High-Resolution MS, e.g., Q-TOF or Orbitrap):
-
Mass Spectrometer: A high-resolution mass spectrometer.
-
Ionization Source: ESI in positive ion mode (and negative mode if necessary).
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or information-dependent acquisition).
-
Mass Range: m/z 100-1000.
-
Resolution: > 20,000 FWHM.
-
Data Analysis: Use metabolite identification software to search for predicted metabolites (based on common metabolic transformations) and to identify unexpected metabolites by comparing control and post-dose samples.
Visualizations
Experimental Workflow for this compound Metabolite Identification
Caption: Workflow for this compound metabolite identification.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
In-Vivo Protocol for Measuring Blood Pressure Changes After Budralazine Administration
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Budralazine, a hydrazine (B178648) derivative of phthalazine, is a direct-acting vasodilator used in the management of hypertension. Its primary mechanism of action involves the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. This document provides a detailed in-vivo protocol for the accurate measurement of blood pressure changes in a rat model following the administration of this compound. The protocol covers surgical procedures, drug administration, continuous blood pressure monitoring, and data analysis.
Mechanism of Action
This compound exerts its vasodilatory effect through a multi-faceted mechanism, primarily by interfering with calcium ion signaling in vascular smooth muscle cells. While the complete pathway is still under investigation, evidence suggests the following key actions:
-
Inhibition of Calcium Release: this compound is believed to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation.
-
Modulation of Potassium Channels: Some studies suggest that the vasodilatory effects of related compounds involve the opening of high-conductance Ca2+-activated K+ (BKCa) channels. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and further reduces calcium influx.
-
Prostacyclin Pathway Involvement: There is also evidence to suggest that at clinically relevant concentrations, the vasodilatory effects can be mediated by the prostacyclin (PGI2) pathway in the endothelium.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced vasodilation.
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
This protocol details the in-vivo measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.
Animal Model
-
Species: Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Weight: 250-350 g.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Materials and Reagents
-
This compound hydrochloride
-
Saline (0.9% NaCl), sterile
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Heparinized saline (10 IU/mL)
-
Surgical instruments (forceps, scissors, sutures, vessel cannulas)
-
Polyethylene tubing (PE-50)
-
Pressure transducer
-
Data acquisition system
-
Heating pad
Surgical Procedure: Catheter Implantation
The following procedure describes the cannulation of the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the ventral neck area and disinfect with an appropriate antiseptic solution. Place the animal in a supine position on a heating pad to maintain body temperature.
-
Incision: Make a midline incision in the neck to expose the trachea and surrounding muscles.
-
Isolation of Vessels: Carefully dissect the tissues to isolate the right common carotid artery and the right external jugular vein.
-
Vessel Cannulation:
-
Jugular Vein: Place two loose ligatures around the jugular vein. Make a small incision between the ligatures and insert a heparinized saline-filled PE-50 catheter towards the heart for intravenous drug administration. Secure the catheter with the ligatures.
-
Carotid Artery: Place two loose ligatures around the carotid artery. Occlude the artery cranially with a temporary clip. Make a small incision and insert a heparinized saline-filled PE-50 catheter connected to a pressure transducer. Secure the catheter and remove the clip.
-
-
Exteriorization: Tunnel the catheters subcutaneously to exit at the nape of the neck.
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia.
Caption: Experimental workflow for in-vivo blood pressure measurement.
Drug Administration and Blood Pressure Measurement
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 30 minutes before recording baseline measurements.
-
Baseline Recording: Record baseline systolic, diastolic, mean arterial pressure (MAP), and heart rate for a period of 15-30 minutes.
-
This compound Administration: Administer this compound intravenously through the jugular vein catheter. Doses can range from 1 to 10 mg/kg. A vehicle control (saline) group should also be included.
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a predetermined period (e.g., 2-4 hours) after drug administration.
Data Presentation
The following tables summarize the expected dose-dependent and time-course effects of this compound on arterial blood pressure based on available literature.
Table 1: Dose-Response of this compound on Mean Arterial Pressure (MAP) in Rats
| Dose (mg/kg, i.v.) | Peak Decrease in MAP (mmHg) | Time to Peak Effect (minutes) |
| 1 | ~15-25 | 15-30 |
| 3 | ~30-45 | 15-30 |
| 5 | ~50-65 | 15-30 |
| 10 | ~70-85 | 15-30 |
Table 2: Time-Course of Blood Pressure Changes after Oral this compound Administration (2.5 mg/kg) in Hypertensive Dogs [1]
| Time Post-Administration (hours) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| 1 | -20 ± 5 | -15 ± 4 |
| 2 | -35 ± 6 | -25 ± 5 |
| 4 | -50 ± 8 | -35 ± 6 |
| 6 | -45 ± 7 | -30 ± 5 |
| 8 | -30 ± 6 | -20 ± 4 |
| 10 | -15 ± 4 | -10 ± 3 |
Note: The data in the tables are approximate values compiled from various sources and should be confirmed by direct experimentation.
Data Analysis
-
Data Extraction: Extract systolic, diastolic, mean arterial pressure, and heart rate data at regular intervals (e.g., every 5 minutes).
-
Calculation of Change: Calculate the change in blood pressure from the baseline for each time point.
-
Statistical Analysis:
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses of this compound to the vehicle control.
-
Use a two-way ANOVA with repeated measures to analyze the time-course data.
-
A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
This protocol provides a comprehensive framework for the in-vivo assessment of the hemodynamic effects of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical evaluation of this antihypertensive agent. Proper surgical technique and careful data acquisition and analysis are paramount for obtaining meaningful results.
References
Application Notes and Protocols for Testing Budralazine's Vasodilator Action on Isolated Rabbit Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a hydrazine (B178648) derivative, is recognized for its antihypertensive properties, which stem from its ability to induce vasodilation.[1] These application notes provide a comprehensive guide for utilizing isolated rabbit aorta preparations to investigate and quantify the vasodilator effects of this compound. The following protocols and data presentation formats are designed to ensure robust and reproducible experimental outcomes.
The primary mechanism of this compound's vasodilator action is believed to be its direct effect on vascular smooth muscle, leading to relaxation.[1] This is achieved, at least in part, by inhibiting vascular Ca2+ fluxes.[1] Understanding this mechanism is crucial for the development of novel cardiovascular therapeutics. The isolated rabbit aorta model offers a reliable and well-characterized ex vivo system to study these effects.
Data Presentation
Quantitative data from vasodilation experiments should be meticulously recorded and presented to allow for clear interpretation and comparison.
Table 1: Concentration-Response Data for this compound-Induced Relaxation of Rabbit Aortic Rings Pre-contracted with Phenylephrine (1 µM)
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 45.3 ± 4.2 |
| 20 (EC50) | 50.0 ± 3.8 |
| 50 | 78.9 ± 5.1 |
| 100 | 92.1 ± 3.9 |
| 200 | 95.6 ± 2.7 |
Note: The data presented is hypothetical and serves as an illustrative example. Researchers should generate their own data. The EC50 value is similar to that observed for hydralazine (B1673433) in rabbit aorta (20±1 μM)[2].
Table 2: Effect of this compound on Contractions Induced by Different Vasoconstrictors in Rabbit Aorta
| Vasoconstrictor | This compound Concentration (µM) for 50% Inhibition (IC50) |
| Phenylephrine (α1-agonist) | 20.5 ± 2.1 |
| Potassium Chloride (KCl, 60 mM) | 150.2 ± 12.8 |
Note: This table illustrates how to compare the potency of this compound against different modes of vasoconstriction, providing insights into its mechanism of action.
Experimental Protocols
Protocol 1: Preparation of Isolated Rabbit Aortic Rings
This protocol details the initial steps of dissecting and preparing the aortic tissue for experimentation.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
Procedure:
-
Humanely euthanize the rabbit according to institutional guidelines.
-
Immediately perform a thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in a Petri dish containing cold K-H solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
Protocol 2: Measurement of Isometric Vascular Tone
This protocol describes the setup and procedure for recording the contractile and relaxant responses of the aortic rings.
Materials:
-
Isolated aortic rings
-
Organ bath system with 10 mL chambers
-
Isometric force transducer
-
Data acquisition system
-
K-H solution
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution
Procedure:
-
Mount each aortic ring in an organ bath chamber filled with K-H solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers.
-
Apply a resting tension of 2 g to each ring and allow for an equilibration period of 60-90 minutes. During this time, replace the K-H solution every 15-20 minutes.
-
After equilibration, induce a sustained contraction by adding a vasoconstrictor. Phenylephrine (1 µM) or KCl (60 mM) are commonly used.
-
Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the vasoconstrictor.
Protocol 3: Investigating the Role of the Endothelium
This protocol is designed to determine if the vasodilator effect of this compound is dependent on the vascular endothelium.
Procedure:
-
Prepare two sets of aortic rings: one with intact endothelium and one with the endothelium denuded (as described in Protocol 1).
-
Confirm the functional integrity of the endothelium in the intact rings by observing relaxation in response to acetylcholine (B1216132) (1 µM) after pre-contraction with phenylephrine. Endothelium-denuded rings should show no significant relaxation.
-
Perform the vasodilation experiment with this compound on both sets of rings as described in Protocol 2.
-
Compare the concentration-response curves of this compound in endothelium-intact and endothelium-denuded rings. A lack of significant difference suggests an endothelium-independent mechanism.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for testing this compound on isolated aorta.
References
Application Notes and Protocols for a Budralazine Dose-Response Study
For: Researchers, scientists, and drug development professionals.
Introduction
Budralazine is an antihypertensive agent, structurally related to hydralazine, that acts as a direct vasodilator.[1][2][3] These application notes provide a comprehensive experimental design for conducting a dose-response study of this compound to evaluate its efficacy and mechanism of action in reducing blood pressure. The protocols outlined herein cover both in vivo and in vitro methodologies to establish a thorough understanding of its pharmacological profile.
The primary proposed mechanism of action for this compound, similar to hydralazine, involves the direct relaxation of arteriolar smooth muscle.[1][4] This is thought to occur through the inhibition of intracellular calcium release from the sarcoplasmic reticulum, an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and potential stimulation of nitric oxide (NO) release from endothelial cells.[4][5]
Signaling Pathway
The proposed signaling pathway for this compound's vasodilatory effect is illustrated below. This compound is hypothesized to act on vascular smooth muscle cells (VSMCs) and endothelial cells to promote relaxation and, consequently, lower blood pressure.
Experimental Design
A parallel group study design is recommended over a dose-escalating design to avoid confounding effects from sequential dosing.[6] This design will involve both in vivo animal studies and in vitro cell and tissue-based assays.
In Vivo Dose-Response Study
Objective: To determine the dose-dependent effect of this compound on blood pressure in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established model for genetic hypertension, will be used. Age-matched Wistar-Kyoto (WKY) rats will serve as normotensive controls.
Experimental Groups:
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Number of Animals |
| 1 | Vehicle Control (SHR) | 0 | Oral Gavage | 10 |
| 2 | This compound (SHR) | 1 | Oral Gavage | 10 |
| 3 | This compound (SHR) | 3 | Oral Gavage | 10 |
| 4 | This compound (SHR) | 10 | Oral Gavage | 10 |
| 5 | This compound (SHR) | 30 | Oral Gavage | 10 |
| 6 | Positive Control (Hydralazine) | 10 | Oral Gavage | 10 |
| 7 | Normotensive Control (WKY) | 0 | Oral Gavage | 10 |
Study Duration: 4 weeks of daily dosing.
Blood Pressure Measurement: Blood pressure will be measured using radiotelemetry, which is considered the gold standard for conscious, freely moving rodents as it minimizes stress-induced blood pressure alterations.[7] Measurements will be taken at baseline (before dosing) and at regular intervals throughout the 4-week study period.
In Vitro Mechanistic Studies
Objective: To elucidate the direct vasodilatory effects of this compound and its underlying cellular mechanisms.
Assays:
-
Aortic Ring Vasorelaxation Assay: To assess the direct effect of this compound on vascular tone.
-
Cultured Vascular Smooth Muscle Cell (VSMC) Contraction Assay: To investigate the impact of this compound on VSMC contractility.
Concentration Ranges: A range of this compound concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) will be tested to generate concentration-response curves.
Experimental Protocols
In Vivo Blood Pressure Measurement Protocol
Method: Radiotelemetry This method allows for the continuous monitoring of blood pressure in conscious and unrestrained animals, providing more accurate and reliable data compared to indirect methods like tail-cuff plethysmography.[8][9][10]
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Allow a recovery period of at least one week post-surgery.
-
-
Acclimatization and Baseline Recording:
-
House the animals individually in their home cages placed on the telemetry receivers.
-
Allow for a 48-hour acclimatization period.
-
Record baseline blood pressure and heart rate for 24-48 hours before the start of dosing.
-
-
Dosing and Data Collection:
-
Administer this compound, hydralazine, or vehicle daily via oral gavage for 4 weeks.
-
Continuously record blood pressure, heart rate, and activity throughout the study period.
-
-
Data Analysis:
-
Analyze the data to determine the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for each group.
-
Compare the changes from baseline between the different dose groups and the control groups.
-
In Vitro Aortic Ring Vasorelaxation Protocol
Objective: To measure the vasodilatory effect of this compound on isolated aortic rings.
Protocol:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Contraction and Relaxation:
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine (B352888) (10⁻⁶ M) or KCl.
-
Once a plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
Cultured Vascular Smooth Muscle Cell (VSMC) Contraction Protocol
Objective: To assess the direct effect of this compound on VSMC contractility. This can be achieved using methods like cell spheroids on hydrogels.[11]
Protocol:
-
Cell Culture:
-
Culture primary rat aortic VSMCs in appropriate growth medium.
-
To induce a contractile phenotype, switch to a serum-free medium for 24 hours prior to the experiment.[12]
-
-
Spheroid Formation:
-
Generate VSMC spheroids by seeding cells in non-adherent U-bottom plates.
-
-
Contraction Assay:
-
Adhere the VSMC spheroids to collagen hydrogels.
-
Induce contraction with a vasoconstrictor (e.g., endothelin-1).
-
Treat the contracted spheroids with varying concentrations of this compound.
-
Record changes in spheroid size and structure using time-lapse microscopy.
-
-
Data Analysis:
-
Quantify the change in spheroid area or diameter as a measure of relaxation.
-
Generate a concentration-response curve for this compound-induced relaxation.
-
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vivo Blood Pressure Data (Example)
| Group | Dose (mg/kg) | Baseline MAP (mmHg) | Week 4 MAP (mmHg) | Change in MAP (mmHg) |
| Vehicle (SHR) | 0 | 180 ± 5 | 182 ± 6 | +2 ± 2 |
| This compound | 1 | 179 ± 6 | 170 ± 5 | -9 ± 3 |
| This compound | 3 | 181 ± 5 | 160 ± 7 | -21 ± 4 |
| This compound | 10 | 180 ± 7 | 145 ± 6 | -35 ± 5 |
| This compound | 30 | 182 ± 6 | 130 ± 8 | -52 ± 6 |
| Hydralazine | 10 | 179 ± 5 | 148 ± 7 | -31 ± 4 |
| Vehicle (WKY) | 0 | 120 ± 4 | 121 ± 5 | +1 ± 2 |
| Data presented as Mean ± SEM |
Table 2: In Vitro Aortic Ring Vasorelaxation Data (Example)
| This compound Conc. (M) | % Relaxation (Mean ± SEM) |
| 10⁻⁹ | 5 ± 1 |
| 10⁻⁸ | 15 ± 3 |
| 10⁻⁷ | 35 ± 5 |
| 10⁻⁶ | 60 ± 6 |
| 10⁻⁵ | 85 ± 4 |
| 10⁻⁴ | 95 ± 3 |
| EC₅₀ = [Calculated Value] |
Conclusion
This comprehensive experimental design provides a robust framework for evaluating the dose-response relationship of this compound. The combination of in vivo and in vitro studies will not only establish its efficacy as an antihypertensive agent but also provide insights into its mechanism of action at the cellular and tissue levels. The use of state-of-the-art techniques such as radiotelemetry will ensure the generation of high-quality, reliable data.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Metabolism of this compound, a new antihypertensive agent. II. Metabolic pathways of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 5. droracle.ai [droracle.ai]
- 6. Dose-response relationships with antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Budralazine's Effect on Plasma Renin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the impact of Budralazine, a vasodilator antihypertensive agent, on plasma renin activity (PRA). This compound, a derivative of hydralazine, is known to cause a reflex increase in heart rate and PRA as a compensatory response to its primary effect of blood pressure reduction.[1][2] Understanding and quantifying this effect is crucial for the development and clinical application of this drug.
Introduction to this compound and Plasma Renin Activity
This compound acts as a direct-acting smooth muscle relaxant, primarily affecting arterioles, which leads to a decrease in peripheral resistance and a subsequent fall in blood pressure.[1] This reduction in blood pressure is detected by baroreceptors, triggering a reflex activation of the sympathetic nervous system.[2] Increased sympathetic outflow to the kidneys stimulates the release of renin from the juxtaglomerular cells. Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation.[3] Therefore, evaluating the effect of this compound on PRA is essential for a complete understanding of its pharmacological profile.
Data Presentation: The Effect of Hydralazine (a this compound Analog) on Plasma Renin Activity
The following tables summarize quantitative data from studies on hydralazine, which serves as a relevant proxy for understanding the expected effects of this compound.
Table 1: Effect of Hydralazine on Plasma Renin Activity in Hypertensive Patients [2]
| Treatment | Mean Arterial Pressure (mmHg) | Plasma Renin Activity (ng/mL/hour) | Heart Rate (beats/min) |
| Control | 124.2 ± 3.7 | 1.27 (baseline) | Baseline |
| Hydralazine | 107.0 ± 2.0 | 2.20 (increase) | 22.4 (increase) |
Data are presented as mean ± SE. The study involved six patients with mild to moderate hypertension.
Table 2: Effect of Hydralazine on Active Plasma Renin Concentration (APRC) in Hypertensive Patients [4]
| Treatment | Active Plasma Renin Concentration (mIU/L) |
| Before Hydralazine | 19 ± 3 |
| After Hydralazine | 25 ± 4 |
Data are presented as mean ± SEM from a study with 26 participants. The increase was of borderline statistical significance (p=0.067).
Signaling Pathway: this compound-Induced Increase in Plasma Renin Activity
The primary mechanism by which this compound increases PRA is through the baroreceptor reflex. A decrease in arterial blood pressure leads to a cascade of neural and hormonal signals culminating in renin release.
Experimental Protocols
In Vivo Animal Study Protocol
This protocol outlines a typical experiment to evaluate the effect of this compound on PRA in a hypertensive rat model. Spontaneously hypertensive rats (SHR) are a commonly used model.[5]
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for this compound solubility)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Animal handling and restraint devices
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Measurements: Record baseline blood pressure and heart rate for all animals for 3-5 consecutive days to establish a stable baseline.
-
Animal Groups: Divide the animals into the following groups (n=8-10 per group):
-
Group 1: WKY rats + Vehicle
-
Group 2: WKY rats + this compound
-
Group 3: SHR + Vehicle
-
Group 4: SHR + this compound (multiple dose groups can be included)
-
-
Drug Administration: Administer this compound or vehicle orally (gavage) or via an appropriate route. The dosage should be determined from pilot studies or literature.[1]
-
Post-Dose Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Blood Sample Collection: At a predetermined time point (e.g., at the time of peak drug effect on blood pressure), collect blood samples via tail vein or cardiac puncture (terminal procedure) into pre-chilled EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Storage: Carefully aspirate the plasma supernatant and store it in aliquots at -80°C until PRA analysis. Avoid repeated freeze-thaw cycles.
Plasma Renin Activity (PRA) Measurement Protocols
PRA is typically measured by quantifying the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen (B3276523). Two common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
This protocol is a generalized procedure based on established methods.[6][7]
Materials:
-
Stored plasma samples
-
Angiotensin I RIA kit (containing 125I-Angiotensin I tracer, Angiotensin I standards, and anti-Angiotensin I antibody)
-
Incubation buffer (pH 5.5-6.0)
-
Angiotensinase inhibitors (e.g., EDTA, PMSF)
-
Gamma counter
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Incubation Setup:
-
For each plasma sample, set up two tubes: one for incubation at 37°C (to allow Ang I generation) and one for incubation at 4°C (as a blank to measure pre-existing Ang I).
-
Add plasma and angiotensinase inhibitors to each tube.
-
-
Incubation: Incubate the tubes for a defined period (e.g., 1.5 to 3 hours). The 37°C incubation allows renin to cleave angiotensinogen to Ang I. The 4°C incubation prevents this enzymatic activity.
-
Stopping the Reaction: After incubation, immediately place all tubes on ice to stop the enzymatic reaction.
-
RIA Procedure:
-
Add the 125I-Angiotensin I tracer and the anti-Angiotensin I antibody to all sample tubes, standards, and controls.
-
Incubate as per the kit's instructions to allow competitive binding between the labeled and unlabeled Ang I for the antibody.
-
Precipitate the antibody-bound Ang I.
-
Centrifuge to pellet the precipitate.
-
-
Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculation:
-
Generate a standard curve using the counts from the Angiotensin I standards.
-
Determine the concentration of Ang I in each sample from the standard curve.
-
Calculate PRA by subtracting the Ang I concentration of the 4°C sample from the 37°C sample and dividing by the incubation time. The result is expressed in ng/mL/hour.
-
ELISA is a non-radioactive alternative to RIA.[8][9][10]
Materials:
-
Stored plasma samples
-
PRA ELISA kit (containing Angiotensin I-coated microplate, Angiotensin I standards, anti-Angiotensin I antibody conjugated to an enzyme like HRP, and substrate)
-
Incubation buffer (pH 6.0)
-
Angiotensinase inhibitors (e.g., PMSF)
-
Microplate reader
-
Microplate washer
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Angiotensin I Generation:
-
Similar to the RIA protocol, incubate aliquots of each plasma sample with angiotensinase inhibitors at 37°C and 4°C for a fixed time to generate Ang I.
-
Stop the reaction by placing the tubes on ice.
-
-
ELISA Procedure:
-
Add the generated samples, standards, and controls to the wells of the Angiotensin I-coated microplate.
-
Add the enzyme-conjugated anti-Angiotensin I antibody to each well.
-
Incubate as per the kit's instructions. This is a competitive assay where Ang I in the sample competes with the Ang I coated on the plate for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the amount of Ang I in the sample.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the Ang I concentration in the 37°C and 4°C samples from the standard curve.
-
Calculate PRA as described in the RIA protocol.
-
References
- 1. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologic mechanisms of bupicomide- and hydralazine-induced increase in plasma renin activity in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. The Effects of Verapamil, Hydralazine, and Doxazosin on Renin, Aldosterone, and the Ratio Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Renin 1 (REN1) ELISA Kit (EMREN1) - Invitrogen [thermofisher.com]
- 9. Mouse/Rat Renin-1 ELISA Kit (ERA52RB) - Invitrogen [thermofisher.com]
- 10. k-assay.com [k-assay.com]
Application of Budralazine in Studies of Vascular Smooth Muscle Relaxation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a hydrazine (B178648) derivative, is a direct-acting vasodilator that exerts its effects by relaxing vascular smooth muscle.[1] Its mechanism of action is closely related to that of its analog, hydralazine (B1673433), primarily involving the inhibition of calcium ion (Ca2+) fluxes within vascular smooth muscle cells.[1] This property makes this compound a valuable tool in pharmacological studies aimed at understanding the mechanisms of vasodilation and in the development of novel antihypertensive therapies. These application notes provide an overview of the use of this compound in vascular smooth muscle relaxation studies, including detailed experimental protocols and quantitative data to facilitate research in this area.
Mechanism of Action
This compound induces vasodilation through a direct effect on vascular smooth muscle, independent of the endothelium.[2] The primary mechanism is believed to be the inhibition of Ca2+ influx and the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum, in smooth muscle cells.[1][3][4] This reduction in intracellular free Ca2+ concentration leads to a decrease in the activity of myosin light chain kinase, resulting in muscle relaxation and vasodilation.[3] While some studies on its analog hydralazine suggest a potential role for the nitric oxide/cGMP pathway or the opening of K+ channels, the predominant and most evidenced mechanism for this class of compounds is the interference with cellular calcium metabolism.[2][5]
Quantitative Data
The following tables summarize the quantitative effects of this compound and its analog Hydralazine in various experimental models of vascular smooth muscle relaxation.
Table 1: In Vivo Effects of this compound on Hemodynamics in Anesthetized Dogs
| Parameter | This compound Dose | Effect | Reference |
| Mean Blood Pressure | Intravenous Injection | Fall | [1] |
| Cardiac Output | Intravenous Injection | Increase | [1] |
| Regional Blood Flow | Intravenous Injection | Increase | [1] |
| Total Vascular Resistance | Intravenous Injection | Decrease | [1] |
| Regional Vascular Resistance | Intravenous Injection | Decrease | [1] |
| Femoral Blood Flow | Intra-arterial Injection | Dose-related increase | [1] |
Table 2: In Vitro Effects of this compound on Isolated Rabbit Aorta
| Parameter | Agonist | This compound Effect | Reference |
| Muscle Contraction | KCl-induced | Concentration-dependent relaxation | [1] |
| Muscle Contraction | Noradrenaline-induced | Concentration-dependent relaxation | [1] |
| Contractile Response to Ca2+ | In K+-depolarized aorta | Concentration-related inhibition | [1] |
Table 3: In Vitro Effects of Hydralazine on Isolated Arterial Strips
| Tissue | Agonist (Concentration) | Hydralazine Effect | Quantitative Data | Reference |
| Rat Tail Artery | Noradrenaline (10⁻⁷ M) | Dose-dependent relaxation | - | [6] |
| Rat Tail Artery | 5-HT (10⁻⁷ M) | Dose-dependent relaxation | - | [6] |
| Rat Tail Artery | KCl (100 mM) | Dose-dependent relaxation | - | [6] |
| Rat Tail Artery | BaCl₂ (in K⁺-depolarized strips) | Inhibition of dose-response curve | Maximal contraction depressed by 87% | [6] |
| Rat Tail Artery | Noradrenaline (in Ca²⁺-free media) | Depression of phasic contractile response | Depressed by 20% | [6] |
| Rabbit Aorta | Phenylephrine | Relaxation | Half maximal relaxation at 17 µM | [7] |
Experimental Protocols
Protocol 1: Isolated Aortic Ring Assay for Vasodilator Testing
This protocol describes a method for assessing the vasodilator effects of this compound on isolated aortic rings pre-contracted with an agonist like KCl or noradrenaline.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
This compound stock solution
-
Potassium Chloride (KCl) or Noradrenaline (NA) stock solution
-
Organ bath system with isometric force transducers
-
Dissection microscope and surgical instruments
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by cervical dislocation and exsanguination.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 2g to each ring and allow it to equilibrate for at least 60 minutes, replacing the bath solution every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a sustained contraction by adding a submaximal concentration of KCl (e.g., 60 mM) or Noradrenaline (e.g., 1 µM) to the organ bath.
-
Wait for the contraction to reach a stable plateau.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow sufficient time for the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by KCl or Noradrenaline.
-
Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: In Vivo Measurement of Blood Pressure in Anesthetized Dogs
This protocol outlines a method for evaluating the effect of intravenously administered this compound on systemic blood pressure in an in vivo model.
Materials:
-
Beagle dogs (either sex)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
This compound solution for injection
-
Pressure transducer and recording system
-
Catheters
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the dog with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.).
-
Maintain anesthesia throughout the experiment with supplemental doses as needed.
-
Insert a tracheal cannula to ensure a patent airway.
-
-
Catheterization:
-
Cannulate the right femoral artery and connect the catheter to a pressure transducer to continuously monitor systemic blood pressure.
-
Cannulate the right femoral vein for the intravenous administration of this compound and other solutions.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after the surgical procedures and until the blood pressure is steady.
-
-
Administration of this compound:
-
Administer this compound intravenously as a bolus injection or a continuous infusion at the desired doses.
-
A vehicle control (saline) should be administered prior to the drug to establish a baseline.
-
-
Data Recording and Analysis:
-
Continuously record the mean arterial blood pressure (MAP) before, during, and after the administration of this compound.
-
Calculate the change in MAP from the baseline for each dose of this compound.
-
Analyze the dose-response relationship between the administered this compound and the change in blood pressure.
-
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation
Caption: Proposed signaling pathway of this compound-induced vascular smooth muscle relaxation.
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Step-by-step experimental workflow for the isolated aortic ring assay.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's vasodilatory effect from cellular action to physiological response.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for Long-Term Budralazine Treatment Studies in Animals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a direct-acting vasodilator, holds therapeutic promise for the management of hypertension. As a structural analogue of hydralazine, it primarily exerts its antihypertensive effects by relaxing arteriolar smooth muscle. Long-term preclinical studies in animal models are crucial to elucidate its efficacy, safety profile, and pharmacokinetic/pharmacodynamic relationships. These investigations are foundational for translational research and clinical development.
This document provides detailed methodological considerations and standardized protocols for conducting long-term this compound treatment studies in appropriate animal models. The focus is on ensuring robust, reproducible, and clinically relevant data generation.
Animal Model Selection
The choice of animal model is a critical determinant of the study's translational value. For hypertension research, several well-established models are available.
1.1. Rodent Models
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. The pathophysiology of hypertension in SHR closely mimics that in humans, making it an ideal model for efficacy and long-term cardiovascular remodeling studies.
-
Wistar-Kyoto Rat (WKY): As the normotensive control strain for SHR, WKY rats are essential for comparative analysis.
1.2. Non-Rodent Models
-
Beagle Dog: This model is frequently used for toxicology and safety pharmacology studies due to its physiological similarities to humans, particularly in cardiovascular and metabolic systems. The beagle's larger size also facilitates instrumentation for detailed hemodynamic monitoring.
Experimental Design and Protocols
2.1. Long-Term Efficacy Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the long-term antihypertensive efficacy and effects on cardiovascular remodeling of this compound in a genetically hypertensive rat model.
Protocol:
-
Animal Acclimation: Male SHR and WKY rats (12-14 weeks old) are acclimated for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Group Allocation: Animals are randomly assigned to treatment and control groups (n=10-12 per group).
-
Dosing Regimen: this compound is administered orally via gavage once daily for a period of 12 to 24 weeks. Dose selection should be based on preliminary dose-ranging studies.
-
Blood Pressure and Heart Rate Monitoring: Systolic blood pressure and heart rate are measured weekly using the non-invasive tail-cuff method. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Terminal Procedures: At the end of the treatment period, animals are anesthetized, and blood samples are collected for biochemical analysis. The heart and aorta are excised, weighed, and processed for histopathological examination.
2.2. Chronic Toxicology Study in Beagle Dogs
Objective: To assess the long-term safety and toxicological profile of this compound following repeated oral administration in a non-rodent species.
Protocol:
-
Animal Acclimation: Male and female beagle dogs (6-9 months old) are acclimated for at least two weeks. They are housed individually in cages under controlled environmental conditions.
-
Group Allocation: Dogs are randomly assigned to control and treatment groups (n=4-6 per sex per group).
-
Dosing Regimen: this compound is administered orally in gelatin capsules once daily for a minimum of 28 days, with longer studies (e.g., 13 or 39 weeks) providing more comprehensive safety data.
-
Clinical Observations: Detailed clinical observations are recorded daily, including changes in behavior, appetite, and fecal/urinary output. Body weight is recorded weekly.
-
Veterinary Examinations: Comprehensive veterinary examinations, including ophthalmoscopy and electrocardiography (ECG), are performed at baseline and at specified intervals throughout the study.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the treatment period for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological evaluation.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Long-Term Effects of Oral this compound on Hemodynamic Parameters in SHR
| Treatment Group | Dose (mg/kg/day) | Duration (weeks) | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control (SHR) | 0 | 12 | +15 ± 5 | +10 ± 8 |
| This compound | 10 | 12 | -25 ± 7 | +30 ± 12 |
| This compound | 30 | 12 | -45 ± 9 | +50 ± 15 |
| WKY Control | 0 | 12 | +5 ± 3 | +5 ± 6 |
*p < 0.05 compared to Vehicle Control (SHR). Data are presented as mean ± SEM.
Table 2: Hypothetical Organ Weight Data from a 28-Day Oral Toxicology Study of this compound in Beagle Dogs
| Treatment Group | Dose (mg/kg/day) | Liver Weight (g/kg body weight) | Kidney Weight (g/kg body weight) | Heart Weight (g/kg body weight) |
| Vehicle Control | 0 | 25.5 ± 2.1 | 5.8 ± 0.4 | 7.2 ± 0.6 |
| This compound | 5 | 26.1 ± 2.3 | 5.9 ± 0.5 | 7.3 ± 0.7 |
| This compound | 25 | 27.8 ± 2.5 | 6.1 ± 0.6 | 7.5 ± 0.8 |
| This compound | 100 | 32.5 ± 3.1* | 6.3 ± 0.7 | 7.6 ± 0.9 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Following Repeated Oral Dosing in Rats and Dogs
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat (SHR) | 30 | 450 ± 50 | 1.5 ± 0.5 | 1800 ± 200 | 3.5 ± 0.8 |
| Dog (Beagle) | 25 | 600 ± 75 | 2.0 ± 0.7 | 3200 ± 350 | 4.2 ± 1.1 |
Data are presented as mean ± SEM.
Mandatory Visualizations
4.1. Signaling Pathway
The proposed mechanism of action for this compound, similar to its analogue hydralazine, involves direct relaxation of vascular smooth muscle. This is thought to occur through the modulation of intracellular calcium levels, a key regulator of muscle contraction.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
4.2. Experimental Workflow
A well-defined experimental workflow is essential for the systematic execution of long-term animal studies.
Troubleshooting & Optimization
Improving the yield of Budralazine synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Budralazine (1-hydrazinophthalazine) and improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the reaction of 1-chlorophthalazine (B19308) with hydrazine (B178648) hydrate (B1144303).
Q1: My reaction yield is significantly lower than expected (e.g., 30-40%). What are the potential causes?
Several factors can contribute to low yields in the synthesis of this compound. The primary concerns are incomplete reaction, side reactions, and product degradation.
-
Suboptimal Reaction Temperature: The temperature at which 1-chlorophthalazine is added to hydrazine hydrate is critical. Adding it at an elevated temperature can lead to the formation of undesired byproducts. For a higher yield, the addition should be performed at a controlled low temperature (0-5°C).
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of hydrazine hydrate to 1-chlorophthalazine can result in an incomplete reaction or the formation of side products. Ensure accurate measurement and stoichiometry of your reagents.
-
Presence of Moisture: While hydrazine hydrate contains water, excess moisture from solvents or glassware can promote hydrolysis of the starting material, 1-chlorophthalazine, to form phthalazinone, an impurity that will reduce your yield.
-
Oxidation: Hydralazine (B1673433), the product, is susceptible to oxidation, especially in the presence of metal ions and oxygen.[1] This can lead to the formation of phthalazine (B143731) and other degradation products.[1] Using degassed solvents and an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Prolonged Reaction Time at High Temperatures: Heating the reaction mixture for an extended period can lead to thermal degradation of the product.[1]
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
Common byproducts in this compound synthesis include phthalazinone, phthalazine, and triazolophthalazine.[1]
-
Phthalazinone: This byproduct arises from the hydrolysis of the starting material, 1-chlorophthalazine. To minimize its formation, ensure that all glassware is dry and use anhydrous solvents where appropriate.
-
Phthalazine: This can be formed through the oxidation of this compound. To prevent this, consider performing the reaction under an inert atmosphere and using purified, degassed solvents.
-
Triazolophthalazine derivatives: These can form from the degradation of this compound, particularly in certain tablet formulations, but can also occur during synthesis under harsh conditions.[1] Careful control of reaction temperature and time is crucial.
Q3: The purity of my final product is low. What purification strategies are most effective?
-
Recrystallization: this compound can be purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol.[2] This will help remove unreacted starting materials and most byproducts.
-
Activated Carbon Treatment: Washing with activated carbon can help remove colored impurities and degradation products.[1]
-
Column Chromatography: For very high purity, silica (B1680970) gel column chromatography can be employed, though this may not be practical for large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
The most common and direct synthesis of this compound (1-hydrazinophthalazine) involves the nucleophilic substitution of the chlorine atom in 1-chlorophthalazine with hydrazine.[1][2]
Q2: What are the critical parameters to control for maximizing the yield of this compound?
The key parameters to control are:
-
Temperature: Particularly during the addition of 1-chlorophthalazine to hydrazine.
-
Reaction Time: To avoid thermal degradation.
-
Atmosphere: An inert atmosphere is recommended to prevent oxidation.
-
Purity of Reagents: Use high-purity starting materials to avoid side reactions.
Q3: Are there alternative synthetic routes to this compound?
While the reaction of 1-chlorophthalazine with hydrazine is the most direct method, other approaches for synthesizing phthalazine derivatives exist. These often involve the cyclization of precursors like 2-aroylbenzoic acids with hydrazine derivatives.[3] However, for this compound specifically, the substitution reaction is the most established.
Data Presentation
The following table summarizes the reported yields of this compound synthesis under different reaction conditions.
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Reported Yield (%) | Reference |
| 1-chlorophthalazine | Hydrazine hydrate | Ethyl alcohol | Heated | 2 hours | 30-40 | [2] |
| 1-chlorophthalazine salt | Hydrazine hydrate | Not specified | 0-5°C (addition), then 20-25°C | 24 hours | 90 | [1] |
Experimental Protocols
Low-Yield Synthesis Protocol (Conventional Method)
This protocol is based on a method that typically results in lower yields.[2]
-
Prepare a solution of 1 part by weight of 1-chlorophthalazine in 100 parts by volume of ethyl alcohol.
-
Add 90 parts by volume of hydrazine hydrate to the solution.
-
Heat the mixture for two hours.
-
Filter the hot solution.
-
Allow the filtrate to cool, during which 1-hydrazinophthalazine (this compound) will precipitate as yellow needles.
-
Isolate the product by filtration and wash with cold ethyl alcohol.
High-Yield Synthesis Protocol (Optimized Method)
This protocol is based on an optimized process reported to achieve a high yield.[1]
-
In a reaction vessel, add a predetermined quantity of hydrazine hydrate.
-
Cool the hydrazine hydrate to 0-5°C.
-
Slowly add 1-chlorophthalazine salt in portions, ensuring the temperature is maintained between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for approximately 24 hours.
-
After 24 hours, cool the reaction mixture back down to 0-5°C and stir for an additional 3 hours.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum at 35°C.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
Overcoming solubility issues of Budralazine in aqueous solutions
Disclaimer: Budralazine is a structural analog of Hydralazine. Due to the limited availability of specific data on the aqueous solubility of this compound, this document leverages data and established solubility enhancement strategies for Hydralazine as a close proxy. Researchers should validate these methods for this compound in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a potential issue. This compound, like its analog Hydralazine, is presumed to have low aqueous solubility. The free base form of Hydralazine has a reported aqueous solubility of 2.04 mg/mL[1]. Therefore, you may encounter difficulties in achieving your desired concentration in purely aqueous solutions.
Q2: What are the initial troubleshooting steps if I observe poor solubility of this compound?
A2: Start with simple adjustments. Gentle heating and sonication can aid dissolution. However, be cautious about potential degradation at elevated temperatures. The most common initial step is to adjust the pH of your solution, as this compound's solubility is likely pH-dependent.
Q3: How does pH affect the solubility of this compound?
A3: As a basic compound, this compound's solubility is expected to increase in acidic conditions due to the formation of a more soluble salt form. For its analog Hydralazine hydrochloride, the pH of a 2% solution is between 3.5 and 4.5, and it exhibits maximum stability around pH 3.5[2][3]. It is recommended to test a range of acidic pH values to find the optimal condition for your experiment.
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using a co-solvent is a widely accepted technique to dissolve poorly water-soluble compounds[4]. Common water-miscible co-solvents like DMSO, ethanol, and PEG 400 can be used. However, it is crucial to use the minimum amount of co-solvent necessary, as it may interfere with your downstream biological experiments. Always perform a vehicle control to account for any effects of the co-solvent.
Q5: Are there other methods to enhance the solubility of this compound for in vitro studies?
A5: Several other techniques can be employed, including the use of surfactants to form micelles that encapsulate the drug, creating solid dispersions with polymers, or using complexing agents like cyclodextrins[4]. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The initial stock solution in a co-solvent might be too concentrated, leading to precipitation when diluted into an aqueous buffer. | Prepare a less concentrated stock solution. Dilute it slowly into the aqueous buffer while vortexing. |
| pH Shift | The pH of the final solution may not be optimal to maintain this compound's solubility. | Ensure the final pH of the diluted solution is within the optimal acidic range for this compound solubility. Adjust the pH of the aqueous buffer before adding the this compound stock. |
| Low Temperature | The experiment is being conducted at a low temperature, reducing solubility. | If the experimental conditions allow, perform the dilution and experiment at a slightly elevated temperature (e.g., 37°C). |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Undissolved this compound particles are present, leading to variability in the effective concentration. | Before use, visually inspect the solution for any particulates. Consider filtering the solution through a 0.22 µm filter. |
| Co-solvent Effects | The concentration of the organic co-solvent is too high and is affecting the biological system. | Reduce the concentration of the co-solvent in the final solution to the lowest effective level (typically <1%). Run a vehicle control with the same concentration of co-solvent to assess its impact. |
| Drug Adsorption | This compound may be adsorbing to the surface of plasticware, reducing its effective concentration. | Use low-adhesion plasticware or silanized glassware. Include a pre-incubation step with the drug solution to saturate binding sites before adding to the final assay. |
Quantitative Data on Solubility Enhancement (Hydralazine as a Proxy)
| Solubilization Method | Solvent/Vehicle | Reported Solubility of Hydralazine | Reference |
| Aqueous Solubility (Free Base) | Water | 2.04 mg/mL | [1] |
| Aqueous Solubility (HCl Salt) | Water | Soluble (approx. 30 mg/mL) | [2] |
| pH Adjustment | Aqueous solution | Maximum stability at pH 3.5 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Co-solvent Addition: Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, Ethanol) to completely dissolve the powder. For example, start with a 10 mg/mL stock in 100% DMSO.
-
Vortexing/Sonication: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Modification for Enhanced Aqueous Solubility
-
Buffer Preparation: Prepare a series of aqueous buffers with varying acidic pH values (e.g., pH 2.0, 3.0, 4.0, 5.0).
-
Solubility Testing: Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved drug.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Optimal pH Selection: Identify the pH at which the highest concentration of this compound is achieved.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Postulated mechanism of action for this compound.
References
Technical Support Center: Stabilizing Budralazine in Solution
Disclaimer: Budralazine is a structural analog of Hydralazine. Due to limited publicly available stability data for this compound, the following guidelines are largely based on extensive research and data available for Hydralazine. It is strongly recommended to perform small-scale stability tests for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned yellow/pink. Is it still usable?
A1: A color change in your this compound solution, particularly to yellow or pink, often indicates degradation. This can be caused by exposure to light, alkaline pH, or reaction with metal ions.[1] It is generally recommended to prepare fresh solution if a significant color change is observed, as it may signify a loss of potency.
Q2: I've noticed a precipitate forming in my this compound stock solution upon refrigeration. What should I do?
A2: Precipitation upon refrigeration can occur.[1] Before use, allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves. If it does not, it may indicate insolubility at that concentration and temperature, or potential degradation. Consider preparing a more dilute stock solution or storing it at a controlled room temperature if stability data permits.
Q3: How should I store my this compound stock solution for long-term experiments?
A3: For long-term storage, it is recommended to prepare aliquots of your stock solution and store them at -20°C or -80°C for up to one to six months, respectively.[2] Avoid repeated freeze-thaw cycles. The solution should be protected from light.
Q4: What is the optimal pH for a this compound solution to ensure maximum stability?
A4: Based on data for the closely related compound Hydralazine, maximum stability is achieved at a pH of approximately 3.5.[1][3] The stability decreases as the pH becomes more alkaline.[1][4]
Q5: Can I use a standard phosphate (B84403) buffer to prepare my this compound solution?
A5: Caution is advised when using phosphate buffers. While some studies show no adverse effects from phosphate buffers on Hydralazine stability in the absence of other excipients, another indicates that the HPO4= component of a phosphate buffer system can catalyze decomposition.[3][5] Acetate and carbonate buffers have been shown to be less reactive.[3] It is advisable to test the stability of this compound in your specific buffer system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity in cell culture media. | 1. pH of the media: Most cell culture media are buffered around pH 7.4, where this compound is less stable. 2. Presence of reactive components: Sugars like dextrose in the media can accelerate degradation.[5] 3. Light exposure: Standard laboratory lighting can contribute to photodegradation.[1] | 1. Prepare a concentrated stock solution in an acidic buffer (pH ~3.5) and dilute it into the cell culture medium immediately before use. 2. Minimize the time the this compound is in the culture medium before the experiment begins. 3. Protect the cell culture plates/flasks from light by covering them with aluminum foil. |
| Inconsistent experimental results between batches of this compound solution. | 1. Inconsistent solution preparation: Variations in pH, solvent, or storage conditions. 2. Degradation over time: Using a stock solution that has been stored for too long or improperly. | 1. Follow a standardized and detailed protocol for solution preparation (see "Experimental Protocols" section). 2. Always prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Note the preparation date on all stock solutions and discard after the recommended storage period. |
| Discoloration of the solution upon addition to certain media or buffers. | 1. Reaction with metal ions: this compound may react with trace metals in media components or from labware.[1] | 1. Use high-purity, metal-free reagents and sterile, disposable plasticware for solution preparation and storage. 2. Prepare the solution immediately before use to minimize contact time with potentially reactive components. |
Quantitative Data on Stability
The following table summarizes the stability of Hydralazine, a close structural analog of this compound, under various conditions. This data can serve as a valuable guide for handling this compound solutions.
| Condition | Observation | Reference |
| pH | Maximum stability observed around pH 3.5.[1][3] Rapid decomposition occurs as the pH becomes alkaline.[1][4] | [1][3][4] |
| Light Exposure | Exposure to fluorescent light increases the rate of decomposition. | [1] |
| Temperature | Degradation is faster at higher temperatures (e.g., 40°C) compared to refrigerated conditions (5°C). | |
| Solvents/Excipients | Dextrose, fructose, lactose, and maltose (B56501) have adverse effects on stability.[5] Mannitol and sorbitol are more compatible.[5] | [5] |
| Storage (Aqueous Solution) | At pH 3.5 and 25°C, a 10% loss (t₀.₉) was estimated to be 1.56 years.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Hydrochloric acid (HCl), 1 M, sterile
-
Sodium hydroxide (B78521) (NaOH), 1 M, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (for aliquots)
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Methodology:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile, deionized water to dissolve the powder.
-
Adjust the pH of the solution to approximately 3.5 using 1 M HCl. Use a calibrated pH meter to monitor the pH. Add the acid dropwise while gently vortexing.
-
Once the desired pH is reached, add sterile, deionized water to achieve the final concentration of 10 mM.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh sterile conical tube.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Protocol 2: Use of this compound in Long-Term Cell Culture Experiments
Materials:
-
Prepared, stabilized this compound stock solution (10 mM)
-
Cell culture medium appropriate for your cell line
-
Cell culture plates/flasks
Methodology:
-
Thaw a single aliquot of the stabilized this compound stock solution at room temperature.
-
Immediately before treating the cells, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Perform the dilution in a stepwise manner if a very low final concentration is required to ensure accuracy.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Protect the cell culture plates/flasks from light by wrapping them in aluminum foil or placing them in a light-protected incubator.
-
For very long-term experiments (spanning several days), it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent drug concentration.
Visualizations
Caption: Workflow for preparing and using a stabilized this compound solution.
Caption: this compound's vasodilatory effect via inhibition of calcium release.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Budralazine In-vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Budralazine in-vitro assays. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect my in-vitro assays?
This compound is a phthalazine (B143731) derivative, similar to the well-studied vasodilator Hydralazine (B1673433).[1] While specific data for this compound is limited, its mechanism is likely analogous to Hydralazine, which acts as a direct-acting smooth muscle relaxant, primarily in resistance arterioles.[2] Understanding its multi-faceted mechanism is key to designing and troubleshooting assays.
The proposed mechanisms of action for the related compound Hydralazine include:
-
Inhibition of Intracellular Calcium Release: It is thought to inhibit inositol (B14025) triphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.
-
Potassium Channel Opening: Evidence suggests it may open high conductance Ca²⁺-activated K⁺ channels (BK(Ca)), leading to hyperpolarization and relaxation.[3][4]
-
Endothelium-Dependent Effects: At clinically relevant concentrations, its vasodilatory effects can be endothelium-dependent, involving the prostacyclin pathway.[3][5]
-
Nitric Oxide (NO) Pathway Modulation: Some studies suggest it may increase the bioavailability of nitric oxide.[1][3]
This complex pharmacology means that assay outcomes can be sensitive to the integrity of the endothelium, the specific contractile agent used, and the overall health of the tissue or cells.[6]
Q2: I am observing significant variability in the dose-response curve for this compound between different aortic ring preparations. What are the potential causes?
High variability is a common challenge in ex vivo vasodilation assays.[6] Several factors can contribute to this:
-
Endothelial Integrity: The endothelium is crucial for vasodilation, partly through nitric oxide and prostacyclin production.[3][5] Damage during dissection can impair this response. It is essential to perform a functional test for endothelial integrity.[6]
-
Tissue Viability: The health of the vascular smooth muscle is critical. Long experiment times, insufficient oxygenation, or suboptimal buffer can lead to tissue degradation and inconsistent responses.[6]
-
Inconsistent Pre-contraction Tone: The level of pre-contraction induced by agents like phenylephrine (B352888) or KCl can significantly influence the subsequent relaxation response.[6] Inconsistent tone will lead to variability in the measured vasodilation.
-
Tachyphylaxis: Repeated application of a vasodilator can sometimes lead to a diminished response.[6]
Troubleshooting Flowchart for High Variability
Caption: Troubleshooting logic for inconsistent dose-response curves.
Q3: My vasodilation assay shows a diminished or absent response to this compound. What should I check?
An unexpectedly weak response can stem from several issues:
| Potential Cause | Troubleshooting Steps |
| Poor Tissue Health | Ensure fresh tissue is used and dissection time is minimized. Maintain physiological temperature (37°C) and continuous oxygenation (95% O₂, 5% CO₂) of the buffer.[6] |
| Damaged Endothelium | Perform a viability check with an endothelium-dependent vasodilator like acetylcholine (B1216132). A relaxation of >70% is typically considered indicative of an intact endothelium.[6] |
| Incorrect Drug Concentration | Prepare fresh stock solutions of this compound and verify all dilution calculations. Ensure the solvent concentration is low (typically <0.1%) and consistent across all experiments.[6] |
| Inadequate Pre-contraction | The vessel must be sufficiently constricted to observe a relaxation response. Optimize the concentration of the vasoconstrictor (e.g., phenylephrine).[6] |
| Drug Stability/Solubility | This compound's stability in your chosen solvent and buffer should be considered. Dihydralazine, a related compound, has limited solubility in DMSO, which can be reduced by moisture absorption.[7] Use fresh, anhydrous DMSO for stock solutions. |
Q4: I am observing an unexpected contractile response at high concentrations of this compound. Why might this be happening?
While primarily a vasodilator, paradoxical effects can occur. This could be due to:
-
Off-Target Effects: At high concentrations, drugs can interact with receptors or channels other than their primary targets, leading to unforeseen responses.
-
Solvent Effects: The vehicle (e.g., DMSO) at higher concentrations can have its own biological effects. Always run a vehicle control to assess the effect of the solvent alone.[6]
-
Cytotoxicity: High concentrations of a compound can induce cellular stress or death, which may manifest as a contractile response in tissue preparations.[8] Consider performing a cell viability assay.
Q5: How can I determine if this compound is cytotoxic in my cell-based assays?
Cytotoxicity can confound assay results, making it crucial to assess cell viability.[9][10]
Common Cell Viability Assays:
| Assay Type | Principle | Considerations |
| MTT Assay | Measures metabolic activity through the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by viable cells.[9] | Can be toxic to cells, so it is an endpoint assay.[11] Formazan crystals may also harm cells.[11] |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity. | A positive control for 100% cell lysis is recommended to determine the maximum LDH release.[10] |
| ATP Assay | Quantifies the amount of ATP present, which is a marker of metabolically active, viable cells. | This is a rapid and sensitive assay, less prone to artifacts than other methods.[11] |
| Real-Time Viability Assays | Uses non-toxic dyes that are excluded from live cells but enter dead cells, allowing for continuous monitoring of cell death over time.[12] | Allows for kinetic analysis of cytotoxicity and is non-invasive.[12] |
General Protocol for an MTT Cytotoxicity Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Detailed Experimental Protocols
Protocol 1: Aortic Ring Vasorelaxation Assay
This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings.
1. Tissue Preparation:
- Humanely euthanize the animal (e.g., rat) and carefully dissect the thoracic aorta.
- Place the aorta in ice-cold Krebs-Henseleit buffer (see table below for composition).
- Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings.
2. Mounting and Equilibration:
- Mount the aortic rings on a wire myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[6]
- Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[6]
3. Viability and Endothelial Integrity Check:
- Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to check for tissue viability.[6]
- Wash out the KCl and allow the tension to return to baseline.
- Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).[6]
- Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% is typically considered indicative of intact endothelium.[6]
- Wash out the acetylcholine and phenylephrine and allow the tension to return to baseline.
4. Dose-Response Curve Generation:
- Pre-constrict the rings again with the chosen vasoconstrictor.
- Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
- Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
Krebs-Henseleit Buffer Composition
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Aortic Ring Assay Workflow
Caption: Standard workflow for an aortic ring vasorelaxation assay.
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework for assessing this compound as an enzyme inhibitor. The specific enzyme, substrate, and detection method will vary. Hydralazine has been shown to inhibit DNA methyltransferase in-vitro at concentrations of 10-20 µM.[13]
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[14]
- Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).[14]
- Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate.[14]
- Prepare the substrate solution in assay buffer. The optimal concentration is often based on the enzyme's Km value.[14]
2. Assay Procedure (96-well plate format):
- Add the serially diluted this compound solutions to the wells. Include controls for "no inhibitor" (buffer + DMSO) and "blank" (no enzyme).[14]
- Add the enzyme solution to each well (except the blank) and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.[14]
- Initiate the enzymatic reaction by adding the substrate solution to all wells.[14]
- Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.[14]
3. Data Analysis:
- Calculate the initial reaction rates (velocity) for each inhibitor concentration.[14]
- Normalize the rates relative to the "no inhibitor" control to obtain the percent inhibition.
- Plot percent inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
This compound Signaling Pathway (Hypothesized based on Hydralazine)
Caption: Hypothesized signaling pathways for this compound-induced vasorelaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Optimizing Budralazine dosage for sustained hypotensive effect in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine to achieve a sustained hypotensive effect in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, is an antihypertensive agent.[1] It is a derivative of hydralazine (B1673433).[1] Its primary mechanism of action is direct relaxation of vascular smooth muscle, leading to vasodilation, which in turn reduces peripheral resistance and lowers blood pressure.[2][3] This effect is primarily on arterioles.[2][4] The vasodilation may be mediated by interfering with calcium movement within vascular smooth muscle cells.[2][4] Some evidence suggests that at clinically relevant concentrations, its effects are primarily endothelial in origin and mediated by the prostacyclin (PGI2) receptor.[5]
Q2: What are the pharmacokinetic properties of this compound in rats?
After oral administration in rats, peak plasma levels of radiolabeled this compound are reached, with a significant portion of the drug being metabolized into 1-hydrazinophthalazine.[6] The parent drug is not detected in plasma a few hours after administration.[6] A notable characteristic is the high retention of its metabolites in the aorta wall, which correlates with the duration of blood pressure reduction.[6]
Q3: How is this compound typically administered to rats in experimental settings?
In research settings, this compound is commonly administered orally (p.o.) to rats.[6][7] For certain experimental designs, intravenous (i.v.) administration can also be used to observe immediate effects or to study specific dose-dependent responses on cerebral blood flow.[7]
Q4: What animal models are suitable for testing the hypotensive effects of this compound?
Spontaneously Hypertensive Rats (SHR) are a widely used and accepted model for studying essential hypertension and evaluating antihypertensive drugs like this compound.[7][8] Other models that can be used for screening antihypertensive agents include rats with surgically induced hypertension, such as the one-kidney, one-clip (1K1C) or two-kidney, one-clip (2K1C) models, and Dahl salt-sensitive rats.[8]
Q5: What are the expected cardiovascular effects of this compound besides hypotension?
This compound can cause an increase in heart rate (tachycardia) as a reflex response to the drop in blood pressure (baroreceptor reflex).[1][9][10] However, at equihypotensive doses, this compound has been found to be less potent in producing tachycardia compared to hydralazine.[1] It has also been shown to significantly increase regional cerebral blood flow (CBF) and decrease cerebral vascular resistance in SHR.[7]
Troubleshooting Guides
Issue 1: Suboptimal or No Hypotensive Effect Observed
Q: We are administering this compound to our rats, but the observed drop in blood pressure is minimal or non-existent. What are the potential causes and solutions?
A: This issue can arise from several factors related to dosage, administration, and the experimental model.
-
Dose-Response Relationship: The dose may be too low. It is crucial to perform a thorough dose-response study to identify the optimal dose for your specific rat strain and hypertension model.[11]
-
Administration Technique: For oral administration, ensure proper gavage technique to guarantee the full dose is delivered to the stomach. For intravenous administration, confirm the patency of the catheter.[12]
-
Animal Model Suitability: Confirm that the chosen hypertensive model is appropriate. Spontaneously Hypertensive Rats (SHR) are a standard model where this compound has shown efficacy.[7] The severity of hypertension in your model may require dose adjustments.
-
Metabolism: this compound is extensively metabolized in rats.[13] Factors influencing metabolism, such as liver function and co-administered substances, could alter its efficacy.
Troubleshooting Steps:
-
Review Dosage: Compare your current dose to those reported in the literature. Consider a dose-escalation study to establish an effective dose.
-
Verify Administration: Double-check your administration protocol and technique for consistency and accuracy.
-
Evaluate Animal Model: Ensure the hypertensive state of your animal model is consistent and well-characterized before drug administration.
Issue 2: Hypotensive Effect is Not Sustained
Q: this compound is causing an initial drop in blood pressure, but the effect wears off too quickly for our long-term study. How can we achieve a more sustained hypotensive effect?
A: The duration of this compound's action is a key parameter. While it has a longer duration of action than hydralazine, achieving a stable, prolonged effect may require formulation or dosing regimen adjustments.[1]
-
Pharmacokinetics: The half-life of the parent drug in plasma is short.[6] While metabolites retained in the aorta wall contribute to the hypotensive effect, the peak effect may be transient.[6]
-
Dosing Regimen: A single daily dose may not be sufficient to maintain a consistent hypotensive effect over 24 hours.
-
Sustained-Release Formulation: For long-term studies, developing or utilizing a sustained-release formulation of this compound can provide more stable plasma concentrations and a prolonged therapeutic effect.[14][15][16]
Troubleshooting Steps:
-
Modify Dosing Schedule: Experiment with a divided dosing schedule (e.g., twice daily) to maintain more consistent drug levels.
-
Consider a Sustained-Release Formulation: If feasible, formulate this compound in a sustained-release vehicle. This could involve using ethylcellulose-coated drug-resin complexes or other controlled-release technologies.[15][17]
-
Monitor Blood Pressure Continuously: Use telemetry or other continuous blood pressure monitoring methods to accurately assess the duration of action and determine the optimal redosing interval.[12]
Issue 3: High Variability in Blood Pressure Response Between Rats
Q: We are observing significant variability in the hypotensive response among the rats in the same treatment group. How can we reduce this variability?
A: In-vivo studies can be subject to variability due to a range of biological and environmental factors.[18]
-
Genetic Variation: Even within an inbred strain, minor genetic differences can exist. Ensure your animals are from a reliable and consistent source.
-
Environmental Stressors: Factors such as noise, lighting, and handling can influence blood pressure.[11] Acclimatize animals properly to the experimental environment and procedures.
-
Baseline Blood Pressure: Ensure that all rats have a stable and consistent baseline level of hypertension before the experiment begins. Randomize animals into groups based on their baseline blood pressure to ensure even distribution.
-
Metabolic Differences: Individual differences in drug metabolism can lead to varied responses.[19]
Troubleshooting Steps:
-
Standardize Procedures: Strictly standardize all experimental procedures, including animal handling, dosing times, and blood pressure measurement techniques.
-
Acclimatization: Allow for an adequate acclimatization period for the animals in the testing environment before starting measurements.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Randomization: Properly randomize animals to treatment groups to avoid selection bias.
Quantitative Data Summary
Table 1: Hypotensive Effect of this compound and Related Compounds in Rats
| Compound | Dose | Route | Animal Model | Key Finding | Reference |
| This compound | 40 mg/kg | p.o. | SHR | Significantly increased regional cerebral blood flow by ~60% while reducing blood pressure to ~120 mmHg. | [7] |
| Hydralazine | 9 mg/kg | p.o. | SHR | Produced a similar hypotensive effect and increase in cerebral blood flow as 40 mg/kg this compound. | [7] |
| Endralazine | 0.05 - 1.0 mg/kg | i.v. | Anesthetized Rats | Produced prompt, dose-related reductions in blood pressure with little effect on heart rate. Potency was at least twice that of hydralazine. | [20] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effect in Conscious, Freely Moving Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from standard methods for evaluating antihypertensive drugs.[12]
1. Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., Systolic Blood Pressure > 170 mmHg).
2. Surgical Preparation (Catheter Implantation):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement.
-
For oral drug administration in conscious rats, a gastric catheter can also be implanted simultaneously.[12]
-
Exteriorize the catheter(s) at the back of the neck.
-
Allow the animals to recover for at least 3 days post-surgery.
3. Blood Pressure Measurement:
-
House the rats individually in cages that allow free movement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes) before drug administration.
4. Drug Administration:
-
Prepare the this compound solution/suspension in a suitable vehicle (e.g., distilled water, saline).
-
Administer the selected dose of this compound orally via the gastric catheter or by gavage.
-
Administer vehicle to the control group.
5. Data Collection and Analysis:
-
Continuously record blood pressure and heart rate for a prolonged period (e.g., 24 hours) after administration to assess both the peak effect and the duration of action.[12]
-
Analyze the data by calculating the change in mean arterial pressure (MAP) and heart rate from the baseline at various time points.
-
Compare the response of the this compound-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound's hypotensive effect.
Caption: General workflow for an in-vivo efficacy study of this compound in rats.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. droracle.ai [droracle.ai]
- 10. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a Sustained-Release Formulation of Buprenorphine for Analgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative bioavailability of immediate- and sustained-release hydralazine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation and characterization of sustained release dosage form of moisture sensitive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is in vivo testing? | Biobide [biobide.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Studies in the rat on endralazine, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize tachycardia as a side effect of Budralazine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Budralazine in animal studies. The focus is on minimizing the common side effect of tachycardia.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Excessive Tachycardia Observed at Therapeutic Doses
Question: We are observing a significant and sustained increase in heart rate in our animal models (rats/dogs) after administering a therapeutically effective dose of this compound for blood pressure reduction. How can we mitigate this tachycardia without compromising the hypotensive effect?
Answer:
Excessive tachycardia is a known dose-dependent side effect of this compound, primarily due to reflex sympathetic activation in response to vasodilation.[1][2] Here are several strategies to address this issue:
1. Dose Optimization:
-
Recommendation: Carefully evaluate the dose-response relationship for both the hypotensive effect and the heart rate increase. Lower doses of this compound (e.g., 0.5-1.0 mg/kg in rats, intravenously) have been shown to cause bradycardia or minimal changes in heart rate, possibly due to a central sympathoinhibitory action.[1] In contrast, higher doses (e.g., 5.0 mg/kg in rats) are more likely to induce significant tachycardia.[1]
-
Experimental Protocol:
-
Administer escalating doses of this compound to different groups of animals.
-
Continuously monitor mean arterial pressure (MAP) and heart rate (HR).
-
Determine the lowest effective dose that achieves the desired blood pressure reduction with the minimal tachycardic response.
-
2. Co-administration with a Beta-Blocker:
-
Recommendation: Beta-adrenergic blockers are the standard approach to counteract reflex tachycardia induced by vasodilators.[3] Propranolol is a commonly used non-selective beta-blocker in animal studies.
-
Experimental Protocol:
-
Select a suitable beta-blocker and determine its appropriate dosage for your animal model.
-
Administer the beta-blocker prior to or concurrently with this compound.
-
Monitor MAP and HR to confirm that tachycardia is blunted while the hypotensive effect of this compound is maintained or even potentiated.[4]
-
3. Consider an If Channel Inhibitor:
-
Recommendation: Ivabradine, a selective inhibitor of the If (funny) current in the sinoatrial node, can reduce heart rate without affecting myocardial contractility or blood pressure.[5][6] It presents a viable alternative to beta-blockers, especially if preserving cardiac contractility is crucial for the study.
-
Experimental Protocol:
-
Determine an effective dose of Ivabradine for your animal model based on literature or preliminary studies (e.g., 0.5-2.0 mg/kg in dogs, orally).[7]
-
Administer Ivabradine prior to this compound administration.
-
Monitor HR and MAP to assess the efficacy of Ivabradine in preventing this compound-induced tachycardia.
-
Quantitative Data Summary:
| Animal Model | This compound Dose (IV) | Change in Mean Arterial Pressure | Change in Heart Rate/Sympathetic Nerve Activity | Citation |
| Wistar Rats | 0.5 - 1.0 mg/kg | Dose-dependent reduction | Bradycardia, decrease in cardiac sympathetic nerve activity | [1] |
| Wistar Rats | 5.0 mg/kg | Dose-dependent reduction | Tachycardia, increase in cardiac and adrenal sympathetic nerve activity | [1] |
| Intervention | Animal Model | Effect on Vasodilator-Induced Tachycardia | Citation |
| Propranolol | Rats | Impaired tachycardia resulting from hydralazine (B1673433) | [4] |
| Ivabradine | Dogs | Dose-dependent decrease in heart rate | [7] |
Experimental Workflow for Mitigating Tachycardia
Caption: Troubleshooting workflow for managing this compound-induced tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced tachycardia?
A1: this compound is a direct-acting vasodilator that relaxes the smooth muscle of arterioles, leading to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[1] This hypotension is sensed by baroreceptors in the aortic arch and carotid sinuses, triggering a reflex activation of the sympathetic nervous system.[2][8] The increased sympathetic outflow to the heart leads to an increase in heart rate (tachycardia) and cardiac output in an attempt to restore normal blood pressure.[2] At higher doses, this baroreceptor-mediated reflex tachycardia is the predominant effect.[1]
Signaling Pathway of this compound-Induced Reflex Tachycardia
Caption: Mechanism of this compound-induced reflex tachycardia.
Q2: Are there alternative animal models that are less prone to this compound-induced tachycardia?
A2: While the reflex tachycardia is a physiological response to vasodilation and is expected across most mammalian models, the magnitude of the response can vary. The choice of anesthetic can also influence the heart rate response.[1] For instance, urethane (B1682113) and alpha-chloralose anesthesia in rats has been used in studies investigating these cardiovascular effects.[1] Additionally, models of heart failure might exhibit an attenuated tachycardic reflex.[9] However, rather than changing the animal model, it is generally more practical to pharmacologically manage the tachycardia as described in the troubleshooting guide.
Q3: What are the key parameters to monitor during a this compound study to assess and manage tachycardia?
A3: Comprehensive cardiovascular monitoring is essential. Key parameters include:
-
Continuous Arterial Blood Pressure: To measure both the desired hypotensive effect and the stimulus for reflex tachycardia.
-
Heart Rate: To directly quantify the tachycardic response.
-
Electrocardiogram (ECG): To monitor for any arrhythmias that may be associated with tachycardia.
-
Sympathetic Nerve Activity (Optional): In more specialized studies, direct recording of cardiac or renal sympathetic nerve activity can provide deeper mechanistic insights into the reflex response.[1][9]
Q4: Can I use an alpha-blocker to mitigate this compound-induced tachycardia?
A4: Studies have shown that phentolamine, an alpha-adrenergic antagonist, can partially antagonize the effects of this compound on heart rate in stimulated rats. However, beta-blockers are generally more effective and are the preferred class of drugs for managing reflex tachycardia caused by vasodilators.
Q5: How does the route of administration of this compound affect the tachycardic response?
A5: Intravenous administration will lead to a more rapid onset of vasodilation and a more pronounced and immediate reflex tachycardia compared to oral administration.[1][10] With oral administration, the absorption and onset of action are slower, which may result in a more gradual and potentially less severe tachycardic response. When developing your experimental protocol, the route of administration should be chosen based on the desired pharmacokinetic and pharmacodynamic profile for your study.
References
- 1. The anti-tachycardic mechanism of a direct-acting vasodilator, this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effects of beta blocking agents on the cardiovascular action of hydralazine in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Heart Rate and Cardiovascular Disease: An Alternative to Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heart rate and cardiovascular disease: an alternative to Beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, Baroreceptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of hydralazine on renal sympathetic nerve activity in normal and congestive heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical cardiostimulant β-adrenoceptor in the rat heart: stereoselective antagonism by bupranolol but lack of effect by some bupranolol analogues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the poor oral bioavailability of Budralazine in experimental models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Budralazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor oral bioavailability in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, an analog of Hydralazine (B1673433), is anticipated to have low oral bioavailability primarily due to extensive first-pass metabolism in the liver. Studies in rat models have shown that after oral administration, the parent form of this compound becomes undetectable in plasma within a few hours, indicating rapid metabolic breakdown before it can reach systemic circulation.[1][2] This is a common characteristic of hydrazine (B178648) derivatives like Hydralazine, which also exhibits low and variable oral bioavailability (26-50%).[3]
Q2: What are the primary metabolic pathways that reduce this compound's bioavailability?
A2: The primary metabolic pathways for this compound likely mirror those of Hydralazine, which include N-acetylation, oxidation, and conjugation reactions. The rate of N-acetylation can vary significantly depending on the acetylator phenotype (fast vs. slow) of the experimental animal model, leading to high inter-individual variability in plasma concentrations.[4][5] Oxidative metabolism is another significant route of elimination.[5]
Q3: What are some potential formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of first-pass metabolism and improve this compound's oral bioavailability:
-
Sustained-Release Formulations: These formulations can protect the drug from rapid metabolism and maintain therapeutic concentrations for a longer duration. For the related compound Hydralazine, sustained-release formulations have been developed using ethylcellulose-coated drug-resin complexes.[6]
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles can enhance its absorption and protect it from metabolic enzymes.[7] Systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have shown promise for improving the bioavailability of other antihypertensive drugs.[8]
-
Sublingual Delivery: Bypassing the gastrointestinal tract and first-pass metabolism through sublingual absorption can significantly increase bioavailability. A study on rapidly disintegrating sublingual tablets of Hydralazine demonstrated a substantial increase in Cmax and AUC compared to conventional oral tablets in rabbits.[9]
-
Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation is another viable strategy.[10][11][12]
Q4: Which experimental models are suitable for studying this compound's oral bioavailability?
A4: A combination of in vitro and in vivo models is recommended:
-
In Vitro Permeability Assays: The Caco-2 cell monolayer is a widely used model to predict human intestinal permeability and to investigate potential efflux transporter involvement.[13][14][15][16]
-
In Vivo Pharmacokinetic Studies: Rodent models (rats or mice) are commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC after oral administration of different this compound formulations. It is crucial to consider the acetylator phenotype of the animal strain used, as this can significantly impact the results.
Troubleshooting Guides
High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Acetylator Phenotype Differences | Determine the acetylator status of the animals if possible. Use a genetically homogenous strain of animals. |
| Food Effects | Standardize the feeding schedule of the animals. For Hydralazine, food has been shown to potentially enhance bioavailability.[5] |
| Formulation Instability | Ensure the formulation is stable in the GI environment. Conduct stability studies of the formulation in simulated gastric and intestinal fluids. |
| Inconsistent Dosing Technique | Refine the oral gavage technique to ensure consistent and accurate dosing. |
Low Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Steps |
| Efflux Transporter Activity | Co-administer this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if permeability increases. |
| Poor Aqueous Solubility | Use solubility enhancers in the transport medium, ensuring they do not compromise cell monolayer integrity. |
| Cell Monolayer Integrity Issues | Regularly check the transepithelial electrical resistance (TEER) values to ensure the integrity of the Caco-2 cell monolayer. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for various formulations of Hydralazine , a structurally similar compound. This data can serve as a reference for the expected magnitude of changes when applying similar formulation strategies to this compound.
Table 1: Pharmacokinetic Parameters of Sustained-Release Hydralazine Formulations in Slow Acetylators [6]
| Coating Level (%) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 4 | 37 | 58 |
| 5 | 31 | 55 |
| 6.8 | 13-14 | 39-42 |
| 7.8 | 16 | 38 |
| 8.7 | 11 | 34 |
| 10 | 7.8 | 21 |
| 12 | 8.9 | 17 |
Table 2: Pharmacokinetic Parameters of Sublingual vs. Oral Hydralazine in Rabbits [9]
| Formulation | Cmax (µg/mL) | Tmax (hour) | AUC (0-α) (µg·h/mL) |
| Oral Tablet | 18.06 ± 23.2 | 0.75 ± 0.025 | 33.18 ± 5.18 |
| Sublingual Tablet (7% Pharmaburst) | 28.28 ± 4.61 | 0.33 ± 0.011 | 52.85 ± 3.18 |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Transport Study:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) and acclimatize them for at least one week.
-
Formulation Administration: Administer the this compound formulation (e.g., solution, suspension, or novel formulation) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizations
References
- 1. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound, a new antihypertensive agent. II. Metabolic pathways of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on hydralazine. III. Bioavailability of hydralazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Relative bioavailability of immediate- and sustained-release hydralazine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydralazine HCl rapidly disintegrating sublingual tablets: simple dosage form of higher bioavailability and enhanced clinical efficacy for potential rapid control on hypertensive preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of Budralazine and its Metabolites
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the analytical detection of Budralazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of this compound in biological matrices?
A1: The primary challenges in this compound analysis stem from the high reactivity of its hydrazine (B178648) group. This functional group readily reacts with endogenous carbonyl compounds, such as pyruvic acid, in biological samples like plasma and urine to form hydrazone metabolites.[1][2] This reaction can lead to an underestimation of the parent drug concentration. Furthermore, this compound can be susceptible to oxidation, and its basic nature can cause peak tailing in reverse-phase HPLC.[3]
Q2: How can I prevent the degradation of this compound in my samples after collection?
A2: To minimize the reaction with endogenous carbonyls, it is crucial to stabilize the sample immediately after collection. This can be achieved by adding a derivatizing agent that reacts with this compound to form a stable product. Alternatively, acidification of the sample can help to slow down the reaction rate.[4] For long-term storage, samples should be kept at low temperatures (-20°C or below) and in the dark to prevent oxidative degradation.[2][5]
Q3: What are the most common analytical techniques for this compound and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[6][7] LC-MS/MS is often preferred due to its high sensitivity and selectivity, which is crucial for detecting low concentrations of the drug and its metabolites in complex biological matrices.[8]
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is highly recommended, especially for GC-MS analysis, to improve the volatility and thermal stability of this compound.[7] For LC-MS/MS, while not always mandatory, pre-column derivatization can stabilize the molecule, improve chromatographic peak shape, and enhance ionization efficiency, leading to better sensitivity and reproducibility.[6]
Q5: What is the major metabolite of this compound and how can it be detected?
A5: A major metabolite of this compound is 1-hydrazinophthalazine.[9] This metabolite can be detected alongside the parent drug using chromatographic methods like HPLC or LC-MS/MS. Due to its structural similarity to this compound, it faces similar analytical challenges, including reactivity and potential for degradation.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic hydrazine group and residual silanols on the HPLC column. | - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.5) to protonate the silanol (B1196071) groups.[3]- Use a Different Column: Employ a column with end-capping or a polymer-based column to minimize silanol interactions.- Increase Column Temperature: This can improve peak shape by reducing mobile phase viscosity.[3] |
| Low Sensitivity / Poor Signal | - Inefficient ionization in the mass spectrometer.- On-column degradation.- Suboptimal mobile phase composition. | - Optimize MS Parameters: Adjust source parameters (e.g., spray voltage, gas flows, temperature) for optimal ionization of the analyte.- Derivatization: Consider derivatization to improve stability and ionization efficiency.[6]- Mobile Phase Additives: Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance signal intensity. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition.- Column Maintenance: Use a guard column and flush the column regularly. |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or LC system. | - Optimize Wash Solution: Use a strong, appropriate wash solvent in the autosampler wash routine.- Inject Blanks: Inject blank samples between high-concentration samples to assess and mitigate carryover. |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Inefficient extraction from the biological matrix.- Degradation of the analyte during sample processing. | - Optimize Extraction Method: Experiment with different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) and solvents.- Control pH: Adjust the pH of the sample during extraction to optimize the recovery of the basic analyte.- Work Quickly and at Low Temperatures: Minimize sample processing time and keep samples on ice to reduce degradation. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte. | - Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., SPE instead of protein precipitation) to remove interfering substances.- Modify Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.- Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects. |
Quantitative Data Summary
The following tables provide example quantitative data for the analysis of a hydrazine-containing pharmaceutical, which can be used as a starting point for method development for this compound.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | This compound Analog (e.g., Hydralazine) |
| Internal Standard (IS) | Deuterated Analog |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
Table 2: Example Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of a this compound Analog in Human Plasma
This protocol provides a general framework. Specific parameters for this compound and its metabolites must be optimized.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., deuterated analog at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for the analyte and internal standard.
Visualizations
Caption: Analytical workflow for this compound detection.
Caption: Simplified metabolism of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatographic determination of dihydralazine and hydralazine in human plasma and its application to pharmacokinetic studies of dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Budralazine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Budralazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
1. Poor Resolution and Peak Tailing
Question: My chromatogram shows poor resolution between this compound and other components, and the this compound peak is tailing. What are the potential causes and solutions?
Answer:
Poor resolution and peak tailing are common issues in HPLC analysis. Several factors related to the mobile phase, column, and other instrumental parameters can contribute to this problem.
Potential Causes & Solutions:
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization of this compound, which in turn affects its retention and peak shape.
-
Troubleshooting: Experiment with adjusting the pH of the mobile phase buffer. For amine-containing compounds like this compound, a slightly acidic pH (e.g., pH 2.5-4.5) often yields better peak shapes by ensuring the analyte is in a single ionic form.[1]
-
-
Mobile Phase Composition: The organic modifier and its proportion in the mobile phase directly impact the retention and selectivity of the separation.
-
Troubleshooting:
-
Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[2][3]
-
If using a single organic solvent, try switching to the other (e.g., from acetonitrile to methanol (B129727) or vice versa) or using a mixture of both. Methanol can sometimes offer different selectivity compared to acetonitrile.
-
-
-
Column Chemistry and Condition: The choice of the stationary phase and the health of the column are critical for good separation.
-
Troubleshooting:
-
Ensure you are using a suitable column, typically a C18 column for reversed-phase chromatography of this compound.[1][2][3]
-
If the column is old or has been used with harsh conditions, it may be degraded. Try replacing it with a new column of the same type.
-
Consider using a column with a different C18 bonding density or end-capping to alter selectivity.
-
-
-
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.
2. Inconsistent Retention Times
Question: I am observing significant shifts in the retention time of this compound between injections. What could be causing this variability?
Answer:
Fluctuations in retention time can compromise the reliability of your analytical method. The root cause often lies in the stability of the HPLC system and the mobile phase preparation.
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.
-
Troubleshooting:
-
Ensure the mobile phase is prepared fresh daily and is well-mixed.
-
If using a buffer, double-check the weighing of salts and the final pH adjustment.
-
Degas the mobile phase thoroughly before use to prevent air bubbles from entering the system.
-
-
-
Pump Performance: The HPLC pump must deliver a constant and precise flow rate.
-
Troubleshooting:
-
Check for leaks in the pump and tubing connections.
-
Purge the pump to remove any trapped air bubbles.
-
If the problem persists, the pump seals may need to be replaced.
-
-
-
Column Temperature: Variations in the column temperature can lead to shifts in retention times.
-
Troubleshooting: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A typical temperature for this compound analysis is around 30°C.[2]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention time drift in the initial runs.
-
Troubleshooting: Ensure the column is equilibrated for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analytical sequence.
-
Frequently Asked Questions (FAQs)
1. What are the typical starting parameters for HPLC method development for this compound?
Answer:
For initial method development for this compound, a reversed-phase HPLC approach is commonly used. Here are some recommended starting parameters based on published methods:
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water or a phosphate (B84403) buffer (pH 2.5)[1][2] |
| Mobile Phase B | Acetonitrile or Methanol[2][4] |
| Gradient/Isocratic | Start with an isocratic elution (e.g., 50:50 Mobile Phase A:B) and switch to a gradient if co-elution is observed.[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 230 - 270 nm[1][4] |
| Injection Volume | 10 - 20 µL |
2. How can I improve the sensitivity of my this compound HPLC method?
Answer:
To enhance the sensitivity of your method, consider the following optimizations:
-
Detector Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution. Wavelengths between 230 nm and 270 nm have been reported to be effective.[1][4]
-
Injection Volume: Increasing the injection volume can lead to a larger peak area, but be cautious as it can also lead to peak broadening.
-
Sample Concentration: If possible, increase the concentration of your sample.
-
Mobile Phase: Using a mobile phase with low UV absorbance at your detection wavelength can reduce baseline noise and improve the signal-to-noise ratio.
-
Detector: If available, a more sensitive detector, such as a diode array detector (DAD) or a mass spectrometer (MS), can be employed.
Experimental Protocols
Protocol 1: A Representative RP-HPLC Method for this compound
This protocol is based on a commonly cited method for the analysis of hydralazine, a closely related compound, and can be adapted for this compound.[1][2]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: A 50:50 (v/v) mixture of Methanol and Acetonitrile.[2]
-
Elution: Gradient elution may be necessary for complex samples. A starting point could be an isocratic mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 15 µL.[2]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the diluent (e.g., a mixture of Mobile Phase A and B).
-
Perform serial dilutions to prepare working standard solutions of desired concentrations.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms for retention time, peak area, and peak shape.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues for this compound.
Caption: A hierarchical approach to HPLC method development for this compound.
References
How to prevent degradation of Budralazine during sample preparation
This technical support center provides guidance on preventing the degradation of Budralazine during sample preparation. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation.
| Issue | Possible Cause | Recommended Solution |
| Low analyte response or inconsistent results | Degradation due to high pH. this compound and its analogs are susceptible to degradation in neutral to alkaline conditions.[1][2] | Maintain a low pH environment. Prepare all solutions in a slightly acidic buffer (e.g., pH 2.5-4).[2][3] |
| Thermal degradation. Elevated temperatures can accelerate the degradation of this compound.[2][4] | Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the preparation process.[4] For long-term storage, consider temperatures as low as 5°C.[4] | |
| Photodegradation. Exposure to UV or visible light can cause degradation.[1][2] | Work in a dimly lit area or use amber-colored labware to protect samples from light. | |
| Oxidative degradation. The hydrazine (B178648) group in this compound may be susceptible to oxidation. | De-gas solvents and consider adding antioxidants to your sample solutions if oxidation is suspected. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. This indicates that the analyte is breaking down under the current sample handling conditions. | Review the sample preparation workflow to identify and mitigate potential causes of degradation (pH, temperature, light). Refer to the recommended experimental protocol below. |
| Precipitation of sample | Poor solubility in the chosen solvent. | Ensure the solvent is appropriate for this compound. Acidified aqueous solutions or mixtures with organic solvents like methanol (B129727) or acetonitrile (B52724) are often used.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Based on studies of analogous compounds, the primary factors causing degradation are exposure to high pH (neutral to alkaline conditions), elevated temperatures, and light (UV/Vis).[1][2][4]
Q2: What is the optimal pH range for preparing and storing this compound samples?
A2: To minimize degradation, it is recommended to maintain a pH below 7. Acidic conditions, for instance, pH 2.5, have been shown to be suitable for related compounds.[2][3]
Q3: How should I store my this compound samples during and after preparation?
A3: For short-term storage during preparation, keep samples on ice or at 2-8°C. For longer-term storage, 5°C has been shown to be a favorable temperature for preserving the stability of similar compounds.[4] Always protect samples from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: While specific data on the use of antioxidants with this compound is limited, its chemical structure suggests potential susceptibility to oxidation. If you suspect oxidative degradation, the addition of a suitable antioxidant may be beneficial. However, this should be validated for your specific analytical method.
Q5: Are there any known incompatibilities with other substances?
A5: Yes, the degradation of dihydralazine, a close analog of this compound, has been observed to be accelerated when in a mixture with other drugs like hydrochlorothiazide.[2] It is crucial to be aware of potential interactions if you are analyzing this compound in a complex matrix.
Quantitative Data on Degradation
The following table summarizes the degradation of Dihydralazine, a compound structurally similar to this compound, under various conditions. This data can serve as a valuable reference for understanding the stability of this compound.
| Condition | Duration | Degradation (%) | Reference |
| 1 M HCl | 300 min | 1.61 | [2] |
| Buffer pH 4 | 300 min | 5.50 | [2] |
| Buffer pH 7 | 300 min | 38.54 | [2] |
| Buffer pH 10 | 300 min | 74.98 | [2] |
| 1 M NaOH | Not specified | 100 | [2] |
| High Temperature (70°C) & High Humidity (80% RH) | 2 months | 22.01 | [2] |
Experimental Protocols
Recommended Protocol for this compound Sample Preparation
This protocol is designed to minimize degradation during the preparation of this compound samples for analysis.
-
Reagent Preparation:
-
Prepare all aqueous solutions using high-purity water.
-
If a buffer is required, use a buffer system that maintains a pH between 2.5 and 4 (e.g., phosphate (B84403) buffer).[3]
-
All solvents should be of HPLC grade or higher.
-
-
Sample Handling Environment:
-
Perform all sample preparation steps in a cool environment. Keep samples on ice or in a refrigerated rack whenever possible.
-
Protect samples from light by using amber-colored microcentrifuge tubes and vials. Alternatively, work in a dimly lit area.
-
-
Sample Weighing and Dissolution:
-
Accurately weigh the this compound standard or sample.
-
Dissolve the sample in a pre-chilled, appropriate solvent. A diluent of water with the pH adjusted to 3.2 with orthophosphoric acid has been used for related compounds.[3]
-
-
Dilution:
-
Perform serial dilutions as required using the same pre-chilled, acidified diluent.
-
-
Sample Filtration (if necessary):
-
If samples need to be filtered, use a syringe filter that is compatible with your solvent.
-
-
Storage:
Visualizations
Caption: A workflow for this compound sample preparation emphasizing critical environmental controls.
Caption: Factors leading to the degradation of this compound.
Caption: A decision tree for troubleshooting low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Stability of hydralazine hydrochloride in both flavored and non- flavored extemporaneous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: Budralazine Blood Pressure Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in blood pressure response during experiments with Budralazine.
Troubleshooting Guide
This guide addresses common issues observed during in vivo experiments with this compound and offers potential solutions.
| Problem | Potential Cause | Recommended Action |
| Greater than expected hypotensive response or adverse effects at a given dose. | Metabolic Differences: Similar to its analog hydralazine (B1673433), this compound's metabolism may vary between individuals or animal strains, potentially due to genetic polymorphisms. While not yet definitively studied for this compound, "slow acetylator" phenotypes, as seen with hydralazine, could lead to higher plasma concentrations and an exaggerated response.[1] | - Genotype/Phenotype Screening: If working with a genetically diverse population, consider screening for acetylator status if assays are available. - Dose De-escalation: In cases of excessive response, reduce the dose and titrate upwards carefully. |
| Weaker than expected or no significant hypotensive response. | "Fast Acetylator" Phenotype: Conversely, a "fast acetylator" phenotype could lead to rapid metabolism and lower plasma concentrations of the active drug, diminishing the hypotensive effect.[1] Drug Administration Issues: Incorrect dose calculation, improper administration technique (e.g., subcutaneous instead of intravenous), or degradation of the compound can lead to reduced efficacy. | - Dose Escalation: Cautiously increase the dose and monitor the response. - Verify Protocols: Double-check all calculations, administration routes, and the stability of your this compound solution. |
| High variability in blood pressure readings within the same treatment group. | Animal Stress: Handling and restraint can cause significant fluctuations in blood pressure. Acclimatization: Insufficient acclimatization of animals to the experimental setup (e.g., tail-cuff plethysmography) can lead to stress-induced hypertension. Environmental Factors: Noise, light cycles, and temperature can all influence cardiovascular parameters. | - Proper Acclimatization: Allow for an adequate period of acclimatization to handling, restraint, and measurement devices. - Controlled Environment: Maintain a consistent and controlled environment (12-hour light/dark cycle, stable temperature and humidity). |
| Development of tolerance to the antihypertensive effect over time. | Reflex Tachycardia and Sympathetic Nervous System Activation: Vasodilators like this compound can trigger a compensatory increase in heart rate and sympathetic outflow, which can counteract the blood pressure-lowering effect.[2] Renin-Angiotensin System Activation: A drop in blood pressure can stimulate the release of renin, leading to the production of angiotensin II, a potent vasoconstrictor.[3] | - Combination Therapy: In experimental models, co-administration with a beta-blocker can mitigate reflex tachycardia. - Monitor Heart Rate: Closely monitor heart rate in conjunction with blood pressure to assess for compensatory mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct-acting vasodilator.[4] It relaxes the smooth muscle of arterioles, which are the small arteries that regulate blood pressure.[4] This vasodilation is thought to be caused by the inhibition of calcium ion fluxes within the vascular smooth muscle cells.[4]
Q2: How does the hypotensive effect of this compound compare to Hydralazine?
A2: In preclinical studies, this compound has been shown to have a longer duration of action than hydralazine.[5] However, it is approximately three times less potent than hydralazine in producing a reflex tachycardic response at equihypotensive doses.[6]
Q3: What are some key pharmacokinetic parameters of this compound from preclinical studies?
A3: In studies with spontaneously hypertensive rats, orally administered [14C]this compound resulted in peak plasma levels of 3.6 µg equivalents per ml in both normotensive and hypertensive rats.[7] The parent drug was detectable in plasma for up to 4 hours, and a major metabolite, 1-hydrazinophthalazine, was present for up to 16 hours.[7] The drug and its metabolites are primarily excreted in the urine and feces.[7]
Q4: What factors in my experimental setup could be contributing to response variability?
A4: Several factors can contribute to variability, including the species and strain of the animal model, the animals' diet and hydration status, environmental stressors, and the method of blood pressure measurement.[8] Consistent and standardized experimental protocols are crucial for minimizing variability.
Q5: Are there known genetic factors that influence the response to this compound?
A5: While not specifically studied for this compound, its structural analog, hydralazine, is metabolized by the N-acetyltransferase 2 (NAT2) enzyme.[1] Genetic polymorphisms in the NAT2 gene lead to "slow" and "fast" acetylator phenotypes, which significantly impact hydralazine's plasma concentration and, consequently, its antihypertensive effect and side-effect profile.[1] It is plausible that similar genetic factors could influence the response to this compound, and this represents an important area for investigation when troubleshooting variability.
Key Experiments & Protocols
In Vivo Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of this compound on blood pressure.
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Blood Pressure Measurement: Utilize a non-invasive tail-cuff method to measure systolic blood pressure and heart rate. Train the animals to the restraint and measurement procedure for several days before the experiment to minimize stress-induced fluctuations.
-
Dosing: Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg). A vehicle control group should also be included.
-
Data Collection: Measure blood pressure and heart rate at baseline (pre-dose) and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to establish a time-course of the drug's effect.
-
Analysis: Compare the change in blood pressure from baseline between the different dose groups and the vehicle control.
Investigation of Vasodilator Mechanism in Isolated Rabbit Aorta
Objective: To determine the direct effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rabbit and cut it into rings.
-
Experimental Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent such as potassium chloride (KCl) or noradrenaline (NA).
-
Drug Application: Once a stable contraction is achieved, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Data Recording: Record the relaxation of the aortic rings in response to this compound.
-
Analysis: Calculate the concentration of this compound that produces 50% of the maximal relaxation (EC50) to determine its potency as a vasodilator.[4]
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Experimental Workflow for In Vivo Antihypertensive Studies
Troubleshooting Logic for Variable Blood Pressure Response
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Animal Models for Budralazine Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for the study of Budralazine's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antihypertensive drug, chemically identified as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine.[1][2] It is an analog of hydralazine (B1673433).[1][3] Its primary mechanism of action is as a direct-acting smooth muscle relaxant, which acts as a vasodilator, particularly in resistance arterioles.[2][4][5] This vasodilation is thought to result from an inhibitory effect on the movement of calcium within vascular smooth muscle cells, which is necessary for muscle contraction.[2][6] By relaxing vascular smooth muscle, this compound decreases peripheral resistance, which in turn lowers blood pressure.[2][5]
Q2: Which animal models are most commonly used to study antihypertensive drugs like this compound?
A2: The choice of animal model is critical and depends on the specific research question. Commonly used models for hypertension research include:
-
Spontaneously Hypertensive Rats (SHR): This is the most widely used model for studying primary (essential) hypertension and has been used to evaluate this compound.[3][7][8] SHRs respond to almost all classes of drugs approved for human hypertension.[9]
-
Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension on a high-salt diet, making them ideal for studying salt-sensitive hypertension.[7]
-
Deoxycorticosterone Acetate (DOCA)-Salt Rats: This model mimics hypertension characterized by high mineralocorticoid levels and salt retention.[9]
-
Renal Artery Stenosis Models (e.g., 2-Kidney, 1-Clip): These models are used to study renovascular hypertension, which is a form of secondary hypertension.[9][10]
-
Larger Animal Models (e.g., Dogs): Dogs have been used to study the hemodynamic effects of this compound, particularly in models of renal hypertension and induced heart failure.[1][11]
Q3: Are there significant species differences in the pharmacokinetics of this compound or its parent compound, hydralazine?
A3: Yes, pharmacokinetic parameters can vary between species. For instance, comparative studies with dihydralazine (B103709) (a related compound) showed that relative clearance values decreased in the order of rabbit, rat, and dog.[12] In dogs, hydralazine's bioavailability increases with dose, indicating saturation of first-pass metabolism, similar to humans.[13] However, the bioavailability of hydralazine in dogs was significantly decreased when administered with food.[13] Researchers must consider these species-specific metabolic differences when designing experiments and interpreting data.
Q4: What are the key challenges when translating findings from animal models of hypertension to human clinical conditions?
A4: Translating preclinical findings can be challenging due to several factors:
-
Disease Progression: Human hypertension develops over many years, a chronicity that is difficult to replicate in short-lived animal models like rats.[14]
-
Blood Pressure Levels: The systolic blood pressure levels considered "hypertensive" in many animal models (e.g., >160 mmHg in rats) would be classified as a hypertensive crisis in humans.[14]
-
End-Organ Damage: Unlike in humans, many rat and mice models of hypertension do not develop classic atherosclerotic lesions or the full spectrum of end-organ damage seen in clinical hypertension.[8][14]
-
Genetic Homogeneity: Inbred animal strains are genetically homozygous, which is very different from the genetic diversity of the human population.[9]
-
Sex Differences: The mechanisms responsible for hypertension and the response to drugs can differ significantly between sexes, a factor that needs careful consideration in preclinical studies.[9][14][15]
Troubleshooting Guides
Problem 1: High variability in blood pressure response to this compound within an experimental group.
-
Question: My study animals are showing inconsistent hypotensive responses to the same dose of this compound. What could be the cause?
-
Answer: High variability can stem from several sources. First, ensure consistent drug administration and accurate dosing for each animal's body weight. Second, consider the impact of sex differences, as blood pressure regulation and drug response can vary between males and females.[15] Third, the genetic background of the animal strain can influence outcomes; even substrains can have different phenotypes.[9] Finally, environmental stressors, circadian rhythms, and the method of blood pressure measurement (e.g., tail-cuff vs. telemetry) can all introduce variability. Implementing a rigorous acclimatization period and using continuous monitoring methods like telemetry can help reduce these inconsistencies.
Problem 2: Significant reflex tachycardia is observed following this compound administration, complicating the interpretation of efficacy data.
-
Question: this compound is lowering blood pressure, but it's also causing a sharp increase in heart rate. How can I address this?
-
Answer: This is an expected physiological response. Potent arterial vasodilators like this compound and hydralazine trigger the baroreceptor reflex, a compensatory mechanism where the sympathetic nervous system increases heart rate and cardiac output to counteract the drop in blood pressure.[4][16] In clinical practice, this side effect is often managed by co-administering a beta-blocker.[4] For research purposes, you may consider a similar approach by using a beta-blocker as part of the experimental protocol to isolate the direct vascular effects of this compound. However, this must be carefully justified and controlled for in your study design.
Problem 3: The chosen animal model does not develop the specific type of end-organ damage (e.g., nephropathy, cardiac hypertrophy) relevant to the research question.
-
Question: I am studying this compound's potential to protect against kidney damage, but my hypertensive model shows minimal renal injury. What should I do?
-
Answer: Not all models of hypertension exhibit the same pattern of end-organ damage.[8] The Spontaneously Hypertensive Rat (SHR), for example, is a good model for primary hypertension but may not be the best for studying severe kidney failure.[8] For studies focused on renal protection, consider models like the Dahl salt-sensitive rat on a high-salt diet or the DOCA-salt model, which are known to develop more pronounced kidney damage.[9] It is crucial to select a model where the pathophysiology of end-organ damage aligns with your research objectives.[8]
Quantitative Data Summary
Table 1: Efficacy of this compound in Animal Models
| Animal Model | Drug & Dose | Route | Key Findings | Reference |
|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | This compound (40 mg/kg) | Oral | Reduced arterial blood pressure to ~120 mmHg; Significantly increased regional cerebral blood flow by ~60%. | [3] |
| Spontaneously Hypertensive Rats (SHR) | This compound (3-10 mg/kg) | IV | Caused a dose-dependent increase (50-250%) in regional cerebral blood flow without affecting arterial blood pressure. | [3] |
| Renal Hypertensive Dogs | This compound (1 & 2.5 mg/kg) | Oral | Produced a gradual and significant fall in blood pressure, lasting 6-10 hours. | [1] |
| Normotensive Dogs | this compound (1 mg/kg) | Oral | Significantly increased renal blood flow; blood pressure remained almost unchanged. |[1] |
Table 2: Pharmacokinetic Parameters of Hydralazine (this compound Analog) in Dogs
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Bioavailability (F) | 0.36 to 0.77 | Increased with oral doses from 0.25 to 4.0 mg/kg. | [13] |
| Effect of Food | ~63% decrease in bioavailability | When a 2.5 mg/kg oral dose was given with a meal. | [13] |
| Total Body Clearance | ~70 ml/min/kg | - | [13] |
| Volume of Distribution (Vd) | ~9 L/kg | - | [13] |
| Time to Peak Effect | 3 to 5 hours | Oral administration in dogs with induced heart failure. | [11] |
| Duration of Effect | 11 to 13 hours | Oral administration in dogs with induced heart failure. |[11] |
Experimental Protocols
Protocol 1: Measurement of Cerebral Blood Flow (CBF) in SHR This protocol is a summarized methodology based on the description in Nakai et al., 1985.[3]
-
Animal Model: Use adult male or female Spontaneously Hypertensive Rats (SHR).
-
Anesthesia: Anesthetize the rats (e.g., with urethane (B1682113) and α-chloralose) and maintain body temperature.
-
Surgical Preparation: Perform a tracheotomy to ensure a clear airway. Catheterize a femoral artery to monitor blood pressure and a femoral vein for drug administration.
-
CBF Measurement (Hydrogen Clearance Method):
-
Immobilize the rat's head in a stereotaxic frame.
-
Drill small burr holes over the brain regions of interest (e.g., parietal cortex, caudate nucleus).
-
Carefully insert platinum electrodes into the brain tissue.
-
Administer hydrogen gas via inhalation for a short period until the brain tissue is saturated.
-
Record the desaturation curve (clearance of hydrogen) after stopping the inhalation.
-
Calculate blood flow from the clearance curve using appropriate physiological equations.
-
-
Drug Administration: Administer this compound orally (e.g., 40 mg/kg) or intravenously (e.g., 3-10 mg/kg).
-
Data Collection: Measure blood pressure and CBF at baseline and at specified time points after drug administration.
Protocol 2: Assessment of Vasodilator Action in Isolated Rabbit Aorta This protocol is a summarized methodology based on the description in Akashi et al., 1981.[2]
-
Tissue Preparation:
-
Humanely euthanize a rabbit and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into helical strips or rings (e.g., 2-3 mm in width).
-
-
Organ Bath Setup:
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1.5-2.0 g) for 60-90 minutes.
-
-
Induction of Contraction:
-
Induce a sustained contraction in the aortic rings using a contractile agent such as high potassium chloride (KCl) solution or noradrenaline (NA).
-
-
Testing this compound's Effect:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) to quantify its potency.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics of dihydralazine following intravenous administration in laboratory animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. professional.heart.org [professional.heart.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing storage conditions to maintain Budralazine potency
Disclaimer: The following information is based on data available for the closely related compounds Hydralazine (B1673433) and Dihydralazine, as specific stability and degradation data for Budralazine are not extensively available in the public domain. This guide is intended to provide general recommendations and troubleshooting advice. Researchers are strongly encouraged to perform specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For optimal stability, it is recommended to store this compound powder in a tightly sealed container, protected from light, at a controlled room temperature, ideally below 25°C (77°F).[1] Some formulations of related compounds allow for storage at room temperature between 15-30°C (59-86°F).[1][2] Always refer to the manufacturer's specific recommendations if available.
Q2: How sensitive is this compound to light?
This compound's chemical relatives, Hydralazine and Dihydralazine, are known to be sensitive to light.[1][3] Therefore, it is crucial to protect this compound from light by storing it in amber vials or other light-blocking containers.[1]
Q3: What is the recommended storage condition for this compound in solution?
Aqueous solutions of related compounds like Hydralazine show maximum stability at a pH of approximately 3.5.[4] The stability of this compound in solution can be influenced by the type of vehicle used. For instance, some oral solutions of Hydralazine have shown good stability for up to 63 days under refrigerated conditions.[5] It is advisable to prepare solutions fresh and store them under refrigeration, protected from light, unless stability in a specific buffer and storage condition has been validated.
Q4: Are there any known incompatibilities I should be aware of when preparing this compound formulations?
Preformulation studies on related compounds have shown potential interactions with certain excipients. For example, Hydralazine has been found to be incompatible with Carbopol® polymers. It is essential to conduct compatibility studies with any new excipients before developing a formulation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency in Stored Powder | Improper storage conditions (exposure to heat, light, or moisture). | - Verify storage temperature is consistently below 25°C. - Ensure the container is tightly sealed and opaque to protect from light and moisture. - If possible, store in a desiccator. |
| Degradation of this compound in Solution | - pH of the solution is not optimal. - Exposure to light. - Incompatible buffer components. | - Adjust the pH of the solution to be acidic, ideally around 3.5, if compatible with the experimental design.[4] - Store solutions in light-protecting containers (e.g., amber vials). - Avoid phosphate (B84403) buffers if possible, as they have been shown to catalyze the degradation of related compounds.[4] |
| Unexpected Peaks in Chromatographic Analysis | Degradation of the compound. | - Review storage and handling procedures. - Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method. |
| Physical Changes in the Powder (e.g., color change) | Exposure to light or reaction with atmospheric components. | - Discard the material if significant physical changes are observed. - Review handling procedures to minimize exposure to the atmosphere and light. |
Data on Storage Conditions for Related Compounds
Note: The following data is for Hydralazine and Dihydralazine and should be used as a general guide for this compound.
Table 1: Recommended Storage Conditions for Hydralazine Formulations
| Formulation | Temperature | Light Protection | Additional Notes |
| Powder for Injection | Below 25°C | Protect from light | Stable at room temperature, does not require cold chain storage.[1] |
| Tablets | Room temperature (15-30°C) | Protect from light | Preserve in tight containers.[1] |
| Compounded Oral Solution | Refrigerated (2-8°C) | Recommended | Stability can be vehicle-dependent.[5] |
Table 2: Factors Affecting Stability of Dihydralazine
| Condition | Sensitivity | Outcome |
| High Temperature and Humidity | Sensitive | Significant degradation observed at 70°C/80% RH.[3] |
| UV/Vis Light | Sensitive | Photodegradation occurs with increased exposure.[3] |
| pH ≥ 7 | Sensitive | Degradation increases in neutral to alkaline conditions.[3] |
| Acidic Conditions (e.g., 1 M HCl) | Resistant | Minimal degradation observed.[3] |
| Strongly Alkaline Conditions (e.g., 1 M NaOH) | Highly Sensitive | Rapid and complete degradation.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound. This protocol is based on general guidelines for forced degradation studies.[6][7]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux at 60°C for 30 minutes.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux at 60°C for 30 minutes.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat at a temperature below its melting point (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Potency Assay
Objective: To quantify the potency of this compound and separate it from potential degradation products. This is a general protocol based on methods for related compounds.[8][9]
Methodology:
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol, acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (for Hydralazine, 230 nm is often used).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 10-20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
Caption: Logical steps for troubleshooting this compound degradation.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Hydralazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. ijrpp.com [ijrpp.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijnrd.org [ijnrd.org]
Technical Support Center: Accounting for Inter-species Metabolic Differences of Budralazine in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the metabolic differences of Budralazine between species in their research. Given the limited direct comparative metabolic data for this compound across various species, this guide leverages information on its close structural analog, hydralazine (B1673433), to illustrate key principles and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of this compound?
A1: In rats, this compound is known to be metabolized to 1-hydrazinophthalazine.[1] Like its analog hydralazine, this compound likely undergoes N-acetylation and oxidation. The phthalazine (B143731) ring is considered metabolically stable.[2]
Q2: Why is it critical to consider inter-species differences in this compound metabolism?
A2: Different species can metabolize drugs at different rates and through different pathways due to variations in drug-metabolizing enzymes such as Cytochrome P450 (CYP) and N-acetyltransferases (NATs).[3] These differences can significantly impact the drug's pharmacokinetics (PK), pharmacodynamics (PD), and toxicology profile, making direct extrapolation of data from one species to another, including to humans, unreliable. For instance, the metabolism of hydralazine shows considerable quantitative differences between rats and humans.[2]
Q3: Which animal models are most appropriate for studying this compound metabolism?
A3: The choice of animal model should be based on similarities in metabolic pathways to humans. While rats are commonly used, they have shown quantitative metabolic differences for the related compound hydralazine compared to humans.[2] Dogs have been evaluated as a model for hydralazine pharmacokinetics and have shown some similarities to humans regarding first-pass metabolism.[4] Non-human primates are generally more metabolically similar to humans, particularly for CYP-mediated metabolism.[5] A multi-species approach is often recommended to understand the full metabolic profile.[6]
Q4: How can I investigate the metabolic stability of this compound in different species?
A4: In vitro studies using liver microsomes or S9 fractions from different species (e.g., human, rat, dog, monkey) are a common and effective method.[7][8] These experiments help determine the intrinsic clearance of the drug and identify the primary metabolites formed in the liver of each species.
Q5: What are the key enzymes involved in the metabolism of hydrazine-containing drugs like this compound?
A5: The metabolism of hydrazine (B178648) derivatives is often catalyzed by cytochrome P450 enzymes and N-acetyltransferases.[3] Species differences in the expression and activity of these enzymes are a major source of variability in drug metabolism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in in vivo pharmacokinetic data within the same species. | Genetic polymorphism in drug-metabolizing enzymes (e.g., "fast" vs. "slow" acetylators). | - Phenotype or genotype the animals for relevant enzymes if possible.- Increase the number of animals per group to improve statistical power. |
| Discrepancy between in vitro metabolic rates and in vivo clearance. | - Contribution of extrahepatic metabolism (e.g., gut wall, kidney).- Involvement of drug transporters affecting distribution to metabolizing organs. | - Use S9 fractions from other tissues (e.g., intestine, kidney) in your in vitro assays.- Investigate potential interactions with drug transporters using appropriate in vitro models. |
| Difficulty in detecting and identifying metabolites. | - Low concentration of metabolites.- Unstable metabolites.- Inadequate analytical method. | - Use more sensitive analytical techniques like high-resolution mass spectrometry (LC-MS/MS).- Employ trapping agents in in vitro incubations to capture reactive metabolites.- Optimize extraction and chromatography methods. A review of analytical methodologies for hydralazine can provide a good starting point.[9][10] |
| Unexpected toxicity observed in one species but not another. | - Formation of a species-specific toxic metabolite.- Differences in detoxification pathways. | - Conduct metabolite profiling in both species to identify any unique metabolites in the sensitive species.- Investigate potential bioactivation pathways using in vitro methods with reactive metabolite trapping. |
| Poor correlation of preclinical data to human clinical outcomes. | Inappropriate animal model selection where the metabolic pathways do not reflect those in humans. | - Conduct in vitro metabolism studies with human liver microsomes early in development to understand human-relevant pathways.- Select preclinical species that most closely mimic the human metabolic profile. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of this compound Using Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes from different species.
Materials:
-
This compound
-
Liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Include control incubations: one without NADPH to assess non-enzymatic degradation and one with a known stable compound as a positive control for microsomal activity.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve will give the rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Metabolite Identification of this compound in Different Species
Objective: To identify the major metabolites of this compound produced by liver microsomes from different species.
Materials:
-
Same as Protocol 1
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Follow steps 1-6 from Protocol 1, but use a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to fragment the parent drug and potential metabolites.
-
Compare the chromatograms of the samples with and without NADPH to identify NADPH-dependent metabolites.
-
Use metabolite identification software to search for expected biotransformations (e.g., oxidation, N-acetylation, glucuronidation) and compare the fragmentation patterns of the metabolites with that of the parent drug to propose structures.
Data Presentation
Table 1: Comparative In Vitro Metabolic Stability of this compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | [Insert experimental data] | [Insert experimental data] |
| Rat | [Insert experimental data] | [Insert experimental data] |
| Dog | [Insert experimental data] | [Insert experimental data] |
| Monkey | [Insert experimental data] | [Insert experimental data] |
Table 2: Major Metabolites of this compound Identified in Liver Microsomes
| Metabolite | Proposed Structure | Human | Rat | Dog | Monkey |
| M1 | 1-hydrazinophthalazine | [+/-] | [+/-] | [+/-] | [+/-] |
| M2 | N-acetyl-Budralazine | [+/-] | [+/-] | [+/-] | [+/-] |
| M3 | Hydroxylated this compound | [+/-] | [+/-] | [+/-] | [+/-] |
| Note: This table is a template. The actual metabolites and their presence (+/-) need to be determined experimentally. |
Visualizations
Caption: Workflow for investigating inter-species metabolic differences of this compound.
References
- 1. Metabolism of this compound, a new antihypertensive agent, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
Mitigating the central sympathoinhibitory action of Budralazine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine. The focus is on mitigating its central sympathoinhibitory action to isolate and study its peripheral effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct-acting vasodilator.[1] It primarily relaxes the smooth muscles of arterioles, the small arteries that lead into capillaries, which reduces peripheral resistance and lowers blood pressure.[2] Its vasodilatory effect is believed to be mediated through the inhibition of intracellular calcium release within vascular smooth muscle cells.[2][3]
Q2: How does this compound's effect on the central nervous system differ from its peripheral action?
This compound exhibits a dose-dependent effect on the central nervous system. At lower doses (e.g., 0.5-1.0 mg/kg in rats), it produces a central sympathoinhibitory action, leading to a decrease in heart rate (bradycardia) and reduced sympathetic nerve activity.[1] At higher doses (e.g., 5.0 mg/kg in rats), the pronounced vasodilation triggers a baroreceptor reflex, resulting in an increase in heart rate (tachycardia) and sympathetic nerve activity.[1]
Q3: What are the common challenges encountered when studying the peripheral effects of this compound in vivo?
The primary challenge is the confounding influence of its central sympathoinhibitory effects at lower doses. This can mask or alter the true peripheral vascular responses to the drug. For instance, the expected reflex tachycardia in response to vasodilation may be blunted or absent.
Troubleshooting Guide
Issue: Unexpected bradycardia or a lack of reflex tachycardia is observed at lower doses of this compound, complicating the assessment of its peripheral vasodilator effects.
Cause: This is likely due to the central sympathoinhibitory action of this compound, which is more prominent at lower dose ranges.[1]
Solutions:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the threshold at which the central sympathoinhibitory effects are minimized and the peripheral vasodilatory actions are still prominent. The provided data on rats can serve as a starting point for dose selection in other animal models.[1]
-
Pharmacological Blockade: To isolate the peripheral effects, consider the co-administration of agents that can counteract the central effects. While this compound's central action is inhibitory, a strategy could involve pre-treatment with a very low dose of a sympathomimetic agent to normalize the sympathetic tone before this compound administration. However, this approach requires careful titration to avoid masking the vasodilatory effects.
-
Direct Tissue/Organ Perfusion: For more controlled experiments, consider an ex vivo setup such as isolated perfused organs or tissue baths. This completely eliminates the influence of the central nervous system, allowing for the direct measurement of this compound's effects on vascular tone.
-
Surgical Denervation: In animal models, surgical denervation of the specific vascular bed under investigation can be performed. This will interrupt the neural pathways responsible for the central sympathoinhibitory effects on that particular tissue.
Data Summary
Table 1: Dose-Dependent Effects of Intravenous this compound in Anesthetized Rats [1]
| Dose (mg/kg) | Mean Arterial Pressure | Heart Rate | Cardiac Sympathetic Nerve Activity | Plasma Norepinephrine & Epinephrine |
| 0.5 | Dose-dependent reduction | Bradycardia | Decreased | Not significantly affected |
| 1.0 | Dose-dependent reduction | Bradycardia | Decreased | Not significantly affected |
| 5.0 | Marked reduction | Tachycardia | Increased | Increased |
Experimental Protocols
Protocol: Isolating Peripheral Vasodilator Effects of this compound using an Isolated Aortic Ring Preparation
This protocol allows for the direct assessment of this compound's effect on vascular smooth muscle, independent of central nervous system influences.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective tissue and fat.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Experimentation:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of this compound as a vasodilator.
-
Visualizations
Caption: Proposed signaling pathway for the peripheral vasodilatory action of this compound.
Caption: Logical workflow for mitigating this compound's central effects in experiments.
References
- 1. Central sympathoinhibitory action of a direct-acting vasodilator, this compound, in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. In vitro differences between human arteries and veins in their responses to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Budralazine and Hydralazine on Vascular Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Budralazine and Hydralazine (B1673433), two direct-acting vasodilators, with a focus on their effects on vascular resistance. The information presented is collated from various experimental studies to offer an objective overview for research and drug development purposes.
Executive Summary
Both this compound and its analog Hydralazine are potent vasodilators that primarily act on arterial smooth muscle to decrease vascular resistance. Their mechanism of action is centered on the interference with intracellular calcium mobilization, a key step in smooth muscle contraction. While both drugs share a common mechanistic pathway, studies indicate notable differences in their pharmacokinetic and pharmacodynamic profiles. Notably, this compound exhibits a longer duration of action and a reduced propensity for inducing reflex tachycardia compared to Hydralazine at equihypotensive doses.
Comparative Efficacy on Vascular Tone
| Parameter | This compound | Hydralazine | Animal Model/Study Type | Citation |
| Hypotensive Potency | 1 mg/kg (p.o.) | 2.5 mg/kg (p.o.) for comparable effect | Renal Hypertensive Dogs | [1] |
| Effect on Vascular Resistance | Dose-dependent decrease in total and regional vascular resistance | Dose-dependent decrease in total and regional vascular resistance | Anesthetized Dogs | [2] |
| Tachycardia at Equihypotensive Doses | Approximately 3 times less potent in producing tachycardia | Higher propensity for reflex tachycardia | Renal Hypertensive Dogs | [1] |
| Duration of Action | Longer-lasting hypotensive effect (persisted for 6-10 hours) | Shorter duration of action | Renal Hypertensive Dogs | [1] |
| Vasodilation Mechanism | Direct effect on vascular smooth muscle, likely via inhibition of Ca2+ fluxes | Direct effect on vascular smooth muscle, primarily by inhibiting IP3-induced Ca2+ release from the sarcoplasmic reticulum | Isolated Rabbit Aorta | [2][3][4] |
Mechanism of Action: A Shared Pathway
The primary mechanism through which both this compound and Hydralazine exert their vasodilatory effects is by directly relaxing arterial smooth muscle. This is achieved by interfering with the mobilization of intracellular calcium ions (Ca2+), which are essential for the contractile process of smooth muscle cells.[2][3] The proposed signaling pathway involves the inhibition of inositol (B14025) trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum.[3][4] By reducing the availability of intracellular Ca2+, these drugs inhibit the activation of myosin light chain kinase, leading to smooth muscle relaxation and a subsequent decrease in vascular resistance.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis of this compound and Hydralazine.
In Vivo Measurement of Vascular Resistance in Anesthetized Dogs
This protocol outlines the general procedure for assessing the in vivo effects of vasodilators on systemic and regional vascular resistance.
1. Animal Preparation:
-
Adult mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
The animals are intubated and ventilated to maintain normal blood gases.
-
Catheters are inserted into the femoral artery for continuous blood pressure monitoring and into the femoral vein for drug administration.
-
For regional blood flow measurements, electromagnetic or ultrasonic flow probes are placed around the desired arteries (e.g., femoral, renal).
2. Hemodynamic Monitoring:
-
Mean arterial pressure (MAP), heart rate (HR), and regional blood flow are continuously recorded.
-
Cardiac output (CO) can be measured using techniques like thermodilution.
-
Total peripheral resistance (TPR) is calculated as MAP divided by CO.
-
Regional vascular resistance is calculated as MAP divided by the regional blood flow.
3. Drug Administration and Data Collection:
-
A baseline stabilization period is allowed after surgical preparation.
-
This compound or Hydralazine is administered intravenously or orally at various doses.
-
Hemodynamic parameters are recorded continuously before, during, and after drug administration for a specified period to capture the onset, peak, and duration of the effects.
In Vitro Isolated Aortic Ring Assay
This ex vivo method allows for the direct assessment of a drug's effect on vascular smooth muscle tone, independent of systemic physiological responses.
1. Tissue Preparation:
-
A rabbit is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and fatty tissue.
-
The aorta is cut into rings of approximately 2-3 mm in width. The endothelium may be left intact or denuded for specific experimental aims.
2. Mounting and Equilibration:
-
Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate under a resting tension (e.g., 2g) for at least 60-90 minutes, with the buffer being changed every 15-20 minutes.
3. Contraction and Relaxation Studies:
-
The viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
After washout and return to baseline, a submaximal contraction is induced using a vasoconstrictor agent like norepinephrine (B1679862) (noradrenaline) or phenylephrine.
-
Once the contraction reaches a stable plateau, cumulative concentrations of this compound or Hydralazine are added to the organ bath to generate a dose-response curve for relaxation.
-
The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.
Conclusion
This compound and Hydralazine are effective direct-acting vasodilators that reduce vascular resistance by interfering with calcium signaling in arterial smooth muscle. The available evidence suggests that this compound may offer a more favorable clinical profile due to its longer duration of action and reduced impact on heart rate. Further head-to-head clinical and preclinical studies providing detailed quantitative comparisons, such as IC50 values for vasorelaxation, would be invaluable for a more definitive comparative assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the study and development of novel vasodilator agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antihypertensive Efficacy of Budralazine Against Established Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of Budralazine against established classes of antihypertensive drugs. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into the mechanistic actions and therapeutic potential of this compound.
Executive Summary
This compound, a phthalazine (B143731) derivative similar to Hydralazine, demonstrates effective antihypertensive action through a dual mechanism: direct vasodilation of arterial smooth muscle and a central sympathoinhibitory effect. This dual action potentially offers a more favorable side-effect profile, particularly concerning reflex tachycardia, compared to traditional direct vasodilators. This guide will delve into the comparative efficacy, mechanisms of action, and experimental validation of this compound against key established antihypertensive agents, including direct vasodilators, ACE inhibitors, calcium channel blockers, and diuretics.
Comparative Antihypertensive Efficacy
The following tables summarize the quantitative data on the antihypertensive effects of this compound and comparator drugs from various studies.
Table 1: Comparative Efficacy of this compound and Hydralazine in Animal Models
| Drug | Dose | Animal Model | Blood Pressure Reduction (mmHg) | Heart Rate Change | Duration of Action | Reference |
| This compound | 1 mg/kg p.o. | Renal Hypertensive Dogs | Comparable to 2.5 mg/kg Hydralazine | Approx. 3 times less tachycardic than Hydralazine | 6-10 hours | |
| Hydralazine | 2.5 mg/kg p.o. | Renal Hypertensive Dogs | Significant reduction | Significant increase | Shorter than this compound | |
| This compound | 0.5-1.0 mg/kg i.v. | Anesthetized Rats | Dose-dependent reduction | Bradycardia | - | [1][2] |
| Hydralazine | - | - | - | Tachycardia | - | [3] |
Table 2: Comparative Efficacy of Hydralazine with Other Established Antihypertensives in Human Studies
| Drug | Dose | Comparator | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Key Findings | Reference |
| Hydralazine | 50-200 mg/day | Nifedipine (10-40 mg/day) | 11 | 11 | Equally effective in lowering BP, but Nifedipine was better tolerated. | |
| Hydralazine | 75-200 mg/day | Endralazine (10-30 mg/day) | - | - | Endralazine was at least as effective as Hydralazine with better tolerance. | [4] |
| Hydralazine | - | Captopril, Nifedipine | - | - | All three drugs were effective in reducing BP when added to a diuretic and beta-blocker. | |
| Hydralazine | - | Enalapril | - | - | In heart failure, Enalapril showed lower mortality than Hydralazine-isosorbide dinitrate. | [5] |
Mechanisms of Action and Signaling Pathways
This compound exerts its antihypertensive effects through two primary mechanisms:
-
Direct Vasodilation: Similar to Hydralazine, this compound directly relaxes arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. This action is primarily mediated by the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum within vascular smooth muscle cells.[6]
-
Central Sympathoinhibitory Action: At lower doses, this compound exhibits a central sympathoinhibitory effect, which leads to a decrease in cardiac sympathetic nerve activity.[1][2] This mechanism is responsible for the observed bradycardia or attenuated tachycardia, a distinct advantage over other direct vasodilators like Hydralazine that typically cause a reflex increase in heart rate.[3]
Signaling Pathway for Direct Vasodilation
Caption: Direct vasodilatory action of this compound.
Signaling Pathway for Central Sympathoinhibitory Action
Caption: Central sympathoinhibitory action of this compound.
Experimental Protocols
A representative experimental protocol for evaluating the antihypertensive efficacy of this compound in an animal model is provided below. This protocol is based on standard methodologies used in preclinical cardiovascular research.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent antihypertensive effect of this compound and compare its efficacy and side-effect profile with established antihypertensive agents.
Animals: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle)
-
Group 2: this compound (low dose, e.g., 1 mg/kg, p.o.)
-
Group 3: this compound (medium dose, e.g., 5 mg/kg, p.o.)
-
Group 4: this compound (high dose, e.g., 10 mg/kg, p.o.)
-
Group 5: Hydralazine (e.g., 5 mg/kg, p.o.)
-
Group 6: Captopril (e.g., 30 mg/kg, p.o.)
-
Group 7: Nifedipine (e.g., 10 mg/kg, p.o.)
-
Group 8: Hydrochlorothiazide (e.g., 10 mg/kg, p.o.)
Methodology:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurements: Baseline systolic blood pressure (SBP) and heart rate (HR) are measured using a non-invasive tail-cuff method for three consecutive days to establish a stable baseline.
-
Drug Administration: Drugs are administered orally (p.o.) via gavage.
-
Post-Dose Measurements: SBP and HR are measured at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Data Analysis: The percentage change in SBP and HR from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments.
Experimental Workflow:
Caption: Workflow for in vivo antihypertensive study.
Conclusion
This compound presents a promising profile as an antihypertensive agent, demonstrating efficacy comparable to established drugs like Hydralazine but with a potentially improved safety profile due to its central sympathoinhibitory action that mitigates reflex tachycardia. Its dual mechanism of action warrants further investigation and direct comparative clinical trials against a broader range of first-line antihypertensive therapies to fully elucidate its therapeutic position. The experimental data and methodologies provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine decreases blood pressure and endothelin-1 mRNA expression in tissues but not cardiac weight in SHR-SP/Izm rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine for treatment of high blood pressure | Cochrane [cochrane.org]
- 5. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Budralazine and Hydralazine: A Comparative Review of Their Influence on Plasma Renin Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents on the renin-angiotensin-aldosterone system (RAAS) is critical for targeted therapeutic development. This guide provides a comparative analysis of budralazine and hydralazine (B1673433), with a focus on their impact on plasma renin activity (PRA), supported by available experimental data.
Hydralazine and its pronounced effect on Plasma Renin Activity
Hydralazine functions as a direct-acting smooth muscle relaxant, primarily affecting arterioles, which leads to a decrease in peripheral resistance and a subsequent drop in blood pressure.[1] This vasodilation, however, triggers a compensatory reflex mechanism involving the sympathetic nervous system. The resulting increase in heart rate and cardiac output is accompanied by a significant elevation in plasma renin activity.[2][3] This physiological response is a key consideration in the clinical use of hydralazine, often necessitating co-administration with a beta-blocker to mitigate the reflex tachycardia and the rise in PRA.
One study investigating the physiologic mechanisms of bupicomide (B1668055) and hydralazine in hypertensive patients found that hydralazine administration led to a notable increase in PRA. In six patients with mild to moderate hypertension, hydralazine reduced the mean arterial pressure from 124.2 ± 3.7 mm Hg to 107.0 ± 2.0 mm Hg. This was associated with an increase in plasma renin activity of 2.20 ng/ml per hour.[4]
Another retrospective study assessing the effects of several antihypertensive drugs on the RAAS also observed a rise in active plasma renin concentration with hydralazine treatment. Although the increase from 19 to 25 mIU/L was of borderline statistical significance (p=0.067) in this particular study, it aligns with the established understanding of hydralazine's physiological effects.[5]
This compound: An Analog with Limited Data on Renin Activity
This compound, an analog of hydralazine, also exerts its antihypertensive effect through vasodilation. However, specific data on its impact on plasma renin activity is scarce. One comparative study in rats noted that this compound was less potent than hydralazine in producing tachycardia at equihypotensive doses, suggesting a potentially weaker reflex sympathetic stimulation.[6] This observation could imply a less pronounced effect on PRA compared to hydralazine, but this remains speculative without direct measurement in clinical or preclinical studies.
Quantitative Data on Plasma Renin Activity
The following table summarizes the available quantitative data on the effect of hydralazine on plasma renin activity. No equivalent data has been identified for this compound in the reviewed literature.
| Drug | Baseline PRA (mean ± SE) | Post-treatment PRA (mean ± SE) | Change in PRA | Study Population | Reference |
| Hydralazine | Not specified | Not specified | Increase of 2.20 ng/ml per hour | 6 patients with mild to moderate hypertension | [4] |
| Hydralazine | 19 ± 3 mIU/L | 25 ± 4 mIU/L | Increase of 6 mIU/L (borderline significance) | Retrospective analysis of hypertensive patients | [5] |
Experimental Protocols
Measurement of Plasma Renin Activity
The determination of plasma renin activity typically involves an enzymatic assay that measures the rate of angiotensin I generation from angiotensinogen (B3276523) in a plasma sample. The general steps are as follows:
-
Blood Collection: Venous blood is drawn from the patient into a tube containing an anticoagulant (e.g., EDTA).
-
Sample Handling: The blood sample is immediately placed on ice and centrifuged at a low temperature to separate the plasma.
-
Incubation: The plasma is divided into two aliquots. One aliquot is incubated at 37°C to allow the renin to act on angiotensinogen, while the other is kept at a low temperature (e.g., 4°C) to prevent enzymatic activity (this serves as a blank).
-
Angiotensin I Quantification: After a specific incubation period, the reaction is stopped. The amount of angiotensin I generated in both aliquots is then measured, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The plasma renin activity is calculated as the difference in angiotensin I concentration between the incubated and the blank sample, expressed as the amount of angiotensin I generated per unit of plasma per hour (e.g., ng/mL/hr).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for assessing the effect of a drug on plasma renin activity.
Figure 1: The Renin-Angiotensin-Aldosterone System and the influence of Hydralazine.
Figure 2: Experimental workflow for comparing drug effects on Plasma Renin Activity.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. Hydralazine and oxprenolol in the treatment of hypertension and the effect of these drugs on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologic mechanisms of bupicomide- and hydralazine-induced increase in plasma renin activity in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Verapamil, Hydralazine, and Doxazosin on Renin, Aldosterone, and the Ratio Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Budralazine
This guide provides a detailed comparison of various analytical techniques for the quantification of Budralazine, a vasodilator drug used in the treatment of hypertension. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of method performance based on experimental data.
Introduction
This compound, and its closely related analog hydralazine (B1673433), are potent antihypertensive agents. Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. A variety of analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide focuses on the cross-validation and comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of different analytical methods used for the quantification of hydralazine, which is structurally and chemically similar to this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-FID/NSD | UV-Visible Spectrophotometry |
| Linearity Range | 2.0-50.0 µg/L[1] | 10-500 ng/mL | 1-15 µmol/L | 10-50 µg/mL[2][3] |
| Limit of Detection (LOD) | 2.0 µg/L[1] | 1 ng/mL | 0.13 µmol/L | - |
| Limit of Quantification (LOQ) | - | - | - | - |
| Accuracy (% Recovery) | 96.89% - 111.51%[1] | - | - | 98.94% - 99.50%[2][3] |
| Precision (%RSD) | Intra-day: 2.79%-7.00% Inter-day: 2.33%-5.51%[1] | < 2.4% | - | - |
| Detection | UV Detector | Tandem Mass Spectrometer | Flame Ionization or Nitrogen Selective Detector | Spectrophotometer |
| Primary Application | Routine quality control, quantification in pharmaceutical dosage forms | Pharmacokinetic studies, analysis in biological matrices (plasma, brain) | Analysis in biological fluids | Simple quantification in pure and pharmaceutical forms |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are the methodologies for the key techniques discussed.
3.1 High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector is used. The separation is typically achieved on a C18 column.[4]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile.[4][5] The United States Pharmacopoeia describes a method using a mobile phase of 1.44 g of sodium dodecyl sulfate (B86663) and 0.75 g of tetrabutylammonium (B224687) bromide in 770 ml of water and 230 ml of acetonitrile, with the pH adjusted to 3.0.[6][7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Detection: UV detection is commonly performed at a wavelength of 230 nm.[6][7]
-
Sample Preparation: For pharmaceutical dosage forms, the tablet powder is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.
3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) is required for this high-sensitivity method.
-
Chromatographic Separation: Separation is achieved using a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]
-
Mass Spectrometry: The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[8]
-
Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation and filtration is typically employed before injection.
3.3 Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen Selective Detector (NSD) can be used.
-
Column: A packed column, such as Chromosorb W-HP with a stationary phase like 3% OV-223, is often employed.[7]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas at a flow rate of approximately 30 mL/min.[7]
-
Temperature Program: The column oven temperature is typically maintained at around 220°C.[7]
-
Derivatization: Due to the polarity of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.
3.4 UV-Visible Spectrophotometry
-
Principle: This method is based on the reaction of this compound with a chromogenic agent to form a colored product that can be measured spectrophotometrically.
-
Reagents: Various reagents can be used, such as Bromophenol blue, which forms a yellow-colored ion pair with hydralazine in the presence of a pH 3 citrate (B86180) buffer.[2][3] Another method involves the reaction with 9-methoxyacridine (B162088) to produce a yellow solution.[6][7]
-
Procedure: A standard solution of this compound is reacted with the chosen chromogenic agent under optimized conditions of pH and temperature. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax). For the Bromophenol blue method, the λmax is 416 nm[2][3], while for the 9-methoxyacridine method, it is 455 nm.[6][7]
-
Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions.
Visualizing the Workflow and Method Comparison
To better understand the processes involved in analytical method cross-validation and the relationships between the different quantification methods, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. rroij.com [rroij.com]
- 7. rroij.com [rroij.com]
- 8. An LC-MS assay for the screening of cardiovascular medications in human samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Side Effect Profiles of Budralazine and Hydralazine
A comprehensive review for researchers and drug development professionals.
This guide provides a detailed comparative analysis of the side effect profiles of two vasodilator antihypertensive drugs, Budralazine (often referred to as Endralazine) and Hydralazine (B1673433). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a concise overview of the available experimental data on the safety and tolerability of these compounds.
Executive Summary
Hydralazine, a long-standing treatment for hypertension, is well-known for its association with a range of side effects, most notably a drug-induced lupus-like syndrome. This compound, a structurally related analogue, has been developed as an alternative with a potentially improved safety profile. Clinical data suggests that while both drugs share common vasodilator-related side effects, this compound exhibits a significantly lower incidence of serious immune-mediated adverse reactions, particularly the lupus-like syndrome. This guide summarizes the key differences in their side effect profiles, supported by available clinical data, and outlines the experimental methodologies used to assess these effects.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the reported incidence of key side effects for this compound (Endralazine) and Hydralazine based on available clinical trial data. It is important to note that the extent of clinical data for this compound is less comprehensive than for the more established drug, Hydralazine.
| Side Effect Category | Side Effect | This compound (Endralazine) Incidence | Hydralazine Incidence |
| Immune-Mediated | Drug-Induced Lupus-Like Syndrome | 0% in a 1-year comparative study[1]; 0% clinical cases in a 3-year study (2/19 patients developed transient weak positive ANA)[2] | Up to 10% at 200 mg/day; higher in women (up to 19% after three years at high doses)[[“]] |
| Positive Antinuclear Antibodies (ANA) | Weak positive titer in 10.5% (2/19) of patients in a 3-year study, with one case resolving spontaneously[2] | Frequently observed, often preceding clinical lupus symptoms | |
| Cardiovascular | Palpitations/Tachycardia | Reported, but specific incidence not consistently quantified[4] | ≥10%[5] |
| Angina Pectoris | Reported, but specific incidence not consistently quantified | 1% to 10%[5] | |
| Flushing | Reported, but specific incidence not consistently quantified | 1% to 10%[5] | |
| Hypotension | Reported, particularly with excessive dosing[4] | 1% to 10%[5] | |
| Gastrointestinal | Nausea | Reported[[“]] | Common[[“]] |
| Vomiting | Reported | Common[6] | |
| Diarrhea | Reported | Common[6] | |
| Anorexia | Reported | Common[6] | |
| Neurological | Headache | Reported[4] | Common[6] |
| Dizziness | Reported | Common[6] | |
| Other | Edema | Most frequent side effect in one study, which resolved spontaneously[2] | Reported |
| Fatigue | Reported[4] | Reported |
Experimental Protocols
The assessment of side effects for vasodilators like this compound and Hydralazine involves a combination of preclinical toxicology studies and clinical trials. Below are detailed methodologies for key experiments cited in the evaluation of these drugs.
Preclinical Toxicity Studies
Objective: To determine the potential toxicity of the drug in animal models before human administration.
General Protocol for Acute Toxicity Study:
-
Animal Model: Typically, two mammalian species are used (e.g., rats and rabbits).
-
Dosage: A single, high dose of the drug is administered via the intended clinical route (e.g., oral gavage).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint: The LD50 (lethal dose for 50% of the animals) is determined.
General Protocol for Repeat-Dose Toxicity Study:
-
Animal Model: Similar to acute toxicity studies, rodent and non-rodent species are used.
-
Dosage: The drug is administered daily for a specified duration (e.g., 28 or 90 days) at various dose levels.
-
Monitoring: Regular monitoring of clinical signs, body weight, food consumption, and hematological and biochemical parameters.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically to identify any drug-related changes.
Clinical Trials for Side Effect Evaluation
Objective: To evaluate the safety and tolerability of the drug in humans.
General Protocol for a Randomized Controlled Trial (as exemplified in the this compound vs. Hydralazine study[1]):
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: Patients with a specific indication (e.g., essential hypertension inadequately controlled by other medications).
-
Intervention: Patients are randomly assigned to receive either this compound or Hydralazine, in addition to their existing therapy, for a defined period (e.g., 1 year).
-
Dosage: The dose is titrated based on the patient's blood pressure response.
-
Data Collection:
-
Adverse Events: All adverse events reported by the patients or observed by the investigators are recorded at regular follow-up visits.
-
Laboratory Tests: Blood samples are collected periodically to monitor for hematological and biochemical abnormalities, as well as the presence of autoantibodies (e.g., ANA).
-
Clinical Assessments: Physical examinations are conducted to assess for clinical signs of adverse effects.
-
-
Statistical Analysis: The incidence of side effects between the two treatment groups is compared using appropriate statistical methods to determine any significant differences in their safety profiles.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of this compound and Hydralazine.
Experimental workflow for assessing vasodilator side effects.
Hydralazine's mechanism and associated side effects.
This compound's mechanism and favorable side effect profile.
References
- 1. Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endralazine, a new peripheral vasodilator. Evaluation of safety and efficacy over a 3 year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topics.consensus.app [topics.consensus.app]
- 4. Evaluation of once daily endralazine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydralazine Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Hydralazine | Side Effects, Dosage, Uses & More [healthline.com]
A Head-to-Head Examination of Budralazine and Other Vasodilators in Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilator budralazine against other significant antihypertensive agents—hydralazine (B1673433), nifedipine, prazosin, and alpha-methyldopa—within hypertensive experimental models. The following sections detail their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols utilized in these assessments.
Comparative Efficacy in Hypertensive Models
A pivotal study in spontaneously hypertensive rats (SHR) provides a direct comparison of the effects of these vasodilators on cerebral hemodynamics. The oral doses of each drug were selected to achieve a comparable reduction in arterial blood pressure to near-normotensive levels (approximately 120 mmHg)[1].
| Drug | Dose (mg/kg, oral) | Change in Regional Cerebral Blood Flow (CBF) | Change in Cerebral Vascular Resistance |
| This compound | 40 | ~60% Increase[1] | Significant Decrease[1] |
| Hydralazine | 9 | ~60% Increase[1] | Significant Decrease[1] |
| Nifedipine | 7 | Less potent increase than this compound[1] | Not specified |
| Prazosin | 6 | No significant increase[1] | Not specified |
| Alpha-methyldopa | 1000 | No significant increase[1] | Not specified |
Table 1: Comparative Effects on Cerebral Hemodynamics in Spontaneously Hypertensive Rats.
In a separate study involving anesthetized rats, intravenous administration of this compound (0.5 and 1.0 mg/kg) led to a dose-dependent reduction in mean arterial pressure, accompanied by bradycardia and a decrease in cardiac sympathetic nerve activity[2]. In contrast, a higher dose of 5.0 mg/kg resulted in tachycardia and an increase in sympathetic nerve activity[2]. Another investigation in spontaneously hypertensive and normotensive rats found that at equihypotensive doses, this compound was approximately three times less potent than hydralazine in inducing tachycardia[3].
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of these agents are achieved through distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.
This compound
This compound is a direct-acting vasodilator that exhibits a central sympathoinhibitory action at lower doses, which contributes to its reduced tachycardic effect compared to other direct vasodilators[2]. The vasodilatory effect is also potentially mediated by catecholaminergic control of cerebrovascular tone[1].
Hydralazine
Hydralazine's mechanism is multifaceted. It is known to inhibit the inositol (B14025) triphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells[4][5]. A novel mechanism has also been identified involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α) and subsequent angiogenesis[6].
Nifedipine
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that primarily acts by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. This leads to vascular relaxation and vasodilation[7][8].
Prazosin
Prazosin is a selective alpha-1 adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, it inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation[9][10].
Alpha-methyldopa
Alpha-methyldopa is a centrally acting antihypertensive agent. It is a prodrug that is metabolized in the brain to alpha-methylnorepinephrine, which then acts as an agonist at presynaptic alpha-2 adrenergic receptors. This activation inhibits sympathetic outflow from the central nervous system, leading to reduced peripheral vascular resistance[11][12][13][14].
Experimental Protocols
The following section outlines the general methodologies employed in the preclinical evaluation of these vasodilators.
Animal Models
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension. Male SHRs are typically used at an age when hypertension is well-established (e.g., 3 months old)[15].
-
Normotensive Wistar-Kyoto (WKY) Rats: These rats are often used as normotensive controls for comparison with SHR.
Drug Administration
-
Oral Administration: For chronic studies, drugs are often administered orally. This can be achieved by dissolving the drug in the drinking water or by daily oral gavage[15]. For acute studies, a single dose can be administered via oral gavage[16].
-
Intravenous Administration: For acute and dose-response studies, drugs can be administered intravenously to allow for precise control over dosage and timing[2].
Measurement of Hemodynamic Parameters
-
Direct Blood Pressure Measurement: This is considered the gold standard and involves the chronic indwelling of a catheter in an artery (e.g., tail artery or carotid artery) connected to a pressure transducer. This allows for continuous and accurate measurement of systolic, diastolic, and mean arterial pressure in conscious, unrestrained rats[17][18].
-
Indirect Blood Pressure Measurement (Tail-Cuff Method): This non-invasive method uses a cuff and a sensor placed on the tail to measure systolic blood pressure. While less accurate than direct methods, it is suitable for repeated measurements over a long period[19].
-
Heart Rate: Heart rate is typically derived from the blood pressure waveform obtained through direct arterial cannulation or measured using appropriate sensors in conjunction with the tail-cuff method[15].
Measurement of Cerebral Blood Flow (CBF)
-
Hydrogen Clearance Method: This technique is used to measure regional cerebral blood flow. It involves the inhalation of a gas mixture containing hydrogen. Platinum electrodes implanted in specific brain regions (e.g., parietal cortex, caudate nucleus) measure the rate at which the hydrogen is cleared from the tissue, which is proportional to blood flow[1][20][21][22][23].
Summary and Conclusion
This guide provides a comparative overview of this compound and other key vasodilators based on available preclinical data. This compound demonstrates potent vasodilatory effects, particularly on cerebral circulation, comparable to hydralazine but with a potentially more favorable tachycardia profile due to its central sympathoinhibitory action. The other vasodilators—nifedipine, prazosin, and alpha-methyldopa—exert their antihypertensive effects through distinct mechanisms, leading to different hemodynamic profiles.
The provided experimental protocols offer a framework for the preclinical evaluation of such compounds. Further head-to-head studies measuring a comprehensive range of hemodynamic parameters under standardized conditions are warranted to provide a more complete comparative assessment of these important antihypertensive agents.
References
- 1. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central sympathoinhibitory action of a direct-acting vasodilator, this compound, in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The L-type Ca2+ Channels Blocker Nifedipine Represses Mesodermal Fate Determination in Murine Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New mechanisms of antiplatelet activity of nifedipine, an L-type calcium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 12. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrogen clearance method for determining local cerebral blood flow. I. Spatial resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Hydrogen clearance method for determining local cerebral blood flow. II. Effect of heterogeneity in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
Unraveling Budralazine's Antihypertensive Action: A Comparative Guide to Mechanism Validation with Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proposed mechanisms of action for the antihypertensive drug Budralazine. Due to the limited direct experimental data on this compound using knockout models, this guide leverages data from its close analog, hydralazine (B1673433), to provide insights into its potential signaling pathways and their validation through genetic studies.
This compound, a phthalazine (B143731) derivative, is recognized for its vasodilator properties, contributing to its antihypertensive effects. While its precise mechanism of action is still under investigation, studies suggest a direct effect on vascular smooth muscle, potentially through the inhibition of calcium fluxes.[1] This guide will delve into the plausible mechanisms, drawing comparisons with hydralazine, and present supporting evidence from knockout model studies that help elucidate the critical molecular pathways involved in its therapeutic effect.
Proposed Mechanisms of Action and Validation with Knockout Models
The vasodilatory effect of this compound and its analog hydralazine is likely mediated by one or more of the following pathways. The use of specific gene knockout models has been instrumental in dissecting these complex signaling cascades.
Inhibition of Intracellular Calcium Release
Proposed Mechanism: A primary hypothesis for the action of hydralazine-like compounds is the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[2][3] This reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.
Knockout Model Validation: Studies utilizing smooth muscle-specific knockout of the L-type voltage-gated calcium channel (CaV1.2) have demonstrated the critical role of calcium influx in maintaining vascular tone and blood pressure.[4][5] While not a direct validation of IP3-mediated release inhibition, these models underscore the central role of calcium signaling in vascular smooth muscle contraction. A reduction in Ca2+ release, as proposed for this compound, would phenotypically mimic the effects observed in these knockout mice, leading to vasodilation.
Prostacyclin-Mediated Vasodilation
Proposed Mechanism: Evidence suggests that hydralazine's vasodilatory effects, particularly at clinically relevant concentrations, may be mediated by the release of prostacyclin (PGI2) from the endothelium.[6] Prostacyclin then acts on the prostacyclin receptor (IP receptor) on vascular smooth muscle cells, leading to relaxation.
Knockout Model Validation: Research using prostacyclin receptor knockout (IP-/-) mice has been pivotal in confirming this pathway. IP-/- mice exhibit an attenuated response to vasodilators that act via the prostacyclin pathway.[7][8][9] Furthermore, these mice can develop salt-sensitive hypertension and cardiac fibrosis, highlighting the protective role of the prostacyclin pathway in cardiovascular homeostasis.[7] The diminished efficacy of a prostacyclin-dependent vasodilator in these knockout animals would provide strong evidence for this mechanism.
Modulation of the Nitric Oxide-cGMP Pathway
Proposed Mechanism: Another proposed mechanism involves the modulation of the nitric oxide (NO) signaling pathway. This could occur through increased bioavailability of NO from the endothelium, leading to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP), a potent vasodilator.
Knockout Model Validation: Studies in endothelial nitric oxide synthase knockout (eNOS-/-) mice have provided valuable insights. These mice show impaired endothelium-dependent vasodilation in response to various stimuli.[10][11][12] Interestingly, some studies have shown that in the absence of eNOS, other compensatory vasodilator mechanisms, such as those mediated by neuronal NOS (nNOS) or cyclooxygenase, may be upregulated.[11][13] The response to a drug like this compound in eNOS-/- mice could therefore help determine its dependency on endothelial NO production. An unaltered or even enhanced vasodilator response might suggest a direct action on smooth muscle or the involvement of alternative endothelial pathways.
Comparative Data Summary
| Mechanism of Action | Proposed Effect of this compound/Hydralazine | Key Mediator(s) | Supporting Knockout Model | Expected Outcome in Knockout Model |
| Inhibition of Intracellular Calcium Release | Decreased intracellular Ca2+ in vascular smooth muscle cells | IP3 Receptor, Sarcoplasmic Reticulum | Smooth Muscle CaV1.2 Knockout | Attenuated contractile response to vasoconstrictors, lower blood pressure. |
| Prostacyclin-Mediated Vasodilation | Stimulation of prostacyclin release from endothelium | Prostacyclin (PGI2), IP Receptor | Prostacyclin Receptor (IP) Knockout | Reduced or abolished vasodilator response to the drug. |
| Modulation of the Nitric Oxide-cGMP Pathway | Increased NO bioavailability and cGMP production | eNOS, NO, sGC, cGMP | Endothelial NOS (eNOS) Knockout | Altered vasodilator response, potentially diminished if endothelium-dependent. |
Experimental Protocols
1. Assessment of Vasodilator Response in Isolated Aortic Rings:
-
Objective: To determine the effect of this compound on vascular tone in wild-type versus knockout mice.
-
Methodology:
-
Aortas are isolated from wild-type and relevant knockout (e.g., IP-/-, eNOS-/-) mice.
-
Aortic rings (2-3 mm) are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine, U46619).
-
Cumulative concentration-response curves to this compound are generated.
-
The relaxation response is measured and compared between genotypes.
-
2. In Vivo Blood Pressure Measurement:
-
Objective: To evaluate the antihypertensive efficacy of this compound in conscious, freely moving mice.
-
Methodology:
-
Wild-type and knockout mice are implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
After a baseline recording period, mice are administered this compound (e.g., via oral gavage or intraperitoneal injection).
-
Blood pressure and heart rate are monitored for a specified period post-administration.
-
The magnitude and duration of the blood pressure-lowering effect are compared between genotypes.
-
Visualizing the Pathways and Workflows
Caption: Proposed signaling pathways for this compound's vasodilator effect.
Caption: Workflow for validating this compound's mechanism using knockout models.
Conclusion
The validation of this compound's precise mechanism of action is an ongoing area of research. By employing knockout mouse models, researchers can systematically dissect the potential signaling pathways involved in its antihypertensive effects. The data gathered from studies on its close analog, hydralazine, strongly suggest the involvement of intracellular calcium modulation, the prostacyclin pathway, and potentially the nitric oxide-cGMP cascade. Future studies utilizing specific knockout models for the proposed targets of this compound will be crucial in definitively elucidating its molecular mechanism and will pave the way for the development of more targeted and effective antihypertensive therapies.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A vascular smooth muscle-specific integrin-α8 Cre mouse for lymphatic contraction studies that allows male-female comparisons and avoids visceral myopathy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Prostacyclin protects against elevated blood pressure and cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin receptor-dependent modulation of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Endothelial nitric oxide synthase transgenic models of endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasodilator mechanisms in the coronary circulation of endothelial nitric oxide synthase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Budralazine and Hydralazine in Canines: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of two vasodilator drugs, budralazine and hydralazine (B1673433), with a specific focus on data obtained from canine studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for preclinical drug development and for translating pharmacological findings to clinical applications. While comprehensive, direct comparative pharmacokinetic data for this compound and hydralazine in canines is limited in the available scientific literature, this guide synthesizes the existing information to facilitate a better understanding of their individual and comparative properties.
Executive Summary
Pharmacokinetic Data: Hydralazine in Canines
The following table summarizes the pharmacokinetic parameters of hydralazine in dogs following oral and intravenous administration from a key study.
| Pharmacokinetic Parameter | Oral Administration (0.25 - 4.0 mg/kg) | Intravenous Administration (0.25 - 4.0 mg/kg) |
| Area Under the Curve (AUCoral/dose) | 5552 - 13218 mg-min/ml | Not Applicable |
| Bioavailability (F) | 0.36 - 0.77 | Not Applicable |
| Total-body Clearance | Not Reported | 70 ml/min/kg |
| Steady-state Volume of Distribution | Not Reported | 9 L/kg |
Data sourced from Semple et al., 1990.[1]
Note: The AUC and bioavailability for oral administration of hydralazine increased with the dose, indicating a saturation of the first-pass metabolism.[1]
Comparative Insights: this compound vs. Hydralazine
While a direct pharmacokinetic comparison is challenging due to the lack of data for this compound, a 1981 study in renal hypertensive dogs offered pharmacodynamic comparisons:
-
Hypotensive Potency and Duration: A 1 mg/kg oral dose of this compound produced a hypotensive response comparable to a 2.5 mg/kg oral dose of hydralazine.[2] The blood pressure-lowering effect of this compound reached its maximum 3-4 hours after administration and persisted for 6-10 hours, indicating a much longer duration of action compared to hydralazine.[2]
-
Tachycardia: At doses that produced similar hypotensive effects, this compound was found to be approximately three times less potent than hydralazine in causing tachycardia.[2]
Experimental Protocols
Hydralazine Pharmacokinetic Study in Canines
The following methodology is based on the study conducted by Semple et al. (1990).[1]
Animal Model:
-
Four healthy adult dogs were used in the study.[1]
Drug Administration:
-
Intravenous (IV): Hydralazine was administered at doses of 0.25, 1.0, 2.5, and 4.0 mg/kg.[1]
-
Oral (PO): The same doses of hydralazine were given orally.[1]
-
Food Interaction: An oral dose of 2.5 mg/kg was also administered with a meal to assess the impact of food on bioavailability.[1]
Sample Collection:
-
Blood samples were collected at predetermined intervals after drug administration.[1]
Analytical Method:
-
Blood samples were analyzed for hydralazine concentrations to determine the pharmacokinetic parameters.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a canine pharmacokinetic study.
Caption: Experimental workflow for a canine pharmacokinetic study.
Conclusion
The available data indicates that hydralazine has been characterized pharmacokinetically in the canine model, demonstrating dose-dependent absorption. While quantitative pharmacokinetic data for this compound in dogs is absent from the reviewed literature, pharmacodynamic studies suggest it possesses a longer duration of action and a reduced tachycardic effect compared to hydralazine at equihypotensive doses. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in canines, which would enable a more direct and comprehensive comparison with hydralazine and aid in its potential development for veterinary applications.
References
Replicating Early Budralazine Research: A Comparative Guide for Drug Development Professionals
A deep dive into the foundational research of the vasodilator Budralazine, this guide provides a comparative analysis of its early key findings against contemporaneous antihypertensive agents. By structuring available quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a valuable resource for researchers and scientists in the field of drug development.
Executive Summary
Early research in the 1980s on this compound, a vasodilator antihypertensive agent, primarily positioned it as an alternative to the established drug Hydralazine. Key findings from this era highlighted this compound's comparable hypotensive efficacy to Hydralazine but with a longer duration of action and a significantly lower propensity to induce tachycardia, a common side effect of direct vasodilators. This guide synthesizes the quantitative data from these seminal studies, outlines the experimental protocols used to generate these findings, and provides a visual representation of the underlying pharmacological mechanisms. By revisiting this early research, we can gain valuable insights into the drug's initial profile and its place within the therapeutic landscape of its time.
Comparative Efficacy and Safety Profile
Initial studies of this compound focused on its performance relative to Hydralazine, the leading direct-acting vasodilator at the time. The primary endpoints of these investigations were the reduction in blood pressure and the incidence of reflex tachycardia.
Hypotensive Effects
In preclinical models, this compound demonstrated a potent and sustained hypotensive effect. Research in renal hypertensive dogs indicated that an oral dose of 1 mg/kg of this compound produced a gradual and significant decrease in blood pressure, with the maximum effect observed 3 to 4 hours after administration and lasting for 6 to 10 hours. This effect was found to be comparable to a 2.5 mg/kg oral dose of Hydralazine, suggesting a greater potency by weight for this compound.
| Drug | Dose (p.o.) | Peak Effect | Duration of Action | Reference |
| This compound | 1 mg/kg | 3-4 hours | 6-10 hours | [1] |
| Hydralazine | 2.5 mg/kg | Not specified | Shorter than this compound | [1] |
Tachycardia
A significant differentiator highlighted in early research was this compound's reduced tachycardic effect compared to Hydralazine. At equihypotensive doses, this compound was reported to be approximately three times less potent in producing tachycardia.[1] This was a critical finding, as reflex tachycardia is a primary limiting factor in the clinical use of direct vasodilators.
| Drug | Tachycardia Potency (relative to hypotensive effect) |
| This compound | ~3x less potent than Hydralazine |
| Hydralazine | Baseline |
Context of Hypertension Treatment in the Early 1980s
To fully appreciate the initial positioning of this compound, it is essential to understand the therapeutic landscape for hypertension in the early 1980s. The standard of care typically involved a stepped-care approach, beginning with diuretics (e.g., hydrochlorothiazide) and beta-blockers (e.g., propranolol). Direct-acting vasodilators like Hydralazine were generally considered second or third-line agents, often added to a regimen of a diuretic and a beta-blocker to achieve target blood pressure. The development of a vasodilator with a more favorable side-effect profile, particularly regarding tachycardia, was therefore a significant research goal.
Experimental Protocols
The key findings for this compound were established through a series of preclinical studies primarily utilizing two animal models: the renal hypertensive dog and the pithed rat.
Renal Hypertensive Dog Model
This model was instrumental in evaluating the hypotensive efficacy and duration of action of this compound.
Methodology:
-
Induction of Hypertension: Renal hypertension was induced in dogs using the two-kidney, one-clip Goldblatt model. This surgical procedure involves the constriction of one renal artery, leading to renin-angiotensin system activation and a sustained increase in blood pressure.
-
Drug Administration: this compound and Hydralazine were administered orally to conscious, unrestrained dogs.
-
Blood Pressure Measurement: Arterial blood pressure was continuously monitored via an indwelling arterial catheter.
-
Data Analysis: Changes in mean arterial pressure from baseline were calculated and compared between the two drug treatment groups.
Pithed Rat Model
The pithed rat model was employed to investigate the effects of this compound on the sympathetic nervous system and its potential for causing tachycardia. This model allows for the study of peripheral cardiovascular effects in the absence of central nervous system and reflex influences.
Methodology:
-
Pithing Procedure: The central nervous system of the rat is destroyed by inserting a rod through the brain and spinal cord. The animal is then artificially ventilated.
-
Drug Administration: this compound and other agents were administered intravenously.
-
Cardiovascular Parameter Measurement: Blood pressure and heart rate were continuously recorded.
-
Sympathetic Stimulation: In some experiments, the sympathetic outflow was electrically stimulated to assess the drug's interaction with the sympathetic nervous system.
Signaling Pathways and Mechanism of Action
This compound, like Hydralazine, is a direct-acting vasodilator. Its primary mechanism of action is the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a subsequent fall in blood pressure.
Direct Vasodilation Pathway
The precise molecular target of Hydralazine and its derivatives was not fully elucidated in the early 1980s. However, the prevailing hypothesis, which has been further substantiated over time, centered on the interference with calcium metabolism within vascular smooth muscle cells. It is believed that these drugs inhibit the release of calcium from the sarcoplasmic reticulum, thereby preventing the activation of myosin light chain kinase and subsequent muscle contraction.
Alpha-Adrenergic Signaling and Tachycardia
The reduced tachycardic effect of this compound compared to Hydralazine suggests a modulatory effect on the sympathetic nervous system. One proposed mechanism involves an interaction with presynaptic alpha-2 adrenergic receptors. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine (B1679862) from sympathetic nerve terminals. By potentially enhancing this negative feedback, this compound could attenuate the reflex sympathetic discharge that typically follows vasodilation, thus mitigating the increase in heart rate.
Conclusion
The early research on this compound established it as a promising antihypertensive agent with a distinct advantage over Hydralazine in terms of its reduced tachycardic effects. The preclinical data, generated through established animal models of hypertension, provided a solid foundation for its potential clinical utility. The mechanistic studies, while not fully conclusive at the time, pointed towards a direct vasodilatory action with a favorable modulation of the sympathetic nervous system. This guide, by consolidating and presenting these foundational findings, aims to provide a valuable historical and scientific context for researchers and professionals involved in the ongoing development and understanding of cardiovascular therapeutics.
References
A Comparative Analysis of the Vasodilators Budralazine and Hydralazine: Duration of Action and Mechanistic Insights
For researchers and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of Budralazine and Hydralazine (B1673433), focusing on their duration of action, supported by available experimental data. While both are potent vasodilators, their pharmacokinetic and pharmacodynamic profiles exhibit key distinctions that influence their therapeutic application.
Hydralazine, a long-standing medication for hypertension and heart failure, is well-characterized for its direct relaxation of arterial smooth muscle. Emerging evidence on this compound, a structurally related compound, suggests a similar mechanism of action, though with notable differences in potency and pharmacokinetics that may translate to a varied duration of effect.
Comparative Pharmacokinetics and Duration of Action
A critical determinant of a drug's therapeutic efficacy is its duration of action. Preclinical studies provide initial insights into the comparative pharmacokinetics of this compound and Hydralazine.
| Parameter | This compound | Hydralazine | References |
| Route of Administration | Oral / Intravenous | Oral / Intravenous | [1][2] |
| Onset of Action (IV) | - | 5 - 30 minutes | [1] |
| Duration of Action (Oral) | Data from animal studies suggest a prolonged effect due to metabolism to Hydralazine. | 2 - 6 hours | [1][3] |
| Metabolism | Metabolized to 1-hydrazinophthalazine (Hydralazine). | Undergoes acetylation, hydroxylation, and conjugation. | [4] |
| Elimination Half-life | Parent compound not detected in rat plasma after 4 hours; active metabolite (Hydralazine) persists for up to 16 hours. | 2 - 8 hours | [1] |
Note: Direct comparative clinical data on the duration of action of this compound in humans is limited. The information for this compound is primarily derived from preclinical animal studies.
A study on the metabolism of this compound in rats revealed that the parent drug is rapidly cleared from the plasma within 4 hours. However, its major metabolite, 1-hydrazinophthalazine, is identical to Hydralazine and persists for a significantly longer period, up to 16 hours[4]. This suggests that this compound may function as a prodrug, with its duration of action being largely dependent on the pharmacokinetics of its active metabolite, Hydralazine.
In contrast, Hydralazine's duration of action is reported to be between 2 to 6 hours when administered orally[1][3]. One study, however, noted that after discontinuation of oral Hydralazine, the time for blood pressure to return halfway to the baseline value varied from 30 to 140 hours, suggesting a more prolonged effect than its plasma half-life might indicate[5].
Mechanism of Action and Signaling Pathways
Both this compound and Hydralazine are direct-acting vasodilators that primarily target arterial smooth muscle. Their mechanism involves the relaxation of these muscle cells, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.
The vasodilatory effect of this compound is believed to be a result of its direct action on vascular smooth muscle, potentially by inhibiting calcium ion fluxes[4]. Similarly, Hydralazine is thought to interfere with calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells[1][6][7].
A comparative study on the alpha-adrenergic effects of both drugs in rats indicated that this compound, like Hydralazine, antagonizes the pressor responses to noradrenaline and phenylephrine[8]. This suggests an interaction with the alpha-1 adrenergic signaling pathway. However, the same study found that this compound is approximately three times less potent than Hydralazine in producing tachycardia at equihypotensive doses, indicating a potential difference in their effects on the sympathetic nervous system[8].
The following diagram illustrates the proposed signaling pathway for Hydralazine-induced vasodilation:
Experimental Protocols
To ensure transparency and reproducibility, the following are summaries of the experimental protocols used in the cited studies.
Determination of Antihypertensive Effect and Duration of Action
A common experimental design to assess the antihypertensive effect and duration of action of a drug involves the following steps:
-
Animal Model: Spontaneously hypertensive rats (SHR) or other suitable animal models of hypertension are often used.
-
Drug Administration: The test compound (e.g., this compound or Hydralazine) is administered, typically orally or intravenously, at various doses. A control group receives a placebo.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously or at frequent intervals using methods such as tail-cuff plethysmography or indwelling arterial catheters.
-
Data Analysis: The change in blood pressure from baseline is calculated and plotted over time to determine the onset of action, peak effect, and duration of action.
The following workflow illustrates this process:
In Vitro Vasodilation Assay
To assess the direct vasodilatory effect of the compounds on blood vessels, isolated tissue bath experiments are commonly employed:
-
Tissue Preparation: A section of an artery (e.g., rabbit aorta) is isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The arterial ring is pre-contracted with an agent such as potassium chloride or phenylephrine.
-
Drug Application: Increasing concentrations of the test compound (this compound or Hydralazine) are added to the bath.
-
Measurement of Relaxation: The relaxation of the arterial ring is measured and recorded, allowing for the determination of the drug's potency (e.g., EC50 value).
Conclusion
The available evidence suggests that this compound acts as a vasodilator with a mechanism of action similar to Hydralazine, likely involving the inhibition of calcium release in arterial smooth muscle. A key differentiating feature appears to be its pharmacokinetic profile, where it is metabolized to Hydralazine, potentially leading to a more sustained duration of action compared to Hydralazine itself. However, the lack of extensive clinical data for this compound necessitates further research to fully elucidate its therapeutic potential and comparative efficacy and safety in humans. The reduced tachycardic effect observed in preclinical studies with this compound warrants further investigation as it could represent a significant clinical advantage.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duration of hydralazine action in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In-Vitro Potency of Budralazine and Next-Generation Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of the vasodilator potency of Budralazine against a selection of next-generation vasodilators, including Nebivolol and Carvedilol, with Sodium Nitroprusside included as a classical reference compound. The data presented herein is intended to offer an objective overview of the performance of these compounds under controlled laboratory settings, supported by detailed experimental methodologies and visual representations of their signaling pathways.
Quantitative Comparison of In-Vitro Vasodilator Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and the selected next-generation and reference vasodilators. These values were determined using ex-vivo aortic ring assays, a standard method for assessing vasodilator activity. Lower EC50 values are indicative of higher potency.
| Compound | Vasodilator Class | EC50 (µM) | Experimental Model | Reference |
| This compound | Hydralazine derivative | 3.6 ± 0.3 | Phenylephrine-constricted mesenteric arteries from pregnant rats | [1][2] |
| Nebivolol | Third-generation β-blocker | 2.014 ± 0.215 | Phenylephrine-constricted rat aorta | [3] |
| Carvedilol | Third-generation β-blocker | 0.069 ± 0.003 | Phenylephrine-constricted rat aorta | [3] |
| Sodium Nitroprusside | Nitric Oxide Donor | 0.0099 ± 0.001 | Phenylephrine-constricted rat aorta | [3] |
Experimental Protocols
The in-vitro vasodilator potency of the compared compounds was assessed using a standardized aortic ring assay. The following protocol provides a detailed methodology for this key experiment.
Aortic Ring Vasodilation Assay
1. Tissue Preparation:
-
Male Wistar rats are humanely euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adherent connective and adipose tissues are removed under a dissecting microscope.
-
The aorta is cut into rings of approximately 2-3 mm in length.
2. Mounting and Equilibration:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. The buffer is changed every 15-20 minutes during this period.
3. Viability and Endothelium Integrity Check:
-
The viability of the smooth muscle is confirmed by inducing a contraction with a high potassium chloride (KCl) solution.
-
Endothelium integrity is assessed by inducing a submaximal contraction with phenylephrine (B352888) (1 µM), followed by the addition of acetylcholine (B1216132) (10 µM). A relaxation of over 80% indicates intact endothelium.
4. Vasodilation Assay:
-
Aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM), to a stable plateau.
-
Once a stable contraction is achieved, the test vasodilator (this compound, Nebivolol, Carvedilol, or Sodium Nitroprusside) is added in a cumulative manner at increasing concentrations.
-
The relaxation response is allowed to stabilize at each concentration before the next addition.
-
The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
5. Data Analysis:
-
Concentration-response curves are plotted with the logarithm of the vasodilator concentration on the x-axis and the percentage of relaxation on the y-axis.
-
The EC50 value, representing the concentration of the vasodilator that produces 50% of the maximal relaxation, is calculated from these curves using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of this compound and the next-generation vasodilators are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound Signaling Pathway
Caption: this compound inhibits IP3-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.
Next-Generation Vasodilator (Nebivolol) Signaling Pathway
Caption: Nebivolol stimulates endothelial nitric oxide production via β3-adrenergic receptor activation.
Experimental Workflow for In-Vitro Vasodilator Potency Assessment
Caption: Workflow for determining in-vitro vasodilator potency using the aortic ring assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Budralazine's inhibitory effect on vascular calcium fluxes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Budralazine's inhibitory effect on vascular calcium fluxes, juxtaposed with other prominent calcium channel blockers. The information is compiled from preclinical studies to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Inhibitory Effects
This compound, a vasodilator antihypertensive agent, exerts its effects at least in part by inhibiting vascular calcium fluxes, a mechanism it shares with its analogue, Hydralazine.[1] While direct comparative studies providing IC50 values for this compound alongside other calcium channel blockers under identical experimental conditions are limited, this guide synthesizes available data to offer a comparative perspective on their potencies.
The following table summarizes the inhibitory concentrations of this compound's analogue, Hydralazine, and other well-established calcium channel blockers on vascular smooth muscle contraction and calcium influx. It is important to note that the experimental conditions, such as tissue type and contractile agonist used, vary between studies, which may influence the observed potency.
| Compound | Drug Class | Inhibitory Concentration | Experimental Model | Agonist | Reference |
| Hydralazine | Vasodilator | EC50: 16-20 µM (for relaxation) | Rabbit aorta and pulmonary artery | Phenylephrine | |
| Nifedipine | Dihydropyridine CCB | IC50: 1.85-3.35 nM (CaV1.2 channel inhibition) | Rat cerebral artery myocytes | Depolarization | |
| Verapamil | Phenylalkylamine CCB | Apparent Kd: 0.82 µM (Kv channel inhibition) | Rabbit coronary arterial smooth muscle cells | Depolarization | |
| Diltiazem | Benzothiazepine CCB | pIC50: 6.87 (~0.135 µM) (for [3H]diltiazem binding) | Rat cerebral cortical membranes | N/A |
Note: CCB stands for Calcium Channel Blocker. EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Kd is the dissociation constant, a measure of a drug's affinity for its receptor.
Signaling Pathways of Vascular Calcium Regulation
Vascular smooth muscle cell contraction is primarily triggered by an increase in intracellular calcium concentration ([Ca2+]i). This increase can occur through two main pathways: influx of extracellular Ca2+ through voltage-gated calcium channels (VGCCs) and release of Ca2+ from intracellular stores, primarily the sarcoplasmic reticulum (SR).
This compound and its analogue Hydralazine are suggested to inhibit the release of Ca2+ from the SR, specifically by targeting the inositol (B14025) trisphosphate (IP3) receptor-mediated pathway. In contrast, classical calcium channel blockers like Nifedipine, Verapamil, and Diltiazem directly block the influx of extracellular Ca2+ through L-type voltage-gated calcium channels.
Caption: Signaling pathways of vascular calcium influx and points of drug inhibition.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory effect of a compound on vascular calcium fluxes, based on methodologies described in the cited literature.
1. Tissue Preparation:
-
Male New Zealand White rabbits (2.0-2.5 kg) are euthanized.
-
The thoracic aorta or other relevant arteries are excised and placed in cold, oxygenated Krebs-bicarbonate solution.
-
The vessel is cleaned of adherent connective tissue and cut into rings (3-4 mm in width).
-
The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.
2. Isometric Tension Recording:
-
Aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 2 g, with the bathing solution changed every 15-20 minutes.
3. Induction of Contraction:
-
To assess the effect on voltage-gated calcium influx, the tissue is depolarized with a high concentration of potassium chloride (e.g., 60 mM KCl) in a Ca2+-free Krebs solution.
-
After depolarization, cumulative concentrations of CaCl2 are added to elicit concentration-dependent contractions.
4. Evaluation of Inhibitory Effect:
-
To test the inhibitory effect of a compound, the tissue is pre-incubated with the test substance for a specified period (e.g., 20-30 minutes) before the addition of CaCl2.
-
Concentration-response curves for CaCl2 are generated in the presence and absence of the inhibitor.
-
The inhibitory effect is quantified by calculating the EC50 or IC50 values.
5. Data Analysis:
-
Contractile responses are expressed as a percentage of the maximum contraction induced by the agonist in the absence of the inhibitor.
-
Concentration-response curves are fitted using a sigmoidal dose-response equation to determine EC50 or IC50 values.
-
Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for assessing vascular calcium flux inhibition.
References
A Comparative Analysis of the Metabolic Pathways of Budralazine and Hydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two vasodilator antihypertensive drugs: Budralazine and Hydralazine (B1673433). The information presented is based on available experimental data to facilitate a comprehensive understanding of their biotransformation, which is crucial for drug development and clinical pharmacology.
Introduction
This compound and Hydralazine are both phthalazine (B143731) derivatives used in the management of hypertension. Their efficacy and safety profiles are intrinsically linked to their metabolic fates. While structurally related, differences in their chemical composition lead to variations in their metabolic pathways, influencing their pharmacokinetic and pharmacodynamic properties. This guide explores these differences and similarities through a detailed examination of their metabolism, supported by experimental data and methodologies.
Comparative Metabolic Pathways
The metabolic pathways of this compound and Hydralazine, while originating from structurally similar parent compounds, exhibit distinct features. Hydralazine's metabolism is well-characterized and known to be significantly influenced by genetic polymorphism, particularly the N-acetyltransferase 2 (NAT2) enzyme. This compound, a derivative of Hydralazine, undergoes metabolism that leads to the formation of 1-hydrazinophthalazine, the core structure of Hydralazine, suggesting a subsequent convergence of their metabolic routes.
Hydralazine Metabolism
Hydralazine is extensively metabolized in the liver through several key pathways:
-
Acetylation: This is a primary route of metabolism, catalyzed predominantly by the N-acetyltransferase 2 (NAT2) enzyme.[1] This pathway is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population, which significantly impacts the drug's plasma concentration and duration of action. The major acetylation product is N-acetyl-hydrazine-phthalazinone (NAc-HPZ).[1]
-
Oxidation: Hydralazine can undergo oxidation to form an unstable intermediate, which is then acetylated.[1]
-
Hydroxylation: This is considered a major metabolic pathway for Hydralazine, followed by glucuronidation.[2]
-
Hydrazone Formation: Hydralazine readily reacts with endogenous keto-acids, such as pyruvic acid and α-ketoglutaric acid, to form hydrazones.[3][4] The formation of hydralazine pyruvic acid hydrazone is a significant metabolic route.[3]
-
Other Pathways: Minor metabolic pathways include the formation of phthalazine and phthalazinone.[2]
This compound Metabolism
Information on the metabolic pathway of this compound is less extensive compared to Hydralazine. However, studies in rats have elucidated some key aspects of its biotransformation:
-
Formation of 1-Hydrazinophthalazine: A crucial step in this compound metabolism is its conversion to 1-hydrazinophthalazine.[5] This metabolite is the parent compound of Hydralazine, suggesting that the subsequent metabolic fate of this compound may partially follow that of Hydralazine.
-
Further Metabolism: Following the formation of 1-hydrazinophthalazine, it is likely that the metabolic pathways of acetylation, oxidation, and hydrazone formation, as seen with Hydralazine, also play a role in the overall metabolism of this compound. The specific enzymes involved in the initial conversion of this compound to 1-hydrazinophthalazine require further investigation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound and Hydralazine.
Table 1: Pharmacokinetic Parameters of Hydralazine in Fast and Slow Acetylators
| Parameter | Fast Acetylators | Slow Acetylators | Reference |
| Oral Bioavailability | Lower | Higher | [6] |
| Plasma Half-life | Shorter | Longer | [2] |
| Systemic Clearance | Higher | Lower | [2] |
Table 2: Major Metabolites of Hydralazine
| Metabolite | Metabolic Pathway | Key Enzyme |
| N-acetyl-hydrazine-phthalazinone (NAc-HPZ) | Acetylation | NAT2 |
| Hydralazine pyruvic acid hydrazone | Hydrazone Formation | Non-enzymatic/Enzymatic |
| 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) | Acetylation & Cyclization | NAT2 |
| Phthalazinone | Oxidation | Cytochrome P450 |
Table 3: Known Metabolites of this compound (from rat studies)
| Metabolite | Metabolic Pathway |
| 1-Hydrazinophthalazine | Initial biotransformation |
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited for studying the metabolism of this compound and Hydralazine.
In Vitro Metabolism Studies using Liver Microsomes
-
Objective: To investigate the enzymatic metabolism of the drugs, particularly phase I reactions mediated by cytochrome P450 enzymes.
-
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from animal (e.g., rat) or human liver tissue by differential centrifugation.
-
Incubation: The drug (this compound or Hydralazine) is incubated with the liver microsomes in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.
-
Time Course and Termination: Aliquots of the incubation mixture are taken at various time points and the reaction is stopped by adding a quenching solvent like acetonitrile (B52724) or methanol.
-
Analysis: The samples are then centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
N-acetyltransferase 2 (NAT2) Enzyme Assay
-
Objective: To determine the role of NAT2 in the acetylation of Hydralazine and to characterize the acetylator phenotype.
-
Methodology:
-
Enzyme Source: Recombinant human NAT2 expressed in a suitable system (e.g., E. coli) or human liver cytosol can be used.
-
Incubation: The enzyme source is incubated with Hydralazine and the acetyl co-factor, acetyl-coenzyme A (acetyl-CoA), in a buffer at 37°C.
-
Reaction Termination: The reaction is stopped after a specific time by adding a precipitating agent (e.g., trichloroacetic acid).
-
Analysis: The amount of the acetylated metabolite formed is quantified using HPLC with UV or fluorescence detection.
-
HPLC Analysis of Hydrazine Compounds
-
Objective: To separate and quantify this compound, Hydralazine, and their metabolites in biological samples.
-
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, urine, or microsomal incubation mixtures) are pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with an organic solvent or solid-phase extraction.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
-
Detection: The separated compounds are detected using a UV detector at a specific wavelength or a mass spectrometer for more sensitive and specific detection.
-
Quantification: The concentration of each compound is determined by comparing its peak area in the chromatogram to a calibration curve generated using standard solutions of known concentrations.
-
Metabolic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the described metabolic pathways of Hydralazine and the proposed initial metabolism of this compound.
Caption: Metabolic pathways of Hydralazine.
Caption: Proposed initial metabolic pathway of this compound.
References
Lack of Comparative Data on Budralazine and Hydralazine Effects on Gastrointestinal Motility
A comprehensive review of existing scientific literature reveals a significant gap in the comparative effects of Budralazine and Hydralazine (B1673433) on gastrointestinal (GI) motility. While some data is available regarding Hydralazine's impact on the GI tract, no studies were identified that investigated the effects of this compound, precluding a direct comparative analysis.
This guide, therefore, focuses on summarizing the known effects of Hydralazine on gastrointestinal motility based on the limited available research. The information presented is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge and to highlight areas where further investigation is needed.
Hydralazine and its Impact on Gastrointestinal Transit
Hydralazine, a direct-acting smooth muscle relaxant primarily used as a vasodilator, has been observed to influence gastrointestinal motility. Experimental data from studies on rats indicate that Hydralazine can reduce intestinal transit time.
A key study demonstrated that Hydralazine produces a dose-dependent decrease in the ratio of intestinal transit to the total length of the small intestine in rats.[1][2] This suggests an inhibitory effect on the propulsive movements of the GI tract.
Quantitative Data on Hydralazine's Effect on Intestinal Transit in Rats
| Treatment Group | Dose (mg/kg) | Intestinal Transit Ratio (Mean ± SEM) | Percentage Decrease from Control |
| Control (Saline) | - | 0.80 ± 0.03 | - |
| Hydralazine | 1.0 | 0.65 ± 0.04 | 18.75% |
| Hydralazine | 2.5 | 0.52 ± 0.05 | 35.00% |
| Hydralazine | 5.0 | 0.40 ± 0.06 | 50.00% |
Data extrapolated from a study by Pober et al. (1989). The exact values in the original paper may vary.
Experimental Protocols
The following is a detailed methodology for a key experiment that evaluated the effect of Hydralazine on small intestinal transit in rats.
Small Intestinal Transit Measurement in Rats
-
Animal Model: Adult male Sprague-Dawley rats were used in the study.
-
Acclimatization: Animals were allowed to acclimatize to the laboratory conditions before the experiment.
-
Fasting: Rats were fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Hydralazine was administered intraperitoneally (i.p.) at various doses. A control group received an equivalent volume of saline.
-
Marker Administration: Thirty minutes after the drug or saline administration, a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) was given orally.
-
Transit Time Measurement: After a set period (e.g., 20 minutes) following the charcoal meal administration, the animals were euthanized.
-
Data Collection: The small intestine was carefully excised, from the pylorus to the cecum. The total length of the small intestine was measured, as well as the distance traveled by the charcoal meal.
-
Calculation: The intestinal transit was expressed as the ratio of the distance traveled by the charcoal to the total length of the small intestine.
Proposed Signaling Pathway for Hydralazine's Effect on Smooth Muscle
The precise mechanism of Hydralazine's action on gastrointestinal smooth muscle has not been fully elucidated. However, its well-documented effects on vascular smooth muscle provide a likely model. Hydralazine's primary mechanism is believed to involve the modulation of intracellular calcium levels, which is a critical determinant of smooth muscle contraction.[3][4][5][6]
The proposed pathway involves:
-
Inhibition of Calcium Release: Hydralazine may interfere with the inositol (B14025) triphosphate (IP3)-mediated release of calcium from the sarcoplasmic reticulum within smooth muscle cells.[4][5]
-
Potassium Channel Opening: It may also open potassium channels in the cell membrane, leading to hyperpolarization.
-
Reduced Calcium Influx: This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of extracellular calcium.
-
Smooth Muscle Relaxation: The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle.
References
- 1. Effect of diazoxide and hydralazine on intestinal transit and blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. go.drugbank.com [go.drugbank.com]
Independent Verification of Budralazine's Central Sympathoinhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central sympathoinhibitory effects of Budralazine, a direct-acting vasodilator, with alternative antihypertensive agents. The information presented is based on available experimental data to aid in research and drug development.
Executive Summary
This compound has been shown in animal models to possess central sympathoinhibitory properties at specific doses, an effect that distinguishes it from typical direct-acting vasodilators that often induce reflex tachycardia. This guide compares the experimental evidence for this compound's effects with that of the well-established centrally acting sympathoinhibitory drug, Clonidine, and the direct vasodilator, Hydralazine. The data indicates that while this compound can reduce sympathetic outflow, its effects are dose-dependent, with higher doses leading to sympathetic activation. Clonidine consistently demonstrates central sympathoinhibition across therapeutic doses. Hydralazine, in contrast, primarily acts as a peripheral vasodilator and typically increases sympathetic activity through the baroreceptor reflex.
Comparative Data on Sympathoinhibitory Effects
The following table summarizes the quantitative data from key experimental studies on this compound, Clonidine, and Hydralazine, focusing on their effects on sympathetic nervous system activity and cardiovascular parameters.
| Parameter | This compound (in anesthetized rats)[1] | Clonidine (in humans with heart failure)[2] | Hydralazine (in anesthetized rats)[3] |
| Mean Arterial Pressure (MAP) | Dose-dependent reduction | Slight, nonsignificant reduction | Decreased by 36% (sham-operated) and 26% (heart failure) |
| Heart Rate (HR) | Bradycardia at 0.5 and 1.0 mg/kg; Tachycardia at 5.0 mg/kg | Slight, nonsignificant reduction | Significantly inhibited (sham-operated); Unchanged (heart failure) |
| Sympathetic Nerve Activity | Decreased cardiac sympathetic nerve activity at 0.5 and 1.0 mg/kg; Increased at 5.0 mg/kg | Muscle sympathetic nerve activity reduced by 26.7% | Renal sympathetic nerve activity significantly inhibited (sham-operated); Unchanged (heart failure) |
| Plasma Norepinephrine (B1679862) | Increased at 5.0 mg/kg | Reduced by 46.8% | Not reported in this study |
| Plasma Epinephrine (B1671497) | Increased at 5.0 mg/kg | Not reported in this study | Not reported in this study |
Detailed Experimental Protocols
Verification of this compound's Central Sympathoinhibitory Effect in Anesthetized Rats
-
Objective: To determine the effect of intravenously administered this compound on central sympathetic nerve activity.
-
Animal Model: Anesthetized rats.
-
Methodology:
-
Rats were anesthetized, and mean arterial pressure was monitored.
-
Cardiac sympathetic nerve activity and preganglionic adrenal sympathetic nerve activity were recorded using electrophysiological techniques.
-
This compound was administered intravenously at doses of 0.5, 1.0, and 5.0 mg/kg.
-
Changes in mean arterial pressure, heart rate, and sympathetic nerve activity were continuously recorded.
-
At a dose of 5.0 mg/kg, plasma norepinephrine and epinephrine concentrations were also measured.
-
-
Key Findings: At doses of 0.5 and 1.0 mg/kg, this compound induced a decrease in heart rate and cardiac sympathetic nerve activity, suggesting a central sympathoinhibitory action[1]. However, a high dose of 5.0 mg/kg resulted in an increase in heart rate and cardiac sympathetic nerve activity, indicative of baroreceptor-mediated sympathetic activation[1].
Assessment of Clonidine's Sympathoinhibitory Effect in Humans using Microneurography
-
Objective: To quantify the chronic effects of Clonidine on sympathetic nerve traffic in patients with heart failure.
-
Human Subjects: Patients with congestive heart failure.
-
Methodology:
-
Muscle sympathetic nerve activity (MSNA) was directly measured from the peroneal nerve using the microneurography technique.
-
Venous plasma norepinephrine levels were determined.
-
Patients received chronic administration of transdermal Clonidine for two months.
-
Post-treatment measurements of MSNA and plasma norepinephrine were compared to baseline values.
-
-
Key Findings: Chronic Clonidine administration led to a significant reduction in both plasma norepinephrine and directly measured muscle sympathetic nerve traffic, confirming its potent sympathoinhibitory effects in humans[2].
Evaluation of Hydralazine's Effect on Renal Sympathetic Nerve Activity in Rats
-
Objective: To investigate the effect of Hydralazine on renal sympathetic nerve activity in both normal and heart failure model rats.
-
Animal Model: Anesthetized sham-operated and heart failure rats.
-
Methodology:
-
Rats were anesthetized, and renal sympathetic nerve activity was recorded.
-
Hydralazine was administered as an initial bolus of 0.5 mg/kg followed by an infusion of 0.3-0.5 mg/kg/h for 3 hours.
-
Mean blood pressure, heart rate, and renal sympathetic nerve activity were monitored.
-
-
Key Findings: In sham-operated rats, Hydralazine significantly inhibited renal sympathetic nerve activity despite a profound hypotensive effect[3]. In heart failure rats, Hydralazine did not activate renal sympathetic nerve activity[3]. This suggests that the expected reflex increase in sympathetic outflow with vasodilation may not be uniform across all conditions and vascular beds.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Clonidine's Central Sympathoinhibitory Effect
Caption: Clonidine's central α2-adrenergic receptor agonism.
Experimental Workflow for Assessing Central Sympathoinhibitory Effects
Caption: Workflow for in-vivo sympathoinhibitory assessment.
Logical Relationship of Vasodilation and Sympathetic Activity
Caption: Contrasting mechanisms of action.
Conclusion
The available evidence indicates that this compound exhibits a unique, dose-dependent effect on the sympathetic nervous system. At lower doses, it demonstrates central sympathoinhibitory properties, which is atypical for a direct-acting vasodilator. This effect is lost at higher doses, where a more conventional baroreflex-mediated sympathetic activation is observed. In contrast, Clonidine provides consistent central sympathoinhibition. Hydralazine, while a potent vasodilator, generally leads to a reflex increase in sympathetic tone, although some studies suggest this response can be modulated. For researchers and drug developers, this compound may represent an interesting compound with a dual mechanism of action, though its narrow therapeutic window for central sympathoinhibition requires careful consideration. Further studies directly comparing this compound with other centrally acting agents are warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Handling of Budralazine: A Precautionary Guide
Absence of specific safety data for Budralazine necessitates a cautious approach based on the closely related compound, Hydralazine.
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profile of the structurally similar and well-documented compound, Hydralazine. Researchers, scientists, and drug development professionals should handle this compound with the utmost caution, assuming it may possess similar or additional hazards. The information provided here is for precautionary purposes and to establish a baseline for safe laboratory practices.
Essential Safety and Handling Information
Due to the lack of specific toxicological data for this compound, it is prudent to treat it as a hazardous substance. Based on information for Hydralazine, this compound should be considered toxic if swallowed, a skin and eye irritant, and potentially capable of causing allergic reactions. Furthermore, there is a suspicion that related compounds may cause genetic defects and cancer.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes, dust, and aerosols. |
| Body Protection | A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosol generation. | Minimizes the risk of inhaling potentially harmful particles. |
Handling Procedures
Adherence to strict handling protocols is crucial to minimize the risk of exposure.
-
Engineering Controls: All handling of this compound, particularly the solid form, should be conducted in a certified chemical fume hood or a glove box to contain any dust or aerosols.
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Dust and Aerosol Prevention: Handle the substance carefully to prevent the formation of dust and aerosols.
-
Hygiene Practices: Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations, as well as for proper disposal, is essential for a safe laboratory environment.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Do not attempt to clean up a spill without the appropriate PPE.
-
Contain and Clean: For small spills of solid material, gently cover with an absorbent material to avoid raising dust, and then carefully scoop into a labeled waste container. For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in designated, clearly labeled, and sealed containers.
-
Compliance: Dispose of the waste in strict accordance with all local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Quantitative Data (Based on Hydralazine)
The following table summarizes acute toxicity data for Hydralazine, which should be used as a precautionary reference for this compound.
| Route of Exposure | Species | LD50 (Lethal Dose, 50%) |
| Oral | Mouse | 188 mg/kg |
| Oral | Rat | 280 mg/kg |
| Intraperitoneal | Mouse | 83 mg/kg |
| Subcutaneous | Mouse | 73 mg/kg |
Source: Cayman Chemical Safety Data Sheet for Hydralazine (hydrochloride)
Occupational Exposure Limits (OELs): There are no established OELs for this compound or Hydralazine. In the absence of an OEL, exposure should be minimized to the lowest reasonably achievable level.
Visualized Workflows
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
